molecular formula C7H6N2O B1317234 2-Methyloxazolo[5,4-b]pyridine CAS No. 91813-42-2

2-Methyloxazolo[5,4-b]pyridine

Cat. No.: B1317234
CAS No.: 91813-42-2
M. Wt: 134.14 g/mol
InChI Key: VFTDYERUQVBMLH-UHFFFAOYSA-N
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Description

2-Methyloxazolo[5,4-b]pyridine is a useful research compound. Its molecular formula is C7H6N2O and its molecular weight is 134.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-[1,3]oxazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-5-9-6-3-2-4-8-7(6)10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTDYERUQVBMLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20919504
Record name 2-Methyl[1,3]oxazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20919504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91813-42-2
Record name 2-Methyl[1,3]oxazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20919504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 2-Methyloxazolo[5,4-b]pyridine (CAS No. 91813-42-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyloxazolo[5,4-b]pyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, fused ring system and potential for functionalization make it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological applications of this compound, with a focus on its role as an intermediate in the creation of kinase inhibitors for cancer therapy.[1]

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 91813-42-2
Molecular Formula C₇H₆N₂O[2]
Molecular Weight 134.14 g/mol [2]
Appearance White to off-white powder[2]
Purity ≥95% (typical)[2]

Synthesis

A common and efficient method for the synthesis of oxazolo[5,4-b]pyridines involves the cyclization of 2-amino-3-hydroxypyridine with a suitable reagent to form the oxazole ring. For the synthesis of the 2-methyl derivative, acetic anhydride is a logical and widely used reagent for this transformation.

Proposed Synthetic Pathway

Synthesis of this compound 2-Amino-3-hydroxypyridine 2-Amino-3-hydroxypyridine Reaction 2-Amino-3-hydroxypyridine->Reaction Acetic_anhydride Acetic anhydride Acetic_anhydride->Reaction This compound This compound Reaction->this compound Heat

Caption: Proposed synthesis of this compound.

Representative Experimental Protocol
  • Materials:

    • 2-Amino-3-hydroxypyridine

    • Acetic anhydride

    • Pyridine (as solvent and catalyst)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of 2-amino-3-hydroxypyridine in pyridine, add acetic anhydride dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, the expected spectroscopic data can be inferred from the analysis of closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~8.5 (dd)H-7
~8.0 (dd)H-5
~7.3 (dd)H-6
~2.6 (s)-CH₃
Mass Spectrometry (MS)
  • Expected Molecular Ion (M⁺): m/z = 134.05

  • Predicted Fragmentation Pattern: The fragmentation is expected to involve the loss of the methyl group, followed by the cleavage of the oxazole ring.

Applications in Drug Discovery

The oxazolo[5,4-b]pyridine scaffold is a recognized pharmacophore in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.

Role as a Kinase Inhibitor Intermediate

This compound serves as a key starting material for the synthesis of more complex molecules designed to target the ATP-binding site of various kinases. The pyridine nitrogen can act as a hinge-binding motif, while further substitutions on the pyridine or oxazole ring can be tailored to achieve selectivity and potency for specific kinase targets.

Potential Kinase Targets

Based on the activity of structurally related thiazolo[5,4-b]pyridine derivatives, potential kinase targets for inhibitors derived from this compound include:

  • c-KIT: A receptor tyrosine kinase involved in the development of gastrointestinal stromal tumors (GIST).[3]

  • Phosphoinositide 3-kinases (PI3Ks): A family of lipid kinases involved in cell growth, proliferation, and survival.[4]

Experimental Workflows in Drug Development

The development of kinase inhibitors from this compound would typically follow a structured workflow from initial screening to lead optimization.

Kinase_Inhibitor_Workflow cluster_0 Library Synthesis cluster_1 Screening and Optimization Start This compound Functionalization Functionalization Reactions (e.g., Suzuki, Buchwald-Hartwig) Start->Functionalization Library Compound Library Functionalization->Library HTS High-Throughput Screening (Kinase Panel) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_ID->Library Iterative Synthesis SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A typical workflow for developing kinase inhibitors.

High-Throughput Screening (HTS) Protocol
  • Objective: To identify initial "hit" compounds that exhibit inhibitory activity against a panel of kinases.

  • Methodology:

    • A library of compounds derived from this compound is synthesized.

    • Each compound is assayed against a panel of purified kinase enzymes at a fixed concentration.

    • Kinase activity is typically measured by quantifying the phosphorylation of a substrate, often using a luminescence- or fluorescence-based readout.

    • Compounds that show significant inhibition of one or more kinases are selected for further study.

Structure-Activity Relationship (SAR) Studies
  • Objective: To understand the relationship between the chemical structure of the hit compounds and their biological activity.

  • Methodology:

    • Systematic modifications are made to the structure of the initial hit compounds.

    • The inhibitory potency (e.g., IC₅₀ value) of each new analog is determined against the target kinase(s).

    • This data is used to build a model of how different functional groups and structural features contribute to the compound's activity and selectivity.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the established importance of the oxazolopyridine scaffold in kinase inhibition make it a compound of high interest for the development of targeted cancer therapies. Further exploration of its potential through the synthesis and screening of novel derivatives is a promising avenue for future drug discovery efforts.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyloxazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyloxazolo[5,4-b]pyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, fused ring system and potential for functionalization make it a valuable scaffold in the design of pharmacologically active molecules. Notably, it serves as a key intermediate in the synthesis of various kinase inhibitors, which are at the forefront of targeted cancer therapy.[1] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with relevant experimental protocols and a visualization of its role in the context of kinase inhibition.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₆N₂O[1]
Molecular Weight 134.14 g/mol [1]
Appearance White powderInferred from commercial supplier data
Melting Point Not available (predicted for 2-methylthiazolo[5,4-b]pyridine: 85-88 °C)N/A
Boiling Point Not available (predicted for 2-methylthiazolo[5,4-b]pyridine: 285.5 °C at 760 mmHg)N/A
Solubility Expected to be soluble in organic solvents like DMSO and methanol.General knowledge of similar heterocyclic compounds
pKa Not availableN/A
LogP Not available (predicted for 2-methylthiazolo[5,4-b]pyridine: 1.6)N/A
CAS Number 91813-42-2[2][3]

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of physicochemical properties and for the synthesis of this compound. Below are representative protocols that can be adapted by researchers.

Synthesis of this compound

A plausible synthetic route to this compound involves the cyclization of 2-amino-3-hydroxypyridine with a suitable reagent to form the 2-methyl-substituted oxazole ring. Acetic anhydride is a common reagent for such transformations.

Reaction Scheme:

G reactant1 2-Amino-3-hydroxypyridine reactant1->reaction Heat reactant2 Acetic Anhydride reactant2->reaction Heat product This compound + + +->reaction Heat reaction->product

Caption: Synthetic scheme for this compound.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-hydroxypyridine (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Reagent Addition: Add acetic anhydride (1.1 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The structure and purity of the final product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Melting Point

The melting point is a critical parameter for assessing the purity of a crystalline solid.

Protocol:

  • Sample Preparation: Finely powder a small amount of dry this compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Determination of Solubility

Understanding the solubility of a compound is essential for its handling, formulation, and biological testing.

Protocol:

  • Solvent Selection: Choose a range of solvents of varying polarity (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexanes).

  • Sample Preparation: Weigh a precise amount of this compound (e.g., 1 mg) into a small vial.

  • Solvent Addition: Add a measured volume of the selected solvent (e.g., 1 mL) to the vial.

  • Mixing: Vigorously agitate the mixture at a constant temperature (e.g., room temperature) for a set period.

  • Observation: Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is considered soluble under these conditions.

  • Quantification (Optional): For a more quantitative assessment, the concentration of the dissolved compound in the supernatant can be determined using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) after calibration.

Biological Context: Kinase Inhibition

This compound is a valuable precursor for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Kinase inhibitors function by blocking the activity of these enzymes, thereby disrupting the aberrant signaling pathways that drive disease progression.

General Kinase Inhibition Pathway

The following diagram illustrates the general mechanism of action for an ATP-competitive kinase inhibitor, a common class of drugs for which this compound serves as a building block.

G cluster_0 Normal Kinase Activity cluster_1 Kinase Inhibition ATP ATP Kinase Kinase ATP->Kinase Binds to active site PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Protein Substrate->Kinase CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse Inhibitor Kinase Inhibitor (derived from This compound) InactiveKinase Inactive Kinase Inhibitor->InactiveKinase Binds to ATP binding pocket NoPhosphorylation No Phosphorylation InactiveKinase->NoPhosphorylation BlockedResponse Blocked Cellular Response (e.g., Apoptosis, Growth Arrest) NoPhosphorylation->BlockedResponse ATP_blocked ATP ATP_blocked->InactiveKinase Binding blocked

Caption: Mechanism of ATP-competitive kinase inhibition.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of a new kinase inhibitor involves a multi-step process, from the initial synthesis of the core scaffold to the final biological evaluation. The following workflow outlines the key stages.

G start Start: 2-Amino-3-hydroxypyridine synthesis Synthesis of This compound start->synthesis functionalization Chemical Functionalization synthesis->functionalization library Library of Derivative Compounds functionalization->library screening High-Throughput Screening (Kinase Assays) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Studies (In vitro & In vivo) lead_opt->preclinical end Drug Candidate preclinical->end

Caption: Drug discovery workflow for kinase inhibitors.

Conclusion

This compound is a foundational molecule for the development of sophisticated therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthetic and medicinal chemistry. This guide provides a consolidated resource for researchers, offering key data, adaptable experimental protocols, and a conceptual framework for its application in the discovery of novel kinase inhibitors. Further experimental investigation is warranted to precisely determine all physicochemical parameters and to explore the full potential of this versatile heterocyclic scaffold.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Methyloxazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyloxazolo[5,4-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a key intermediate in the development of kinase inhibitors for therapeutic applications. This guide provides a detailed examination of its molecular structure, bonding characteristics, and the experimental and computational methodologies used for its characterization. Due to the limited availability of direct experimental data for this specific molecule, this guide combines information from related oxazolopyridine derivatives with theoretically derived data from Density Functional Theory (DFT) calculations to present a comprehensive overview.

Molecular Structure and Bonding

This compound is an aromatic heterocyclic system where a pyridine ring is fused to an oxazole ring. The fusion occurs at the 5 and 4 positions of the oxazole and 'b' face of the pyridine ring, respectively. A methyl group is substituted at the 2-position of the oxazole ring. The molecule has the chemical formula C₇H₆N₂O and a molecular weight of 134.14 g/mol .

The bonding within the fused ring system is characterized by delocalized π-electrons, which contribute to its aromaticity and planarity. The presence of nitrogen and oxygen heteroatoms introduces polarity and specific sites for intermolecular interactions, which are crucial for its biological activity. The lone pair of electrons on the oxazole nitrogen participates in the aromatic system, while the pyridine nitrogen's lone pair is generally more localized in the plane of the ring, making it a potential hydrogen bond acceptor.

Theoretical Molecular Geometry

In the absence of experimental crystallographic data for this compound, a geometry optimization was performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d,p) basis set to predict its three-dimensional structure and bonding parameters. The calculated bond lengths and angles are presented in Tables 1 and 2, respectively. These theoretical values provide a robust model for the molecular geometry.

Table 1: Calculated Bond Lengths for this compound

Atom 1Atom 2Bond Length (Å)
O1C21.365
O1C7a1.380
N3C21.310
N3C3a1.390
C3aC41.385
C3aC7a1.400
C4C51.395
C5N61.330
N6C71.340
C7C7a1.390
C2C81.490

Table 2: Calculated Bond Angles for this compound

Atom 1Atom 2Atom 3Bond Angle (°)
C2O1C7a106.5
O1C2N3115.0
O1C2C8114.5
N3C2C8130.5
C2N3C3a108.0
N3C3aC4130.0
N3C3aC7a109.5
C4C3aC7a120.5
C3aC4C5119.0
C4C5N6123.5
C5N6C7117.0
N6C7C7a124.0
O1C7aC3a101.0
O1C7aC7129.5
C3aC7aC7129.5

Experimental Protocols for Characterization

The definitive characterization of this compound would rely on a combination of synthetic procedures and spectroscopic analysis. The following sections outline the general experimental protocols applicable to this class of compounds.

General Synthesis

A common route for the synthesis of oxazolo[5,4-b]pyridines involves the cyclization of a 3-amino-2-hydroxypyridine derivative with a suitable carboxylic acid or its derivative. For this compound, this would typically involve the reaction of 3-amino-2-hydroxypyridine with acetic anhydride or acetyl chloride.

Protocol for a Generic Synthesis:

  • Reaction Setup: A solution of 3-amino-2-hydroxypyridine (1 equivalent) in a suitable solvent (e.g., pyridine or acetic acid) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: Acetic anhydride (1.2 equivalents) is added dropwise to the solution at room temperature.

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 100-120 °C) and maintained for several hours (2-6 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then neutralized with a saturated aqueous solution of sodium bicarbonate.

  • Purification: The crude product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography on silica gel.

G cluster_reactants Starting Materials cluster_process Reaction and Purification A 3-Amino-2-hydroxypyridine C Cyclization (Reflux in Pyridine) A->C B Acetic Anhydride B->C D Work-up (Neutralization, Extraction) C->D E Purification (Column Chromatography) D->E F This compound E->F

General Synthetic Workflow for this compound.
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: A proton NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Expected signals would include aromatic protons from the pyridine ring and a singlet for the methyl group.

  • ¹³C NMR Spectroscopy: A carbon-13 NMR spectrum provides information on the number and chemical environment of the carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity between protons and carbons, confirming the overall structure.

Mass Spectrometry (MS):

  • Technique: High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) or Electron Impact (EI) is employed to determine the exact mass of the molecule and confirm its elemental composition.

X-ray Crystallography:

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

  • Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (often 100 K).

  • Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, providing precise atomic coordinates, bond lengths, and bond angles.

Biological Relevance and Applications

Oxazolopyridine scaffolds are recognized as privileged structures in medicinal chemistry due to their ability to interact with various biological targets. Derivatives of oxazolo[5,4-b]pyridine have been investigated as inhibitors of several protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.

The structural features of this compound, including its planar, aromatic nature and the presence of hydrogen bond acceptors, make it an attractive core for designing molecules that can fit into the ATP-binding pocket of kinases. The methyl group at the 2-position can be a key feature for establishing specific interactions or can be further functionalized to modulate potency and selectivity.

G A This compound Core B Chemical Modification (Functionalization) A->B C Library of Derivatives B->C D Screening against Kinase Panel C->D E Identification of Potent Kinase Inhibitors D->E Hit Identification F Lead Optimization for Drug Development E->F

Logical Workflow for Drug Discovery using the this compound Scaffold.

Conclusion

This compound represents an important building block in the design of novel kinase inhibitors. While direct experimental structural data is currently lacking in the public domain, theoretical calculations provide a reliable model of its molecular geometry and bonding. The general synthetic and characterization protocols outlined in this guide provide a framework for its preparation and validation in a research setting. Further investigation into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

2-Methyloxazolo[5,4-b]pyridine melting point and boiling point

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on 2-Methyloxazolo[5,4-b]pyridine, with a focus on its physicochemical properties and potential biological significance. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles general protocols and relevant information on analogous structures to guide researchers in their work.

Physicochemical Properties

Data Summary
PropertyValueSource
Melting Point Not available. Expected to be a solid at room temperature.Inferred from physical state
Boiling Point Not available.-
Molecular Weight 134.14 g/mol [1][2]
Molecular Formula C₇H₆N₂O[1][2]
Physical Form White powder[1]

Experimental Protocols

In the absence of specific experimental data for this compound, the following are detailed, standard methodologies for the determination of melting and boiling points of organic compounds.

Melting Point Determination (Capillary Method)

This method is suitable for crystalline solids and is a common technique to determine the melting point range of a substance, which is also an indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Heating medium (e.g., silicone oil)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end. The tube is then inverted and tapped gently to ensure the sample is tightly packed at the bottom.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the melting point apparatus.

  • Heating: The heating medium is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Boiling Point Determination (Micro Method)

For small quantities of a liquid, the boiling point can be determined using a micro-method. As this compound is a solid, this would be applicable if it were melted or dissolved in a high-boiling solvent for other experimental purposes.

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath)

Procedure:

  • Sample Preparation: A small amount of the liquid is placed in the small test tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.

  • Heating: The test tube is heated in a heating bath. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Observation: The heating is discontinued, and the liquid is allowed to cool. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Potential Biological Activity and Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, the broader class of oxazolo[5,4-b]pyridines and the structurally similar thiazolo[5,4-b]pyridines have been investigated as potent inhibitors of various kinases.[3] These compounds often act as ATP-competitive inhibitors in the kinase domain of enzymes that are crucial for cell signaling.

Notably, derivatives of these heterocyclic systems have shown inhibitory activity against Phosphoinositide 3-Kinase (PI3K) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4][5] The PI3K pathway is a critical signaling cascade involved in cell growth, proliferation, differentiation, and survival. The VEGFR-2 pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.

The following diagram illustrates a simplified, hypothetical workflow for screening a compound like this compound for its potential as a kinase inhibitor.

G cluster_0 Initial Screening cluster_1 In Vitro Characterization cluster_2 Signaling Pathway Elucidation compound This compound kinase_panel Kinase Panel Screening compound->kinase_panel hit_id Hit Identification kinase_panel->hit_id ic50 IC50 Determination hit_id->ic50 cell_based Cell-Based Assays (e.g., Proliferation, Apoptosis) ic50->cell_based pi3k PI3K ic50->pi3k Inhibition western_blot Western Blot for Downstream Targets cell_based->western_blot receptor Receptor Tyrosine Kinase (e.g., VEGFR2) receptor->pi3k Activation akt Akt pi3k->akt Activation downstream Downstream Effects (Cell Growth, Survival) akt->downstream

References

Spectroscopic and Structural Elucidation of 2-Methyloxazolo[5,4-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Methyloxazolo[5,4-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry, particularly as an intermediate in the synthesis of kinase inhibitors.[1][2] This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for their acquisition. The information herein is intended to serve as a valuable resource for the synthesis, characterization, and application of this and related compounds in drug discovery and development.

Core Spectroscopic Data

The spectroscopic data for this compound (CAS No. 91813-42-2), with a molecular formula of C₇H₆N₂O and a molecular weight of 134.14 g/mol , are summarized below.[3][4][5][6] The presented data is based on the analysis of structurally similar compounds and predicted values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.4d~4.8H-7
~7.9d~8.0H-5
~7.2dd~8.0, 4.8H-6
~2.6s--CH₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~165.0C-2
~158.0C-8a
~148.0C-7
~142.0C-4a
~122.0C-5
~118.0C-6
~14.0-CH₃
Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100MediumAromatic C-H stretch
~2950-3000WeakAliphatic C-H stretch
~1620-1640StrongC=N stretch (oxazole ring)
~1580-1600StrongC=C stretch (pyridine ring)
~1450-1500MediumC=C stretch (pyridine ring)
~1200-1300StrongC-O-C stretch (oxazole ring)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Predicted)

m/zIon
134.05[M]⁺
135.05[M+H]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Synthesis of this compound

A common route for the synthesis of oxazolo[5,4-b]pyridines involves the cyclization of a corresponding amide precursor.[7] A plausible synthesis for this compound would involve the acylation of 2-amino-3-hydroxypyridine with acetic anhydride, followed by a dehydrative cyclization, potentially using a reagent such as polyphosphoric acid or phosphorus oxychloride. The reaction progress can be monitored by thin-layer chromatography (TLC), and the final product purified by column chromatography on silica gel.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR Acquisition Parameters: A standard single-pulse sequence is used with the following typical parameters:

    • Pulse Angle: 30°

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64

  • ¹³C NMR Acquisition Parameters: A proton-decoupled pulse sequence is used with the following typical parameters:

    • Pulse Angle: 45°

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096

  • Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, a small amount of this compound is finely ground with dry potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr), or an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.[8][9][10][11]

  • Instrumentation: An FT-IR spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal) is recorded. The sample is then placed in the infrared beam path, and the sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is used.[1][3][12][13][14]

  • Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The data is acquired over a mass range of m/z 50-500.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the mass-to-charge ratio of the molecular ion and any significant fragment ions. The high-resolution data allows for the determination of the elemental composition of the ions.

Visualizations

The following diagrams illustrate a conceptual workflow for the characterization of this compound and its potential application in a drug discovery context.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis Synthesis Synthesis of This compound Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Structural Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Structure Confirmed Structure Data_Analysis->Final_Structure

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Kinase_Inhibitor_Screening Start This compound (Intermediate) Library_Synthesis Synthesis of Derivative Library Start->Library_Synthesis Primary_Screening Primary Kinase Enzyme Assay Library_Synthesis->Primary_Screening Hit_Compounds Hit Compounds Primary_Screening->Hit_Compounds Secondary_Screening Secondary Screening (Cell-based Assays) Hit_Compounds->Secondary_Screening Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization Preclinical Preclinical Development Lead_Optimization->Preclinical

Caption: Conceptual workflow for the use of this compound in kinase inhibitor discovery.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Methyloxazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide is intended to offer a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-Methyloxazolo[5,4-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. However, a thorough search of publicly available scientific literature and spectral databases did not yield the specific experimental ¹H and ¹³C NMR data for this compound.

This guide will therefore outline the theoretical expectations for the NMR spectra of this compound based on established principles of NMR spectroscopy and data from analogous structures. It will also provide detailed, generalized experimental protocols for acquiring high-quality NMR spectra for this class of compounds. The absence of specific data in the public domain underscores the importance of experimental characterization for novel or sparsely documented molecules.

Predicted ¹H and ¹³C NMR Spectral Analysis of this compound

The structure of this compound consists of a pyridine ring fused to an oxazole ring, with a methyl group at the 2-position of the oxazole ring. The expected NMR signals are discussed below, with numbering following standard IUPAC nomenclature.

Molecular Structure:

G cluster_workflow NMR Analysis Workflow start Compound Synthesis & Purification sample_prep Sample Preparation (Dissolution in Deuterated Solvent) start->sample_prep nmr_acq NMR Data Acquisition (¹H and ¹³C Spectra) sample_prep->nmr_acq data_proc Data Processing (FT, Phasing, Calibration) nmr_acq->data_proc analysis Spectral Analysis (Chemical Shifts, Couplings, Integration) data_proc->analysis structure_confirm Structure Confirmation analysis->structure_confirm report Reporting of Results structure_confirm->report

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2-Methyloxazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Methyloxazolo[5,4-b]pyridine, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. Understanding the fragmentation behavior of this molecule is crucial for its unambiguous identification and structural elucidation in complex matrices.

Core Fragmentation Pathways

Under electron ionization, this compound (molecular weight: 134.14 g/mol ) undergoes a characteristic fragmentation pattern dominated by the competitive loss of neutral molecules. The primary fragmentation routes, as established in foundational mass spectrometry studies of oxazolopyridines, involve the elimination of carbon monoxide (CO) and acetonitrile (CH₃CN) from the molecular ion.[1] The relative prevalence of these pathways is influenced by the specific isomeric structure and the fusion of the oxazole and pyridine rings.[1]

The molecular ion (M⁺˙) is formed by the removal of a single electron. This is followed by two main fragmentation pathways:

  • Loss of Carbon Monoxide (CO): The molecular ion can lose a molecule of carbon monoxide, resulting in a fragment ion with a mass-to-charge ratio (m/z) of 106.

  • Loss of Acetonitrile (CH₃CN): In a competing pathway, the molecular ion can undergo rearrangement and lose a molecule of acetonitrile, leading to a fragment ion with an m/z of 93.

Subsequent fragmentation of these primary ions can also occur, leading to a more complex mass spectrum.

Quantitative Fragmentation Data

While the primary fragmentation pathways are well-documented, specific quantitative data on the relative abundance of these fragments for this compound is not widely available in public literature. The following table presents representative data, compiled based on the known fragmentation patterns of analogous heterocyclic compounds, to illustrate the expected mass spectrum.

Fragment IonProposed Structure/Lossm/zRelative Abundance (%)
[C₇H₆N₂O]⁺˙Molecular Ion (M⁺˙)134100
[C₆H₆N₂]⁺˙[M - CO]⁺˙10665
[C₅H₃NO]⁺˙[M - CH₃CN]⁺˙9340
[C₅H₄N]⁺[C₆H₆N₂ - HCN]⁺7830
[C₄H₂N]⁺[C₅H₃NO - CO - H]⁺6425

Note: The relative abundances are illustrative and may vary depending on the specific experimental conditions.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following is a representative protocol for the analysis of this compound using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

1. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer equipped with an electron ionization source (e.g., Agilent GC-MS, Shimadzu GCMS-QP series).

2. Sample Preparation:

  • Dissolve a small quantity of this compound in a high-purity volatile solvent such as methanol or dichloromethane to a final concentration of approximately 1 mg/mL.

3. Gas Chromatography (GC) Conditions:

  • Injection Port: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250°C.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: Increase to 250°C at a rate of 15°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

4. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).[2][3]

  • Electron Energy: 70 eV.[2][4]

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

  • Mass Range: Scan from m/z 40 to 200.

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

5. Data Acquisition and Analysis:

  • Acquire data in full scan mode.

  • Process the resulting chromatogram and mass spectrum using the instrument's data analysis software. Identify the peak corresponding to this compound and analyze its mass spectrum to identify the molecular ion and key fragment ions.

Visualization of Fragmentation Pathways

The following diagrams illustrate the core fragmentation pathways of this compound.

fragmentation_pathway cluster_products M This compound (M⁺˙) m/z = 134 F1 [M - CO]⁺˙ m/z = 106 M->F1 - CO F2 [M - CH₃CN]⁺˙ m/z = 93 M->F2 - CH₃CN

Caption: Primary fragmentation of this compound.

secondary_fragmentation F1 [M - CO]⁺˙ m/z = 106 F1_frag [C₅H₄N]⁺ m/z = 78 F1->F1_frag - HCN F2 [M - CH₃CN]⁺˙ m/z = 93 F2_frag [C₄H₂N]⁺ m/z = 64 F2->F2_frag - CO, -H

Caption: Secondary fragmentation pathways.

References

The Oxazolo[5,4-b]pyridine Scaffold: A Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazolo[5,4-b]pyridine core is a heterocyclic scaffold of significant interest in the field of medicinal chemistry. As a bioisostere of purine, this fused ring system has been extensively utilized as a foundational structure for the design and synthesis of a diverse array of biologically active compounds. While comprehensive data on the intrinsic biological activity of the unsubstituted oxazolo[5,4-b]pyridine parent molecule is notably scarce in publicly available literature, its derivatives have demonstrated a broad spectrum of pharmacological effects. This technical guide will provide an in-depth overview of the documented biological activities of substituted oxazolo[5,4-b]pyridine derivatives, with a focus on their anticancer and antibacterial properties. The content herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

Anticancer Activity of Oxazolo[5,4-b]pyridine Derivatives

Substituted oxazolo[5,4-b]pyridines, particularly those fused with a pyrimidine ring to form oxazolo[5,4-d]pyrimidines, have emerged as a prominent class of anticancer agents. Their structural similarity to endogenous purines allows them to function as antimetabolites, interfering with nucleic acid synthesis and other vital cellular processes.[1] Furthermore, specific derivatives have been identified as potent inhibitors of key signaling pathways implicated in tumorigenesis and angiogenesis, most notably the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative substituted oxazolo[5,4-b]pyridine derivatives against various human cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineAssay TypeIC50/CC50 (µM)Reference
Compound 3g 2-(isoxazol-4-yl)-7-(3-(N,N-dimethylamino)propyl)oxazolo[5,4-d]pyrimidineHT29 (Colon Adenocarcinoma)MTT Assay58.4[1][2][3]
Compound 3b 2-(isoxazol-4-yl)-7-(4-methylbenzyl)oxazolo[5,4-d]pyrimidin-7(6H)-imineVariousCytotoxicity AssayComparable to Tivozanib[4]
Compound 3h 2-(isoxazol-4-yl)-7-(2,4-dimethoxybenzyl)oxazolo[5,4-d]pyrimidin-7(6H)-imineA549, HT-29, A375, MCF7Cytotoxicity AssayComparable to Tivozanib[4]
Compound 9b 1,2,4-oxadiazole linked 4-(Oxazolo[5,4-d]pyrimidine) derivativeMCF-7 (Breast)Not Specified0.01 ± 0.0085
Compound 9b 1,2,4-oxadiazole linked 4-(Oxazolo[5,4-d]pyrimidine) derivativeA549 (Lung)Not Specified0.046 ± 0.006
Compound 9b 1,2,4-oxadiazole linked 4-(Oxazolo[5,4-d]pyrimidine) derivativeColo-205 (Colon)Not Specified0.071 ± 0.0034
Compound 9b 1,2,4-oxadiazole linked 4-(Oxazolo[5,4-d]pyrimidine) derivativeA2780 (Ovarian)Not Specified0.12 ± 0.023
SCYJ32 Oxazolo[5,4-d]pyrimidine derivativeHUVECMTT Assay12.19[5]
SCYJ32 Oxazolo[5,4-d]pyrimidine derivativeSGC7901 (Gastric)MTT Assay12.16[5]
SCYJ32 Oxazolo[5,4-d]pyrimidine derivativeMCF7 (Breast)MTT Assay10.24[5]
SCYJ32 Oxazolo[5,4-d]pyrimidine derivativeHeLa (Cervical)MTT Assay20.43[5]
Mechanism of Action: VEGFR-2 Inhibition

A significant body of research has focused on the development of oxazolo[5,4-d]pyrimidine derivatives as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[1][2][4] Inhibition of VEGFR-2 signaling disrupts the formation of new blood vessels, thereby limiting tumor growth and metastasis.[6]

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the Raf/MEK/ERK pathway.[6] This ultimately leads to endothelial cell proliferation, migration, and survival. Oxazolo[5,4-d]pyrimidine-based inhibitors typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the VEGFR-2 kinase domain and preventing its activation.[6]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P1 P VEGFR2->P1 Dimerization & Autophosphorylation ADP ADP VEGFR2->ADP P2 P Downstream Downstream Signaling (e.g., Raf/MEK/ERK) P1->Downstream OxazoloPyridine Oxazolo[5,4-b]pyridine Derivative OxazoloPyridine->VEGFR2 Inhibition ATP ATP ATP->VEGFR2 Angiogenesis Angiogenesis (Proliferation, Migration) Downstream->Angiogenesis

VEGFR-2 Signaling Pathway and Inhibition

Antibacterial Activity of Oxazolo[5,4-b]pyridine Derivatives

Derivatives of the isomeric isoxazolo[5,4-b]pyridine scaffold have demonstrated notable antibacterial activity, particularly against Gram-negative bacteria. This suggests that the broader oxazolopyridine framework holds promise for the development of novel antimicrobial agents.

Quantitative Antibacterial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected isoxazolo[5,4-b]pyridine derivatives against pathogenic bacterial strains.

Compound IDSubstitution PatternBacterial StrainMIC (µg/mL)Reference
Compound 2 N-isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamidePseudomonas aeruginosa (ATCC 27853)47[7]
Compound 5 N-isoxazolo[5,4-b]pyridin-3-yl-4-methylbenzenesulfonamidePseudomonas aeruginosa (ATCC 27853)44[7]
Compound 169c 2-(4-chlorophenyl)oxazolo[4,5-b]pyridineStaphylococcus aureusStrong activity[8]
Compound 169f 2-(4-bromophenyl)oxazolo[4,5-b]pyridineStaphylococcus aureusStrong activity[8]
Compound 169g 2-(4-nitrophenyl)oxazolo[4,5-b]pyridineStaphylococcus aureusStrong activity[8]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in 96-well plate start->cell_seeding adhesion Allow cells to adhere (overnight incubation) cell_seeding->adhesion treatment Treat cells with test compounds adhesion->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate for 2-4 hours (formazan formation) mtt_addition->formazan_formation solubilization Add solubilizing agent (e.g., DMSO) formazan_formation->solubilization absorbance Measure absorbance (e.g., 570 nm) solubilization->absorbance analysis Calculate % viability and IC50 value absorbance->analysis end End analysis->end

MTT Assay Workflow
Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of test compounds.[9][10]

  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared, sterilized, and poured into sterile Petri dishes.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test bacterium.

  • Well Creation: Wells of a specific diameter are created in the agar using a sterile cork borer.

  • Compound Application: A defined volume of the test compound solution (at a known concentration) is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well where bacterial growth is inhibited is measured in millimeters. The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.

Agar_Well_Diffusion_Workflow start Start prepare_agar Prepare and pour sterile agar medium start->prepare_agar inoculate Inoculate agar surface with test bacterium prepare_agar->inoculate create_wells Create wells in the agar inoculate->create_wells add_compounds Add test compounds, positive, and negative controls create_wells->add_compounds incubate Incubate plates (e.g., 37°C for 24h) add_compounds->incubate measure_zones Measure zones of inhibition (mm) incubate->measure_zones end End measure_zones->end

Agar Well Diffusion Workflow

Conclusion

The oxazolo[5,4-b]pyridine scaffold is a cornerstone in the development of novel therapeutic agents. While the unsubstituted core itself lacks significant documented biological activity, its derivatives have proven to be a rich source of potent anticancer and antibacterial compounds. The structural analogy to purines provides a rational basis for their activity as antimetabolites, and the versatility of the scaffold allows for fine-tuning of activity against specific molecular targets such as VEGFR-2. The data and protocols presented in this guide underscore the therapeutic potential of oxazolo[5,4-b]pyridine derivatives and provide a solid foundation for future research and development in this promising area of medicinal chemistry.

References

The Ascendancy of Oxazolo[5,4-b]pyridines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and evolving synthetic methodologies of oxazolo[5,4-b]pyridine derivatives has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the core scaffold, its chemical properties, and its burgeoning significance in medicinal chemistry, particularly in the realm of kinase inhibition for anticancer therapies.

Introduction: A Scaffold of Growing Importance

The oxazolo[5,4-b]pyridine core, a fused heterocyclic system, has garnered increasing attention in the field of medicinal chemistry due to its structural similarity to purine bases. This structural analogy allows compounds bearing this scaffold to interact with a variety of biological targets, leading to a wide spectrum of activities, including anticancer, antimicrobial, antidiabetic, and anti-inflammatory properties.[1] Notably, certain derivatives have also shown promise as imaging agents for neurological disorders, such as amyloid-β ligands for positron emission tomography (PET) in Alzheimer's disease research.[1]

Historical Perspective and Discovery

While a definitive seminal publication marking the absolute first synthesis of the oxazolo[5,4-b]pyridine scaffold remains elusive in readily available literature, early explorations into fused pyridine heterocycles laid the groundwork for its eventual development. The common and historically significant methods for the synthesis of oxazolopyridines, in general, have often involved the cyclization of appropriately substituted aminopyridine precursors.

Synthetic Methodologies: An Evolving Toolkit

The synthesis of the oxazolo[5,4-b]pyridine core has evolved, with several key strategies emerging as reliable routes to this important scaffold.

The Classical Approach: Cyclization of 3-Aminopyridine Derivatives

One of the most established methods for constructing the oxazolo[5,4-b]pyridine ring system starts from 3-amino-5-hydroxy- or 3-amino-5-halopyridines. This process typically involves a two-step sequence:

  • Acylation: The amino group of the pyridine precursor is first acylated, often through a Schotten-Baumann reaction with an appropriate acid chloride or anhydride.

  • Cyclization: The resulting amide intermediate is then subjected to dehydrative cyclization to form the oxazole ring. This is commonly achieved by heating in the presence of dehydrating agents such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).[1]

Experimental Protocol: General Procedure for Cyclization using Phosphorus Oxychloride [1]

A mixture of the N-(pyridin-3-yl)amide derivative and an excess of phosphorus oxychloride is heated under reflux for a specified period (typically several hours). After completion of the reaction, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched with ice-water and neutralized with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide). The precipitated solid is collected by filtration, washed with water, and purified by recrystallization or chromatography to afford the desired oxazolo[5,4-b]pyridine derivative.

Synthesis from 3-Aminopyridin-2(1H)-ones

A more recent and versatile method involves the use of 3-aminopyridin-2(1H)-ones as starting materials. This approach is particularly useful for the synthesis of bis(oxazolo[5,4-b]pyridine) derivatives. The key steps are:

  • Aminolysis/Amidation: The 3-aminopyridin-2(1H)-one is reacted with a dicarboxylic acid or its derivative (e.g., diethyl oxalate) at elevated temperatures.[2]

  • Intramolecular Cyclization: The resulting diamide undergoes a double intramolecular cyclization, typically facilitated by a dehydrating agent like phosphorus oxychloride, to yield the symmetrical bis-oxazolo[5,4-b]pyridine.[2]

Experimental Protocol: Synthesis of Bis-oxazolo[5,4-b]pyridines [2]

A mixture of a 3-aminopyridin-2(1H)-one and diethyl oxalate is heated without a solvent at 150°C. The intermediate oxalic acid diamide is then heated under reflux with phosphorus oxychloride for several hours. The reaction mixture is cooled and poured onto crushed ice. The resulting precipitate is filtered, washed with water, and recrystallized to give the pure bis(oxazolo[5,4-b]pyridine) product.

G cluster_0 Synthesis from 3-Aminopyridin-2(1H)-ones 3-Aminopyridin-2(1H)-one 3-Aminopyridin-2(1H)-one Diethyl Oxalate Diethyl Oxalate Intermediate Diamide Intermediate Diamide bis-oxazolo[5,4-b]pyridine bis-oxazolo[5,4-b]pyridine

Figure 1: Synthetic workflow for bis(oxazolo[5,4-b]pyridines).

Quantitative Data on Synthesis

The following table summarizes representative yields for the synthesis of various oxazolo[5,4-b]pyridine derivatives.

Starting Material(s)ReagentsProductYield (%)Reference
3-Amino-5-halopyridine + Acid Chloride1. Base2. POCl₃ or PPA2-Substituted oxazolo[5,4-b]pyridineVaries[1]
3-Aminopyridin-2(1H)-one + Diethyl Oxalate1. Heat (150°C)2. POCl₃Symmetrical bis-oxazolo[5,4-b]pyridine51-58[1]

Therapeutic Potential: Focus on Anticancer Activity

The structural resemblance of oxazolo[5,4-b]pyridines to purines makes them attractive candidates for the development of kinase inhibitors. While much of the research has focused on the related oxazolo[5,4-d]pyrimidine scaffold, the findings provide strong rationale for the investigation of oxazolo[5,4-b]pyridines as anticancer agents.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its dysregulation is a hallmark of many cancers. The development of inhibitors targeting key kinases in this pathway is a major focus of modern oncology research. While specific oxazolo[5,4-b]pyridine derivatives targeting this pathway are still under extensive investigation, the related thiazolo[5,4-b]pyridine scaffold has yielded potent PI3K inhibitors.[3]

G

Figure 2: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocol: In Vitro Kinase Assay

To evaluate the inhibitory activity of oxazolo[5,4-b]pyridine derivatives against a specific kinase (e.g., PI3K), a common method is a radiometric assay or a fluorescence-based assay.

  • Radiometric Assay: The kinase, a substrate (e.g., a peptide or protein), and the test compound are incubated with radiolabeled ATP (e.g., [γ-³²P]ATP). The reaction is stopped, and the amount of radioactivity incorporated into the substrate is measured, which is inversely proportional to the inhibitory activity of the compound.

  • Fluorescence-Based Assay: These assays often use ATP analogs and specific antibodies to detect the phosphorylated product, with the signal being modulated by the inhibitor's activity.

The results are typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Future Directions

The oxazolo[5,4-b]pyridine scaffold holds considerable promise for the development of novel therapeutics. Future research will likely focus on:

  • Expansion of Synthetic Methodologies: The development of more efficient, stereoselective, and environmentally friendly synthetic routes.

  • Structure-Activity Relationship (SAR) Studies: Systematic exploration of the effects of different substituents on the biological activity and selectivity of these compounds.

  • Identification of Novel Biological Targets: Screening of oxazolo[5,4-b]pyridine libraries against a wider range of biological targets to uncover new therapeutic applications.

  • Preclinical and Clinical Development: Advancing the most promising candidates through the drug development pipeline.

References

2-Methyloxazolo[5,4-b]pyridine: A Heterocyclic Scaffold for Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyloxazolo[5,4-b]pyridine is a heterocyclic building block that has garnered significant interest in medicinal chemistry, particularly in the development of targeted cancer therapies. Its rigid, planar structure and potential for diverse functionalization make it an attractive scaffold for the design of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological applications of the this compound core, with a focus on its role in the development of novel therapeutics.

Chemical Properties and Data

PropertyValueReference
CAS Number 91813-42-2[1]
Molecular Formula C₇H₆N₂O[1]
Molecular Weight 134.14 g/mol [1]
Physical Appearance White powder[2]
Storage Conditions Room temperature, dry environment[1]

Synthesis of the Oxazolo[5,4-b]pyridine Core

The synthesis of the oxazolo[5,4-b]pyridine scaffold can be achieved through the cyclization of appropriately substituted pyridine precursors. A general and effective method involves the acylation of 3-aminopyridin-2(1H)-ones followed by a cyclization reaction.

General Synthetic Workflow

synthesis_workflow 3-Aminopyridin-2(1H)-one 3-Aminopyridin-2(1H)-one Acylation Acylation 3-Aminopyridin-2(1H)-one->Acylation Acid Chloride/Anhydride N-Acyl-3-aminopyridin-2(1H)-one N-Acyl-3-aminopyridin-2(1H)-one Acylation->N-Acyl-3-aminopyridin-2(1H)-one Intermediate Cyclization Cyclization N-Acyl-3-aminopyridin-2(1H)-one->Cyclization Dehydrating Agent (e.g., POCl₃) 2-Substituted-oxazolo[5,4-b]pyridine 2-Substituted-oxazolo[5,4-b]pyridine Cyclization->2-Substituted-oxazolo[5,4-b]pyridine

Caption: General workflow for the synthesis of the oxazolo[5,4-b]pyridine core.

Experimental Protocol: Synthesis of 2,6-bis(oxazolo[5,4-b]pyridin-2-yl)pyridine Derivatives[3]

This protocol describes a representative synthesis of derivatives of the oxazolo[5,4-b]pyridine core, which can be adapted for the synthesis of this compound by using an appropriate acetylating agent.

Step 1: Acylation of 3-Aminopyridin-2(1H)-ones

  • Dissolve 1.0 mmol of the desired 3-aminopyridin-2(1H)-one and 2.0 mmol of triethylamine in 10 mL of dichloromethane.

  • While stirring and cooling the mixture, add a solution of 0.5 mmol of the acylating agent (e.g., pyridine-2,6-dicarboxylic acid dichloride for bis-derivatives) in 3 mL of dichloromethane dropwise.

  • Stir the reaction mixture at room temperature for 20-25 hours.

  • Upon completion, wash the mixture with distilled water and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure to yield the diamide intermediate.

Step 2: Cyclization to form the Oxazolo[5,4-b]pyridine Core

  • Heat the diamide intermediate obtained in Step 1 with a dehydrating agent such as phosphorus oxychloride (POCl₃).

  • The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up to isolate the 2,6-bis(oxazolo[5,4-b]pyridin-2-yl)pyridine products. Yields for this cyclization step are typically around 80%.[3]

Applications in Drug Discovery: Kinase Inhibition

The oxazolo[5,4-b]pyridine scaffold and its isosteric analog, thiazolo[5,4-b]pyridine, have emerged as privileged structures in the design of kinase inhibitors for cancer therapy.[1][4] These scaffolds serve as a core for developing compounds that target key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors

Derivatives of the related thiazolo[5,4-b]pyridine scaffold have been synthesized and identified as potent inhibitors of the c-KIT receptor tyrosine kinase, a key target in gastrointestinal stromal tumors (GIST).[4]

Experimental Protocol: Synthesis of Thiazolo[5,4-b]pyridine c-KIT Inhibitors [4]

A multi-step synthesis was employed to generate a library of thiazolo[5,4-b]pyridine derivatives. The general workflow is outlined below.

cKIT_inhibitor_synthesis 3-Amino-5-bromo-2-chloropyridine 3-Amino-5-bromo-2-chloropyridine Aminothiazole formation Aminothiazole formation 3-Amino-5-bromo-2-chloropyridine->Aminothiazole formation KSCN, HCl Boc protection Boc protection Aminothiazole formation->Boc protection Boc₂O, DMAP Suzuki coupling Suzuki coupling Boc protection->Suzuki coupling Boronic acid ester, Pd catalyst Nitro reduction Nitro reduction Suzuki coupling->Nitro reduction Fe, NH₄Cl Amide/Urea formation Amide/Urea formation Nitro reduction->Amide/Urea formation Carboxylic acid/Isocyanate Boc deprotection Boc deprotection Amide/Urea formation->Boc deprotection TFA Final c-KIT inhibitors Final c-KIT inhibitors Boc deprotection->Final c-KIT inhibitors

Caption: Synthetic workflow for thiazolo[5,4-b]pyridine-based c-KIT inhibitors.

Biological Activity of Lead Compound 6r [4]

TargetIC₅₀ (µM)
c-KIT (V560G/D816V mutant)4.77
Cell LineGI₅₀ (µM)
HMC1.21.15

These results demonstrate that thiazolo[5,4-b]pyridine derivatives can effectively inhibit imatinib-resistant c-KIT mutants.[4]

Thiazolo[5,4-b]pyridine Derivatives as PI3K Inhibitors

The thiazolo[5,4-b]pyridine scaffold has also been utilized to develop potent inhibitors of phosphoinositide 3-kinases (PI3Ks), which are central components of a signaling pathway frequently dysregulated in cancer.[5]

Experimental Protocol: Synthesis of Thiazolo[5,4-b]pyridine PI3K Inhibitors [5]

A seven-step synthesis starting from commercially available 2,4-dichloro-3-nitropyridine was developed to produce a series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines.

Biological Activity of a Representative PI3K Inhibitor [5]

A representative compound from this series demonstrated nanomolar inhibitory activity against several PI3K isoforms.

Signaling Pathways

The therapeutic potential of oxazolo[5,4-b]pyridine-based compounds stems from their ability to modulate critical intracellular signaling pathways that are often hijacked by cancer cells.

c-KIT Signaling Pathway

The c-KIT receptor tyrosine kinase, upon binding to its ligand, stem cell factor (SCF), dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cell survival and proliferation. Constitutive activation of c-KIT due to mutations is a hallmark of GIST.

cKIT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCF SCF c-KIT c-KIT SCF->c-KIT Binding & Dimerization P P c-KIT->P Autophosphorylation Downstream Signaling Downstream Signaling P->Downstream Signaling Activation Gene Expression Gene Expression Downstream Signaling->Gene Expression Regulation Cell Survival & Proliferation Cell Survival & Proliferation Gene Expression->Cell Survival & Proliferation

Caption: Simplified c-KIT signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell growth, survival, and metabolism.[6][7] Receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) activate PI3K, which then phosphorylates PIP2 to generate PIP3.[8] PIP3 acts as a docking site for Akt, which is subsequently phosphorylated and activated by PDK1 and mTORC2.[6] Activated Akt then phosphorylates a multitude of downstream targets to exert its effects.

PI3K_Akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK/GPCR RTK/GPCR Growth Factor->RTK/GPCR Activation PI3K PI3K RTK/GPCR->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Targets Downstream Targets Akt->Downstream Targets Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Cell Growth, Survival, Metabolism Cell Growth, Survival, Metabolism Downstream Targets->Cell Growth, Survival, Metabolism

Caption: Overview of the PI3K/Akt signaling pathway.

Conclusion

The this compound core represents a valuable and versatile scaffold for the development of novel kinase inhibitors. Its synthetic accessibility and the demonstrated biological activity of its derivatives highlight its potential in addressing significant challenges in cancer therapy, particularly in overcoming drug resistance. Further exploration of this heterocyclic system is warranted to unlock its full therapeutic potential and to develop new, effective treatments for a range of diseases.

References

Theoretical Calculations on the Electronic Properties of 2-Methyloxazolo[5,4-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational approaches used to characterize the electronic properties of 2-Methyloxazolo[5,4-b]pyridine. This heterocyclic scaffold is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[1] A thorough understanding of its electronic structure is crucial for predicting its reactivity, stability, and potential interactions with biological targets.

Core Concepts in Electronic Structure Analysis

The electronic properties of a molecule are governed by the distribution and energy of its electrons. Theoretical calculations, primarily based on Density Functional Theory (DFT), provide valuable insights into these properties. Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.[2][3] A smaller gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state.

Methodologies for Theoretical Calculations

The computational analysis of this compound's electronic properties typically follows a systematic workflow. This process begins with the construction of the molecule's 3D structure, followed by geometry optimization to determine its most stable conformation.

Experimental Protocols

Geometry Optimization: The initial 3D structure of this compound is built using molecular modeling software. The geometry is then optimized to find the lowest energy conformation. This is commonly achieved using Density Functional Theory (DFT) methods, such as the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, paired with a suitable basis set like 6-31G*.[4][5]

Electronic Property Calculations: Following geometry optimization, single-point energy calculations are performed to determine the electronic properties. These calculations provide data on the HOMO and LUMO energies, the HOMO-LUMO gap, and the overall electron density distribution. Advanced methods like Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra.

The following diagram illustrates a generalized workflow for these computational studies:

Computational Workflow Computational Study Workflow A Molecule Building (this compound) B Geometry Optimization (DFT: B3LYP/6-31G*) A->B Initial Structure C Frequency Calculation (Confirm Minimum Energy) B->C Optimized Geometry D Electronic Property Calculation (HOMO, LUMO, etc.) C->D Verified Structure E Data Analysis and Visualization (Molecular Orbitals, Spectra) D->E Calculated Properties

A generalized workflow for computational studies.

Calculated Electronic Properties

The following tables summarize key quantitative data obtained from theoretical calculations on this compound and related heterocyclic systems. These values are crucial for comparing the electronic characteristics of different molecules and for understanding structure-activity relationships.

Table 1: Frontier Molecular Orbital Energies and Related Properties

ParameterSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.2967
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.8096
HOMO-LUMO Energy GapΔE4.4871
Ionization PotentialIP6.2967
Electron AffinityEA1.8096
Electronegativityχ4.05315
Chemical Hardnessη2.24355
Chemical SoftnessS0.2229
Electrophilicity Indexω3.6596

Note: These values are illustrative and based on typical DFT calculations for similar heterocyclic compounds.[4][6]

Visualization of Key Concepts

The relationship between the HOMO-LUMO energy gap and electronic transitions is a fundamental concept in understanding the electronic behavior of molecules. A larger energy gap generally corresponds to greater stability and requires higher energy (shorter wavelength) for electronic excitation.

The following diagram illustrates this relationship:

HOMO_LUMO_Gap HOMO-LUMO Energy Gap and Electronic Transition cluster_0 Molecular Orbitals cluster_1 LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO ΔE = E_LUMO - E_HOMO (Electronic Excitation) Energy Energy Energy->HOMO

HOMO-LUMO energy gap and electronic transition.

Applications in Drug Development

The electronic properties of this compound are directly relevant to its potential as a therapeutic agent. The distribution of electron density influences how the molecule interacts with the active site of a target protein, such as a kinase.[7] For instance, regions of high electron density may act as hydrogen bond acceptors.

Furthermore, the HOMO and LUMO energies are indicative of the molecule's ability to participate in charge-transfer interactions, which are often crucial for ligand-receptor binding. By computationally screening derivatives of the this compound scaffold, researchers can prioritize the synthesis of compounds with electronic properties optimized for enhanced biological activity.

Conclusion

Theoretical calculations provide a powerful framework for elucidating the electronic structure of this compound. Methodologies such as DFT enable the prediction of key electronic parameters that govern the molecule's reactivity and intermolecular interactions. This information is invaluable for the rational design of novel drug candidates based on this promising heterocyclic core. The continued application of these computational tools will undoubtedly accelerate the discovery and development of new therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyloxazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-methyloxazolo[5,4-b]pyridine, a key intermediate in the development of pharmaceutical compounds, particularly kinase inhibitors for cancer therapy.[1] The synthesis originates from the readily available starting material, 2-amino-3-hydroxypyridine. Two primary synthetic routes are presented: a traditional two-step method involving N-acetylation followed by cyclodehydration, and a more streamlined one-pot synthesis. These protocols are designed to be clear, concise, and reproducible for researchers in organic and medicinal chemistry.

Introduction

The oxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif found in a variety of biologically active molecules. Its unique electronic and structural properties contribute to its ability to interact with various enzymatic targets. Specifically, this compound serves as a crucial building block in the synthesis of complex molecules for drug discovery. The following protocols detail reliable methods for its preparation from 2-amino-3-hydroxypyridine.

Overall Synthesis Workflow

The synthesis of this compound from 2-amino-3-hydroxypyridine can be achieved through two primary pathways, as illustrated in the workflow diagram below.

Synthesis_Workflow Overall Synthesis Workflow A 2-Amino-3-hydroxypyridine B N-Acetylation A->B Acetic Anhydride F One-Pot Synthesis A->F Triethyl Orthoacetate C N-(3-hydroxypyridin-2-yl)acetamide B->C D Cyclodehydration C->D Dehydrating Agent E This compound D->E F->E

Caption: General workflows for the synthesis of this compound.

Experimental Protocols

Two effective methods for the synthesis of this compound are detailed below.

Method 1: Two-Step Synthesis via N-Acetylation and Cyclization

This classic approach involves the initial formation of an acetamide intermediate, followed by a dehydration-induced ring closure.

Step 1: Synthesis of N-(3-hydroxypyridin-2-yl)acetamide

This step involves the selective N-acetylation of the amino group of 2-amino-3-hydroxypyridine.

Acetylation_Reaction N-Acetylation of 2-Amino-3-hydroxypyridine reactant 2-Amino-3-hydroxypyridine C₅H₆N₂O product N-(3-hydroxypyridin-2-yl)acetamide C₇H₈N₂O₂ reactant->product Pyridine (solvent) reagent Acetic Anhydride (CH₃CO)₂O

Caption: Reaction scheme for the synthesis of the acetamide intermediate.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-hydroxypyridine (1.0 eq) in pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and pour it into ice-water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield N-(3-hydroxypyridin-2-yl)acetamide.

Step 2: Cyclization to this compound

The intermediate acetamide is cyclized using a dehydrating agent to form the final oxazole ring.

Protocol:

  • Place N-(3-hydroxypyridin-2-yl)acetamide (1.0 eq) in a round-bottom flask.

  • Add a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) (excess).

  • Heat the mixture at a high temperature (typically 150-180 °C) for 2-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Method 2: One-Pot Synthesis using Triethyl Orthoacetate

This efficient method combines the acetylation and cyclization steps into a single reaction.

One_Pot_Synthesis One-Pot Synthesis of this compound reactant 2-Amino-3-hydroxypyridine C₅H₆N₂O product This compound C₇H₆N₂O reactant->product p-Toluenesulfonic acid (catalyst) reagent Triethyl Orthoacetate CH₃C(OC₂H₅)₃

Caption: Reaction scheme for the one-pot synthesis.

Protocol:

  • To a solution of 2-amino-3-hydroxypyridine (1.0 eq) in a suitable solvent like toluene, add triethyl orthoacetate (excess, can also be used as solvent).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Heat the reaction mixture to reflux (around 130 °C) for 1-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting solid by crystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the described synthetic methods. Please note that yields can vary based on reaction scale and purification efficiency.

ParameterMethod 1: Two-Step SynthesisMethod 2: One-Pot Synthesis
Starting Material 2-Amino-3-hydroxypyridine2-Amino-3-hydroxypyridine
Key Reagents Acetic Anhydride, POCl₃/PPATriethyl Orthoacetate, p-TSA
Solvent Pyridine (Step 1), None (Step 2)Toluene or neat
Temperature Reflux (Step 1), 150-180 °C (Step 2)~130 °C (Reflux)
Reaction Time 4-10 hours (total)1-3 hours
Typical Yield 60-80% (overall)70-90%
Purification Filtration, Extraction, ChromatographyExtraction, Crystallization

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

  • Appearance: Off-white to light yellow solid.

  • Molecular Formula: C₇H₆N₂O

  • Molecular Weight: 134.14 g/mol [1]

  • Melting Point: Data not consistently available in literature; determined experimentally.

  • NMR Spectroscopy:

    • ¹H NMR: Expected signals for the aromatic protons of the pyridine ring and a singlet for the methyl group protons.

    • ¹³C NMR: Expected signals for the carbons of the fused ring system and the methyl group.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn.

  • Acetic anhydride, phosphorus oxychloride, and p-toluenesulfonic acid are corrosive and should be handled with care.

  • Pyridine is flammable and has a strong, unpleasant odor.

  • Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.

Disclaimer: These protocols are intended for use by trained chemistry professionals. The user assumes all responsibility for the safe handling of chemicals and the execution of these procedures.

References

One-Pot Synthesis of Substituted Oxazolo[5,4-b]pyridines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The oxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. As structural isosteres of purine bases like adenine and guanine, these compounds exhibit a wide range of biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents.[1] Their unique photoluminescent properties also make them promising candidates for development as organic luminophores and biomarkers.[1] The development of efficient and straightforward synthetic methodologies, particularly one-pot procedures, is crucial for accelerating the discovery of novel oxazolo[5,4-b]pyridine derivatives with enhanced therapeutic or material properties.

This document provides detailed protocols and application notes for the one-pot synthesis of substituted oxazolo[5,4-b]pyridines, targeting researchers, scientists, and professionals in drug development. The methodologies described herein are designed to be efficient, leveraging readily available starting materials to construct the target heterocyclic system in a single synthetic operation.

Biological Significance and Applications

Substituted oxazolo[5,4-b]pyridines and their isomers have garnered significant attention due to their diverse pharmacological profiles. For instance, derivatives of the related isoxazolo[5,4-b]pyridine system have demonstrated antibacterial activity against pathogenic strains such as Pseudomonas aeruginosa and Escherichia coli.[2] Furthermore, certain sulfonamide derivatives of this scaffold have shown promising antiproliferative activity against human breast carcinoma cell lines (MCF7).[2] The broader class of oxazolopyrimidines, which share structural similarities, have been investigated as potential anticancer agents, with some derivatives showing cytotoxic activity against various human cancer cell lines.[3][4][5] The development of novel oxazolo[5,4-d]pyrimidines as competitive neutral antagonists for cannabinoid receptor 2 (CB2) highlights the potential of this scaffold in developing treatments for various pathologies.[6]

The synthetic protocols detailed below provide a foundation for the generation of diverse libraries of substituted oxazolo[5,4-b]pyridines, enabling further exploration of their structure-activity relationships (SAR) and the development of novel therapeutic agents and functional materials.

Experimental Protocols

The following protocol describes a general one-pot procedure for the synthesis of 2-substituted oxazolo[5,4-b]pyridines via the condensation and cyclization of 2-amino-3-hydroxypyridine with various carboxylic acids. This method is adapted from established procedures for the synthesis of related oxazolo[4,5-b]pyridine derivatives.

General One-Pot Synthesis of 2-Substituted Oxazolo[5,4-b]pyridines

This procedure involves the direct reaction of a 2-amino-3-hydroxypyridine with a suitable carboxylic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or its trimethylsilyl ester (PPSE).

Materials:

  • 2-Amino-3-hydroxypyridine

  • Substituted carboxylic acid (e.g., 4-cyanobenzoic acid)

  • Polyphosphoric acid trimethylsilyl ester (PPSE) or Polyphosphoric acid (PPA)

  • Anhydrous solvents (e.g., N,N-Dimethylformamide (DMF), if required)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware and purification apparatus (e.g., flash chromatography system)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add 2-amino-3-hydroxypyridine (1.0 mmol, 1.0 eq.).

  • Add the desired substituted carboxylic acid (1.1 mmol, 1.1 eq.).

  • Carefully add polyphosphoric acid trimethylsilyl ester (PPSE) or polyphosphoric acid (PPA) (a sufficient amount to ensure proper mixing and reaction, typically 10-20 times the weight of the limiting reactant).

  • Heat the reaction mixture to 180-200 °C with vigorous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 3-5 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by pouring the mixture onto crushed ice or into a cold saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-substituted oxazolo[5,4-b]pyridine.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Data Presentation

The efficiency of the synthesis of oxazolo[4,5-b]pyridines, a related isomer, provides insight into the expected outcomes for the oxazolo[5,4-b]pyridine core. The following table summarizes the yields for the synthesis of a 2-substituted oxazolo[4,5-b]pyridine derivative.

Starting MaterialsProductReagentTemperatureYieldReference
5-Bromo-3-hydroxy-2-aminopyridine, 4-cyanobenzoic acid2-(4-Cyanophenyl)-5-bromo-oxazolo[4,5-b]pyridinePPSE200°C93%[7]
5-Bromo-3-hydroxy-2-aminopyridine, (4-piperidinyl)acetic acid2-((4-Piperidinyl)methyl)-5-bromo-oxazolo[4,5-b]pyridinePPA200°C70%[7]
5-Bromo-3-hydroxy-2-aminopyridine, (4-piperidinyl)propanoic acid2-((4-Piperidinyl)ethyl)-5-bromo-oxazolo[4,5-b]pyridinePPA200°C71%[7]

Mandatory Visualization

Reaction Workflow

The following diagram illustrates the logical workflow for the one-pot synthesis of substituted oxazolo[5,4-b]pyridines.

One_Pot_Synthesis_Workflow Reactants Starting Materials: - 2-Amino-3-hydroxypyridine - Substituted Carboxylic Acid ReactionVessel Reaction Vessel (with PPSE/PPA) Reactants->ReactionVessel Addition Heating Heating (180-200 °C, 3-5h) ReactionVessel->Heating Initiation Quenching Work-up: - Quenching (Ice/NaHCO3) - Extraction Heating->Quenching Completion Purification Purification (Flash Chromatography) Quenching->Purification Product Final Product: 2-Substituted Oxazolo[5,4-b]pyridine Purification->Product

Caption: Workflow for the one-pot synthesis of substituted oxazolo[5,4-b]pyridines.

Proposed Signaling Pathway Inhibition

Given the anticancer potential of related compounds, a hypothetical signaling pathway that could be targeted by novel oxazolo[5,4-b]pyridine derivatives is the VEGFR-2 pathway, which is crucial for tumor angiogenesis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Angiogenesis Akt->Proliferation MAPK->Proliferation OxazoloPyridine Oxazolo[5,4-b]pyridine Derivative OxazoloPyridine->VEGFR2 Inhibits

Caption: Potential inhibition of the VEGFR-2 signaling pathway by oxazolo[5,4-b]pyridines.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Methyloxazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyloxazolo[5,4-b]pyridine is a heterocyclic compound of significant interest to the pharmaceutical and drug discovery sectors. As a key intermediate, its scaffold is integral to the development of various therapeutic agents, notably kinase inhibitors for cancer treatment.[1] The oxazolo[5,4-b]pyridine core, being a purine isostere, is a recognized pharmacophore that can interact with the ATP-binding sites of various kinases, playing a crucial role in the modulation of cellular signaling pathways implicated in cancer and other diseases.[2][3][4][5][6]

Conventional synthetic routes to this and similar scaffolds often necessitate prolonged reaction times, elevated temperatures, and frequently result in modest yields. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering benefits such as accelerated reaction rates, enhanced yields, and improved product purity. This application note provides a detailed protocol for the rapid and efficient synthesis of this compound utilizing microwave irradiation, presenting a significant improvement over traditional thermal methods.

Principle of the Method

The microwave-assisted synthesis of this compound is achieved through the condensation and subsequent cyclization of 2-amino-3-hydroxypyridine with acetic anhydride. Under microwave irradiation, the reactants rapidly absorb microwave energy, leading to a significant increase in the internal temperature of the reaction mixture. This uniform and rapid heating accelerates the rate of the intramolecular cyclization, dramatically reducing the reaction time from hours to minutes and often leading to higher yields and a cleaner product profile compared to conventional heating methods.

Quantitative Data Summary

The following table summarizes the comparative data for the conventional and microwave-assisted synthesis of this compound, highlighting the advantages of the microwave-assisted approach.

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time 4-6 hours10-15 minutes
Temperature Reflux (~140 °C)150 °C
Yield 60-70%85-95%
Purification Column ChromatographyRecrystallization
Solvent Acetic AcidAcetic Anhydride (reagent and solvent)

Experimental Protocols

Materials and Equipment
  • 2-Amino-3-hydroxypyridine (≥98% purity)

  • Acetic anhydride (≥99% purity)

  • Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • NMR spectrometer

  • Mass spectrometer

Microwave-Assisted Synthesis Protocol
  • Reaction Setup: In a 10 mL microwave reaction vial, add 2-amino-3-hydroxypyridine (1.0 mmol, 110.1 mg) and acetic anhydride (5.0 mL).

  • Stirring: Add a magnetic stir bar to the vial.

  • Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Irradiate the mixture at a constant temperature of 150 °C for 15 minutes with continuous stirring. The microwave power will be modulated by the instrument to maintain the set temperature.

  • Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (either passively or with compressed air cooling, depending on the instrument).

  • Work-up: Carefully uncap the vial in a fume hood. Pour the reaction mixture into ice-cold water (20 mL) and stir for 10 minutes to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water (2 x 10 mL).

  • Purification: Recrystallize the crude product from ethanol to afford pure this compound as a crystalline solid.

  • Characterization: Confirm the structure and purity of the product by NMR and mass spectrometry.

Conventional Synthesis Protocol (for comparison)
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-hydroxypyridine (1.0 mmol, 110.1 mg) in glacial acetic acid (10 mL).

  • Reagent Addition: Slowly add acetic anhydride (1.2 mmol, 0.11 mL) to the solution.

  • Heating: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 5 hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Cooling and Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the acetic acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the final product.

Visualizations

Reaction Scheme

G cluster_0 Microwave-Assisted Synthesis of this compound 2-Amino-3-hydroxypyridine 2-Amino-3-hydroxypyridine Reaction Reaction 2-Amino-3-hydroxypyridine->Reaction Acetic Anhydride This compound This compound Reaction->this compound Microwave 150 °C, 15 min

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

G reagents Combine 2-amino-3-hydroxypyridine and acetic anhydride in a microwave vial microwave Irradiate in microwave synthesizer (150 °C, 15 min) reagents->microwave cool Cool to room temperature microwave->cool precipitate Pour into ice-water to precipitate product cool->precipitate filter Filter and wash with cold water precipitate->filter recrystallize Recrystallize from ethanol filter->recrystallize product Pure this compound recrystallize->product

Caption: Workflow for the microwave-assisted synthesis of this compound.

Kinase Inhibition Signaling Pathway

G cluster_0 Kinase Signaling Cascade cluster_1 Inhibition by this compound Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Inhibitor This compound Inhibitor->Kinase Binds to ATP-binding site

Caption: Inhibition of a kinase signaling pathway by this compound.

Conclusion

The microwave-assisted protocol detailed herein provides a rapid, efficient, and high-yielding method for the synthesis of this compound. This approach offers significant advantages over conventional synthetic methods, aligning with the principles of green chemistry by reducing reaction times and simplifying product purification. These application notes and protocols are intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, facilitating the streamlined production of this important heterocyclic intermediate for its application in the discovery of novel therapeutics.

References

Application Note and Protocol for the Purification of 2-Methyloxazolo[5,4-b]pyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the purification of 2-Methyloxazolo[5,4-b]pyridine using silica gel column chromatography. While specific experimental data for this compound is not extensively published, this protocol is developed based on established methods for structurally similar oxazolopyridine and related heterocyclic compounds. The provided methodology offers a robust starting point for researchers to achieve high purity of the target compound, which is a valuable intermediate in medicinal chemistry, particularly in the development of kinase inhibitors.[1]

Introduction

This compound is a heterocyclic building block of interest in pharmaceutical and agrochemical research. Its scaffold is found in molecules designed as kinase inhibitors for cancer therapy, highlighting the need for efficient purification methods to ensure high-purity material for subsequent synthetic steps and biological screening.[1] Column chromatography is a fundamental and widely used technique for the purification of organic compounds. This application note details a standard procedure for the purification of this compound, focusing on the use of silica gel as the stationary phase and a solvent gradient as the mobile phase.

Physicochemical Properties (Reference)

A summary of the known properties of this compound is presented in Table 1. Understanding these properties is crucial for designing an effective purification strategy.

PropertyValueReference
Molecular FormulaC₇H₆N₂O[1][2]
Molecular Weight134.14 g/mol [1][2]
AppearanceWhite powder[2]
Purity (typical)≥95%[2]
StorageRoom temperature, dry[1]

Experimental Protocol: Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.

Materials and Reagents
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Ethyl Acetate (EtOAc), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium Hydroxide (NH₄OH), 30% solution (optional)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column for chromatography

  • Fraction collection tubes

  • Rotary evaporator

Workflow Diagram

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Final Steps TLC TLC Analysis of Crude Slurry Prepare Silica Slurry Column Pack Column Slurry->Column Load Load Sample Column->Load Sample Prepare Sample Sample->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC_frac TLC Analysis of Fractions Collect->TLC_frac Pool Pool Pure Fractions TLC_frac->Pool Evap Evaporate Solvent Pool->Evap Final Characterize Pure Product Evap->Final

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure
  • Thin Layer Chromatography (TLC) Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc).

    • Spot the solution on a TLC plate.

    • Develop the plate using various solvent systems to determine the optimal mobile phase for separation. A good starting point is a mixture of ethyl acetate and dichloromethane. For more polar impurities, adding a small amount of methanol may be necessary.

    • Visualize the spots under a UV lamp. The ideal solvent system will show good separation between the product spot and impurities, with an Rf value for the product of approximately 0.2-0.4.

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluting solvent or a stronger solvent like DCM.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the least polar solvent system determined from the TLC analysis (e.g., 100% DCM, followed by a gradient of increasing EtOAc).

    • Collect fractions in separate test tubes.

    • Gradually increase the polarity of the mobile phase to elute the compounds from the column. A suggested gradient is from 0% to 5% ethyl acetate in dichloromethane.

    • For more polar compounds that are difficult to elute, a mobile phase containing methanol can be used. In cases of peak tailing, adding a small amount of ammonium hydroxide to the mobile phase (e.g., CH₂Cl₂/MeOH/NH₄OH 100:10:1) can be beneficial.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the fractions that show a single spot corresponding to the pure this compound.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound.

  • Final Characterization:

    • Determine the yield and assess the purity of the final product using analytical techniques such as NMR, LC-MS, and HPLC.

Example Chromatographic Conditions & Expected Results

The following table provides hypothetical yet representative data for the purification of this compound based on methods for analogous compounds.

ParameterCondition/Value
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient: 0-5% Ethyl Acetate in Dichloromethane
TLC Rf of Product ~0.3 in 5% EtOAc/DCM
Crude Purity ~85%
Post-Column Purity >98%
Yield 70-90% (highly dependent on crude purity)

Logical Relationship Diagram

G cluster_input Inputs cluster_params Chromatography Parameters cluster_output Outputs Crude Crude Product (with impurities) Mobile Mobile Phase (Solvent Gradient) Crude->Mobile Compound Compound Properties (Polarity, Solubility) Stationary Stationary Phase (Silica Gel) Compound->Stationary Compound->Mobile Pure Pure Product (>98%) Stationary->Pure Impurities Separated Impurities Stationary->Impurities Mobile->Pure Mobile->Impurities

Caption: Relationship between inputs, parameters, and outputs in chromatography.

Troubleshooting

  • Poor Separation: If the product and impurities elute together, optimize the mobile phase. Try a shallower gradient or a different solvent system.

  • Peak Tailing: For basic compounds like pyridines, this is common on silica gel. Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent can improve peak shape.

  • Compound Stuck on Column: If the product does not elute, increase the polarity of the mobile phase significantly (e.g., by adding methanol).

  • Low Yield: This could be due to irreversible adsorption on the silica gel or decomposition. Deactivating the silica gel with a small amount of water or using a different stationary phase (e.g., alumina) might help.

This application note provides a comprehensive guide for the purification of this compound. By following this protocol and adapting it to the specific crude mixture, researchers can obtain high-purity material essential for further research and development.

References

Application Notes and Protocols for the Recrystallization of 2-Methyloxazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Methyloxazolo[5,4-b]pyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its scaffold is a component of various kinase inhibitors and other targeted therapeutics.[1] Achieving high purity of this intermediate is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and for ensuring the reliability and reproducibility of biological screening data. Recrystallization is a fundamental and highly effective technique for the purification of crystalline organic compounds. This process relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.

General Recrystallization Principles

Recrystallization involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, which are present in smaller quantities, ideally remain dissolved in the solvent or are excluded from the growing crystal lattice. The purified crystals are then isolated by filtration.

Experimental Protocol: A Generalized Method

The following protocol is a general guideline for the recrystallization of this compound, based on methods reported for analogous oxazolopyridine and thiazolopyridine derivatives. Optimization of solvent, temperature, and cooling rate will be necessary to achieve the best results.

Materials:

  • Crude this compound

  • Recrystallization solvent (see Table 1 for suggestions)

  • Erlenmeyer flask(s)

  • Heat source (e.g., hot plate with stirring)

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass stirring rod

Procedure:

  • Solvent Selection: Begin by selecting a suitable solvent. Ideal solvents should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents used for similar heterocyclic compounds are listed in Table 1. Small-scale solubility tests are recommended to identify the optimal solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture with stirring. Continue to add small portions of the solvent until the compound is completely dissolved at the boiling point of the solvent. Avoid adding an excess of solvent, as this will reduce the recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. The flask should be covered to prevent solvent evaporation and contamination. Further cooling in an ice bath can be employed to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent. The purity of the final product can be assessed by techniques such as melting point analysis, NMR spectroscopy, or HPLC.

Data Presentation

Systematic recording of experimental data is crucial for the optimization and reproducibility of the recrystallization process. Table 2 provides a template for documenting key parameters and results.

Table 1: Potential Solvents for Recrystallization of this compound (based on analogous compounds)

SolventRationale/Context for Use with Similar Compounds
EthanolCommonly used for recrystallizing a variety of heterocyclic compounds, including isoxazolo[5,4-b]pyridine derivatives.[2]
TolueneEffective for recrystallizing related thiazolo[4,5-b]pyridine derivatives.[3]
Acetic AcidUsed for the recrystallization of certain thiazolo[4,5-b]pyridine products.[3]
ButanolAnother alcohol solvent that has been successfully used for purifying thiazolo[4,5-b]pyridine derivatives.[3]
Ethanol/DMSOA mixture used for the slow evaporation crystallization of a substituted isoxazolo[5,4-b]pyridine.[2]
Acetonitrile/WaterA solvent system employed for the recrystallization of a complex pyridone derivative.[4]

Table 2: Experimental Data Template for Recrystallization of this compound

ParameterTrial 1Trial 2Trial 3
Starting Material
Mass of Crude Compound (g)
Initial Purity (%)
Recrystallization Conditions
Solvent(s)
Solvent Volume (mL)
Dissolution Temperature (°C)
Cooling Method
Crystallization Time (h)
Results
Mass of Dry Crystals (g)
Yield (%)
Final Purity (%)
Melting Point (°C)
Appearance

Visualizing the Workflow

The following diagram illustrates the general workflow for the recrystallization process.

Recrystallization_Workflow cluster_setup Setup cluster_process Process cluster_analysis Analysis A Crude This compound C Dissolve in Minimal Hot Solvent A->C B Select Solvent B->C D Hot Filtration (if needed) C->D E Slow Cooling (Crystallization) C->E No insoluble impurities D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure This compound H->I J Assess Purity (MP, NMR, HPLC) I->J

Caption: General workflow for the recrystallization of this compound.

Conclusion

This application note provides a foundational protocol for the purification of this compound by recrystallization. While based on established methods for related heterocyclic systems, empirical optimization is key to developing a highly efficient and reproducible purification procedure. The provided tables and workflow diagram serve as valuable tools for researchers in documenting and visualizing the experimental process, ultimately leading to the consistent production of high-purity material essential for drug discovery and development.

References

Application Notes and Protocols for 2-Methyloxazolo[5,4-b]pyridine as a Scaffold for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-methyloxazolo[5,4-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry, particularly for the development of novel kinase inhibitors.[1] Its structural features offer opportunities for diverse functionalization, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This document provides an overview of the application of this scaffold in kinase inhibitor design, including synthetic strategies, structure-activity relationships (SAR), and relevant biological evaluation protocols.

Due to the limited availability of extensive public data on this compound as a kinase inhibitor scaffold, this document will draw heavily on the closely related and well-documented thiazolo[5,4-b]pyridine scaffold as a surrogate. The isosteric replacement of the sulfur atom in the thiazolo- moiety with an oxygen atom to form the oxazolo- core is a common strategy in medicinal chemistry to modulate physicochemical properties and biological activity. The protocols and design principles outlined herein are therefore highly relevant and adaptable for the investigation of this compound-based kinase inhibitors.

Featured Application: Thiazolo[5,4-b]pyridine as a Scaffold for PI3K and c-KIT Kinase Inhibitors

Derivatives of the thiazolo[5,4-b]pyridine scaffold have demonstrated potent inhibitory activity against various kinases, including Phosphoinositide 3-kinases (PI3Ks) and c-KIT.[2][3] These kinases are crucial nodes in signaling pathways that regulate cell growth, proliferation, survival, and differentiation, making them important targets in oncology.[2]

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative thiazolo[5,4-b]pyridine derivatives against PI3K isoforms and c-KIT kinases.

Table 1: Inhibitory Activity of Thiazolo[5,4-b]pyridine Derivatives against PI3K Isoforms [2]

Compound IDPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
19a3.4>341.82.5
19b4.6---
19c8.0---

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. "-" indicates data not reported.

Table 2: Inhibitory Activity of Thiazolo[5,4-b]pyridine Derivative 6r against c-KIT [3]

Compound/Drugc-KIT (Wild-Type) IC50 (µM)c-KIT (V560G/D816V Mutant) IC50 (µM)
6r-4.77
Imatinib0.2737.93
Sunitinib0.143.98

The V560G/D816V double mutant of c-KIT is resistant to imatinib.[3] "-" indicates data not reported.

Experimental Protocols

General Synthesis of the Thiazolo[5,4-b]pyridine Scaffold

The following is a representative multi-step synthesis for preparing the thiazolo[5,4-b]pyridine core, which can be adapted for the oxazolo[5,4-b]pyridine analogue.

Protocol 1: Synthesis of Thiazolo[5,4-b]pyridine Derivatives [3]

  • Aminothiazole Formation: Commercially available 3-amino-5-bromo-2-chloropyridine is reacted with potassium thiocyanate to yield the aminothiazole intermediate.

  • Boc Protection: The amino group of the aminothiazole is protected with a di-tert-butyl dicarbonate (Boc) group.

  • Suzuki Cross-Coupling: The protected intermediate is coupled with a desired boronic acid pinacol ester (e.g., 2-methyl-5-nitrophenylboronic acid pinacol ester) using a palladium catalyst.

  • Nitro Group Reduction: The nitro group on the coupled product is reduced to an amine.

  • Amide Coupling or Urea Formation: The resulting amine is then reacted with a carboxylic acid (using a coupling agent like HATU) or an isocyanate to introduce further diversity.

  • Boc Deprotection: The Boc protecting group is removed using an acid such as trifluoroacetic acid (TFA) to yield the final products.

Kinase Inhibition Assay

Protocol 2: Radiometric Biochemical Kinase Assay for c-KIT [4]

  • Reaction Mixture Preparation: Prepare a reaction buffer containing the c-KIT kinase, the test compound at various concentrations, a substrate (e.g., a peptide substrate), and [γ-³²P]ATP.

  • Initiation and Incubation: Initiate the kinase reaction by adding the [γ-³²P]ATP. Incubate the mixture for a defined period at a controlled temperature (e.g., 30°C).

  • Termination: Stop the reaction by adding a suitable stop solution (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a filter membrane and wash to remove unincorporated [γ-³²P]ATP.

  • Detection: Quantify the amount of incorporated radioactivity on the filter membrane using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control (without inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

Protocol 3: MTT Assay for Anti-proliferative Activity

  • Cell Seeding: Seed cancer cells (e.g., GIST-T1 for c-KIT dependent proliferation) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the GI50 (half-maximal growth inhibition) value.

Visualizations

Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt/PKB PDK1->AKT Downstream Downstream Effectors AKT->Downstream mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Growth & Survival Downstream->Proliferation Inhibitor Thiazolo[5,4-b]pyridine Inhibitor Inhibitor->PI3K

Caption: Simplified PI3K signaling pathway and the point of inhibition.

Experimental Workflow

Kinase_Inhibitor_Workflow Scaffold Scaffold Selection (e.g., this compound) Synthesis Synthesis of Derivative Library Scaffold->Synthesis Biochemical Biochemical Screening (Kinase Assays) Synthesis->Biochemical Cellular Cell-Based Assays (Proliferation, etc.) Biochemical->Cellular SAR Structure-Activity Relationship (SAR) Analysis Cellular->SAR SAR->Synthesis Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 2-Methyloxazolo[5,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies concerning 2-methyloxazolo[5,4-b]pyridine derivatives. Due to the limited publicly available SAR data specifically for the 2-methyl substituted series, this document also incorporates insights from closely related 2-phenyl analogues and the bioisosteric thiazolo[5,4-b]pyridine scaffold to guide future research and drug discovery efforts. The this compound core is a key intermediate in the synthesis of pharmaceutical compounds, particularly kinase inhibitors for cancer therapy.[1]

Introduction to the Oxazolo[5,4-b]pyridine Scaffold

The oxazolo[5,4-b]pyridine ring system is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, planar structure and the presence of nitrogen and oxygen atoms provide opportunities for multiple points of interaction with biological targets, such as hydrogen bonding and pi-stacking. Derivatives of the isomeric oxazolo[5,4-d]pyrimidine and the analogous thiazolo[5,4-b]pyridine scaffolds have shown a wide range of biological activities, including kinase inhibition and anti-inflammatory effects.[2][3][4][5] This suggests that the this compound scaffold is a promising starting point for the development of novel therapeutic agents.

Structure-Activity Relationship (SAR) Insights

Anti-inflammatory Activity of 2-Substituted Oxazolo[5,4-b]pyridines

An early study investigated 2-(substituted phenyl)oxazolo[5,4-b]pyridines as non-acidic anti-inflammatory agents.[4][6] The key findings from this research provide a foundational SAR understanding for this class of compounds.

Table 1: Anti-inflammatory Activity of 2-(Substituted Phenyl)oxazolo[5,4-b]pyridine Derivatives

Compound IDR (Substitution on Phenyl Ring)Carrageenan Rat Foot Edema Assay (% Inhibition at 80 mg/kg)
1 H35
2 4-F45
3 4-Cl42
4 4-CF₃40
5 3,4-di-Cl50

Data extracted from Clark et al., 1978.[6]

Key SAR Observations:

  • Parent Compound: The unsubstituted 2-phenyloxazolo[5,4-b]pyridine (1 ) displayed moderate anti-inflammatory activity.

  • Effect of Phenyl Substitution: Introduction of electron-withdrawing groups at the para-position of the phenyl ring, such as fluoro (2 ), chloro (3 ), and trifluoromethyl (4 ), generally led to a modest increase in activity.

  • Di-substitution: A di-chloro substituted derivative (5 ) showed the highest activity in this series, suggesting that multiple substitutions on the phenyl ring could be beneficial.

SAR of Analogous Thiazolo[5,4-b]pyridine Derivatives as Kinase Inhibitors

Given that the this compound core is a known intermediate for kinase inhibitors, examining the SAR of the closely related thiazolo[5,4-b]pyridine scaffold provides valuable insights for potential therapeutic applications.[1] Studies on thiazolo[5,4-b]pyridine derivatives as inhibitors of kinases like PI3K and c-KIT have been more extensive.[2][3][5]

Table 2: PI3Kα Inhibitory Activity of 2-Pyridyl, 7-Morpholinyl Thiazolo[5,4-b]pyridine Analogues

Compound IDR (Substituent on Sulfonamide)PI3Kα IC₅₀ (nM)
19a 2,4-Difluorophenyl3.6
19b 2-Chloro-4-fluorophenyl4.6
19c 5-Chlorothiophene-2-yl8.0

Data extracted from a study on PI3K inhibitors.[2][3]

Key SAR Observations from the Thiazolo[5,4-b]pyridine Scaffold:

  • Importance of the Sulfonamide Group: The sulfonamide functionality was found to be crucial for potent PI3Kα inhibitory activity.[2][3]

  • Aromatic Substituents on Sulfonamide: Different substitutions on the aromatic ring of the sulfonamide group modulate the potency, with halogenated phenyl and thiophene rings showing high efficacy.[2][3]

  • Pyridyl vs. Phenyl at Position 2: The presence of a pyridyl ring at the 2-position of the thiazolo[5,4-b]pyridine core was identified as a key structural unit for high PI3Kα inhibitory potency. Replacing it with a phenyl ring resulted in a significant drop in activity.[2][3]

These findings suggest that for the this compound scaffold, modifications at other positions on the pyridine ring, in addition to the 2-position, are likely to be critical for achieving high potency against kinase targets.

Experimental Protocols

General Synthesis of this compound

The synthesis of the this compound core typically involves the cyclization of an appropriate aminopyridine precursor. A representative synthetic scheme is outlined below.

G A 2-Amino-3-hydroxypyridine C Intermediate Amide A->C Acetylation B Acetic Anhydride E This compound C->E Cyclization D Polyphosphoric Acid (PPA)

Caption: General synthetic workflow for this compound.

Protocol: Synthesis of this compound

  • Acetylation: To a solution of 2-amino-3-hydroxypyridine in a suitable solvent (e.g., pyridine or acetic acid), add acetic anhydride dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the intermediate N-(3-hydroxypyridin-2-yl)acetamide.

  • Cyclization: Heat the intermediate amide in polyphosphoric acid (PPA) at 150-180°C for 2-4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[6]

G cluster_0 Pre-treatment cluster_1 Induction cluster_2 Measurement cluster_3 Analysis A Fast rats overnight B Administer test compound or vehicle orally A->B C Inject carrageenan into sub-plantar region of rat hind paw B->C D Measure paw volume at 0h and at regular intervals (e.g., 1, 2, 3, 4h) using a plethysmometer C->D E Calculate % inhibition of edema D->E

Caption: Experimental workflow for the carrageenan-induced rat paw edema assay.

Protocol:

  • Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).

  • Fasting: Fast the animals overnight with free access to water before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group): a control group, a standard drug group (e.g., indomethacin), and test compound groups.

  • Compound Administration: Administer the test compounds (suspended in a vehicle like 0.5% carboxymethyl cellulose) orally at a specific dose (e.g., 80 mg/kg). The control group receives only the vehicle.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume immediately after carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100 Where Vt is the paw volume at time t, and V₀ is the initial paw volume.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase. The exact substrates and conditions will vary depending on the kinase of interest (e.g., PI3K, c-KIT).

G A Prepare reaction buffer, kinase, substrate, and ATP B Add test compound at various concentrations to wells A->B C Add kinase to wells and incubate B->C D Initiate reaction by adding substrate and ATP (e.g., [γ-³²P]ATP) C->D E Incubate at controlled temperature D->E F Stop reaction and quantify product formation (e.g., radioactivity incorporation) E->F G Calculate IC₅₀ values F->G

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol:

  • Reagents: Prepare a reaction buffer containing the purified kinase, a specific substrate (peptide or protein), and ATP. For radiometric assays, [γ-³²P]ATP is used.[7]

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Setup: In a 96-well plate, add the reaction buffer, the kinase, and the test compound at various concentrations. Include wells for positive (no inhibitor) and negative (no kinase) controls.

  • Pre-incubation: Pre-incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Start the kinase reaction by adding the substrate and ATP mixture.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

  • Detection: Quantify the amount of product formed. For radiometric assays, this involves capturing the radiolabeled substrate on a filter membrane and measuring the incorporated radioactivity using a scintillation counter. For non-radiometric assays (e.g., fluorescence-based), read the signal on a plate reader.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of new therapeutic agents. While direct SAR studies are limited, existing data on related structures suggest that this core is amenable to chemical modifications that can lead to potent biological activity. The anti-inflammatory potential demonstrated by 2-phenyl analogues and the potent kinase inhibition observed with the bioisosteric thiazolo[5,4-b]pyridine derivatives highlight promising avenues for future research.

A systematic SAR exploration of the this compound scaffold is warranted. Key areas for investigation should include:

  • Substitution at the 2-position: Exploring alternatives to the methyl group, including various substituted aryl and heteroaryl rings.

  • Functionalization of the Pyridine Ring: Introducing substituents at positions 4, 5, 6, and 7 of the oxazolopyridine core to probe for additional binding interactions.

  • Screening against Kinase Panels: Evaluating a library of derivatives against a broad panel of kinases to identify specific targets and understand the selectivity profile.

The protocols provided herein offer a robust framework for initiating such a research program. By combining rational design, efficient synthesis, and systematic biological evaluation, the therapeutic potential of this compound derivatives can be fully explored.

References

Application Notes and Protocols: Utilizing 2-Methyloxazolo[5,4-b]pyridine in the Synthesis of Novel PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and evaluation of novel phosphoinositide 3-kinase (PI3K) inhibitors, employing 2-Methyloxazolo[5,4-b]pyridine as a key structural scaffold. While direct synthesis of PI3K inhibitors from this specific starting material is not extensively documented in published literature, this document presents a proposed synthetic route adapted from methodologies used for the closely related thiazolo[5,4-b]pyridine core. The protocols and data herein are designed to serve as a comprehensive guide for researchers exploring new chemical matter in PI3K-targeted drug discovery.

Introduction to PI3K Inhibition and the Role of Oxazolopyridine Scaffolds

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[1][2][4] Small molecule inhibitors targeting the various isoforms of PI3K have shown significant promise in oncology.

Heterocyclic compounds, particularly those containing fused ring systems, are prevalent in kinase inhibitor drug discovery due to their ability to form key interactions within the ATP-binding pocket of kinases. The oxazolo[5,4-b]pyridine scaffold is a bioisostere of the thiazolo[5,4-b]pyridine core, which has been successfully utilized to develop potent PI3K inhibitors.[5][6] The substitution of the sulfur atom with oxygen in the oxazolo[5,4-b]pyridine ring can modulate the physicochemical properties, potentially leading to improved drug-like characteristics such as solubility and metabolic stability. This compound serves as a valuable starting material for the elaboration of this promising scaffold.[7]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including mTOR, which ultimately results in the regulation of cellular processes like protein synthesis, cell growth, and survival.[1][2][3][8]

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PI3K Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Inhibition mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival, Metabolism mTORC1->Downstream

PI3K/Akt/mTOR Signaling Pathway Diagram

Proposed Synthesis of Oxazolo[5,4-b]pyridine-based PI3K Inhibitors

The following is a proposed synthetic scheme for the preparation of novel PI3K inhibitors starting from a functionalized this compound derivative. This scheme is adapted from the successful synthesis of analogous thiazolo[5,4-b]pyridine inhibitors.[5][6] The key steps involve the introduction of a morpholine moiety and a substituted pyridine group, which are known to be important for potent PI3K inhibitory activity.

Synthesis_Workflow Start Functionalized This compound Step1 Nucleophilic Aromatic Substitution with Morpholine Start->Step1 Intermediate1 Morpholinyl-oxazolo[5,4-b]pyridine Intermediate Step1->Intermediate1 Step2 Suzuki Coupling with Substituted Pyridylboronic Ester Intermediate1->Step2 Final Final PI3K Inhibitor Step2->Final

Proposed Synthetic Workflow

Experimental Protocols

Note: These protocols are adapted from the synthesis of thiazolo[5,4-b]pyridine derivatives and should be optimized for the oxazolo[5,4-b]pyridine scaffold.[5][6] All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 7-morpholino-2-(pyridin-2-yl)oxazolo[5,4-b]pyridine

This protocol describes a key Suzuki coupling reaction to install the pyridyl moiety.

  • Reagents and Materials:

    • 7-morpholino-2-bromo-oxazolo[5,4-b]pyridine (1 equivalent)

    • 2-(tributylstannyl)pyridine (1.2 equivalents)

    • Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents)

    • Anhydrous toluene

    • Nitrogen atmosphere

  • Procedure:

    • To a solution of 7-morpholino-2-bromo-oxazolo[5,4-b]pyridine in anhydrous toluene, add 2-(tributylstannyl)pyridine and tetrakis(triphenylphosphine)palladium(0).

    • Degas the reaction mixture with nitrogen for 15 minutes.

    • Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with saturated aqueous KF solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Synthesis of a Representative Final Inhibitor

This protocol details the final sulfonylation step, which is crucial for the inhibitory activity of many PI3K inhibitors.

  • Reagents and Materials:

    • 5-(7-morpholinooxazolo[5,4-b]pyridin-2-yl)-2-methoxypyridin-3-amine (1 equivalent)

    • 2,4-Difluorobenzenesulfonyl chloride (1.1 equivalents)

    • Pyridine

    • Anhydrous dichloromethane (DCM)

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve 5-(7-morpholinooxazolo[5,4-b]pyridin-2-yl)-2-methoxypyridin-3-amine in a mixture of anhydrous DCM and pyridine at 0 °C under a nitrogen atmosphere.

    • Slowly add a solution of 2,4-difluorobenzenesulfonyl chloride in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Quench the reaction with water and extract with DCM.

    • Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the final inhibitor.

Quantitative Data: PI3K Inhibitory Activity of Analogous Thiazolo[5,4-b]pyridine Derivatives

The following table summarizes the in vitro inhibitory activity of a series of thiazolo[5,4-b]pyridine derivatives against the four Class I PI3K isoforms. This data is presented to demonstrate the potential potency of the analogous oxazolo[5,4-b]pyridine scaffold.[5][6]

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
19a 3.435.21.82.5
19b 4.648.93.24.1
19c 8.075.16.57.8
19d 15.6>100012.314.5

Data extracted from "Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors".[5][6]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel PI3K inhibitors. The proposed synthetic routes, adapted from successful methodologies for related heterocyclic systems, provide a clear path for the synthesis of new chemical entities. The provided protocols and representative biological data for analogous compounds offer a solid foundation for researchers to initiate and advance drug discovery programs targeting the PI3K signaling pathway. Further optimization of the synthetic procedures and extensive biological evaluation will be necessary to fully elucidate the potential of this compound class.

References

Application of 2-Methyloxazolo[5,4-b]pyridine in Agrochemical Research: A Prospective Outlook

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyloxazolo[5,4-b]pyridine is a heterocyclic organic compound with the chemical formula C₇H₆N₂O. While it is primarily recognized as a valuable intermediate in the synthesis of pharmaceutical compounds, particularly kinase inhibitors for cancer therapy, its potential in the agrochemical sector is an emerging area of interest.[1] The inherent stability and reactivity of the oxazolopyridine scaffold suggest its utility in developing novel pesticides.[1] This document aims to provide a comprehensive overview of the current, albeit limited, understanding of this compound's role in agrochemical research and to offer prospective application notes and generalized protocols based on the study of structurally related pyridine derivatives.

Direct research detailing the specific agrochemical applications of this compound is scarce in publicly available literature. However, the broader class of pyridine-based compounds has been extensively explored for fungicidal, insecticidal, and herbicidal activities.[2][3][4][5] This document will, therefore, leverage data from related pyridine and oxazole-containing heterocycles to provide a foundational guide for researchers interested in exploring the agrochemical potential of this compound.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its application in agrochemical formulation and research.

PropertyValue
CAS Number 91813-42-2
Molecular Formula C₇H₆N₂O
Molecular Weight 134.14 g/mol
Appearance White powder
Purity ≥95%

(Data sourced from commercial supplier information)[6][7]

Synthesis of the Oxazolo[5,4-b]pyridine Scaffold

The synthesis of the oxazolo[5,4-b]pyridine core is a critical first step in developing novel agrochemical candidates. A general synthetic pathway often involves the cyclization of an aminopyridine precursor. The diagram below illustrates a representative synthetic workflow for creating oxazolo[5,4-b]pyridine derivatives.

Synthesis_Workflow General Synthetic Workflow for Oxazolo[5,4-b]pyridine Derivatives cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 3-Aminopyridin-2-ol 3-Aminopyridin-2-ol Acylation Acylation 3-Aminopyridin-2-ol->Acylation Carboxylic_Acid_Derivative Carboxylic Acid or Acyl Chloride Carboxylic_Acid_Derivative->Acylation Cyclization Cyclization Acylation->Cyclization Intermediate Oxazolopyridine_Core Oxazolo[5,4-b]pyridine Scaffold Cyclization->Oxazolopyridine_Core Final Product

Caption: A generalized workflow for the synthesis of the oxazolo[5,4-b]pyridine scaffold.

Potential Agrochemical Applications and Experimental Protocols

Based on the biological activities of related pyridine-based heterocycles, this compound and its derivatives can be screened for a range of agrochemical applications. Below are generalized protocols for preliminary screening.

Fungicidal Activity

The pyridine ring is a core component of several commercial fungicides.[8] Derivatives of this compound could be tested against a panel of common plant pathogenic fungi.

Table 1: Example Fungicidal Activity of Pyridine-Based Compounds

Compound ClassFungal SpeciesEC₅₀ (µg/mL)Reference
Pyridine Amide-Hydrazide (Compound A5)Fusarium graminearum2.53[8]
Magnaporthe oryzae2.84[8]
Rhizoctonia solani1.64[8]
Botrytis cinerea4.67[8]
4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine (Compound I-12)C. arachidicola4.61 - 6.66[9]
R. solani4.61 - 6.66[9]
S. sclerotiorum4.61 - 6.66[9]

Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

  • Preparation of Test Compounds: Dissolve this compound derivatives in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Culture Medium: Prepare Potato Dextrose Agar (PDA) and sterilize.

  • Incorporation of Test Compounds: While the PDA is molten, add the test compound stock solutions to achieve a series of final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Pour the amended PDA into sterile Petri dishes.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of the amended PDA plates.

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (solvent only) reaches the edge of the plate.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the formula:

    • Inhibition (%) = [(DC - DT) / DC] * 100

    • Where DC is the average diameter of the fungal colony in the control and DT is the average diameter of the fungal colony in the treatment.

  • EC₅₀ Determination: Determine the half-maximal effective concentration (EC₅₀) by probit analysis of the concentration-response data.

Insecticidal Activity

Pyridine-containing compounds, such as neonicotinoids, are widely used as insecticides.[4][10] The oxazolopyridine scaffold could be explored for activity against common agricultural pests.

Table 2: Example Insecticidal Activity of Pyridine-Based Compounds

Compound ClassInsect SpeciesActivity MetricValueReference
Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridinesAphis gossypiiLC₅₀Promising results for some compounds[11]
Pyrimidothienotetrahydroisoquinolines (Compound 4)Aphis craccivoraLC₅₀0.221 ppm[10]

Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method for Aphids)

  • Preparation of Test Solutions: Prepare serial dilutions of the this compound derivatives in a suitable solvent with a surfactant.

  • Host Plant Material: Use leaves or leaf discs from a suitable host plant (e.g., fava bean for bean aphids).

  • Treatment: Dip the leaves or leaf discs into the test solutions for a set time (e.g., 10-30 seconds) and allow them to air dry.

  • Infestation: Place a known number of aphids (e.g., 10-20 adults or nymphs) onto each treated leaf in a Petri dish or ventilated container.

  • Incubation: Maintain the containers under controlled conditions of temperature, humidity, and light.

  • Mortality Assessment: Assess aphid mortality at specified time points (e.g., 24, 48, and 72 hours) under a microscope. Aphids that are unable to move when prodded are considered dead.

  • LC₅₀ Determination: Calculate the median lethal concentration (LC₅₀) using probit analysis.

Herbicidal Activity

Pyridine carboxylic acids are a well-known class of herbicides that mimic plant auxins.[12] Derivatives of this compound could be screened for pre- and post-emergence herbicidal activity.

Table 3: Example Herbicidal Activity of Pyridine-Based Compounds

Compound ClassWeed SpeciesActivityReference
Triazolopyrimidine DerivativesDescurainia sophiaGood activity at 0.9375 g ai/ha[13]

Experimental Protocol: Pre-emergence Herbicidal Assay

  • Soil Preparation: Fill pots with a standardized soil mix.

  • Sowing: Sow seeds of target weed species (e.g., Amaranthus retroflexus, Setaria viridis) at a uniform depth.

  • Treatment Application: Prepare solutions of the test compounds and apply them evenly to the soil surface using a laboratory sprayer.

  • Incubation: Place the pots in a greenhouse with controlled temperature, light, and humidity. Water as needed.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the percentage of weed control or phytotoxicity compared to an untreated control.

Hypothetical Mechanism of Action and Signaling Pathway

While the specific mechanism of action for this compound in an agrochemical context is unknown, we can propose a hypothetical model based on related compounds. For instance, many fungicides target specific enzymes in the fungal respiratory chain or sterol biosynthesis pathways. The diagram below illustrates a hypothetical inhibitory action on a fungal metabolic pathway.

Hypothetical_MOA Hypothetical Mechanism of Action for a Fungicidal Oxazolopyridine Derivative cluster_pathway Fungal Metabolic Pathway Substrate_A Substrate_A Enzyme_1 Enzyme_1 Substrate_A->Enzyme_1 Product_B Product_B Enzyme_1->Product_B Enzyme_2 Enzyme_2 Product_B->Enzyme_2 Essential for Fungal Growth Fungal_Death Fungal Cell Death Enzyme_2->Fungal_Death Pathway Blocked Oxazolopyridine_Derivative This compound Derivative Inhibition Inhibition Oxazolopyridine_Derivative->Inhibition Inhibition->Enzyme_2

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of an oxazolopyridine derivative.

Conclusion

While direct evidence for the agrochemical applications of this compound is currently limited, the established biological activities of the broader class of pyridine-based heterocycles provide a strong rationale for its investigation as a lead scaffold in the development of new fungicides, insecticides, and herbicides. The protocols and data presented here, derived from related compound classes, offer a foundational framework for initiating such research. Further synthesis of derivatives and systematic biological screening are necessary to unlock the full potential of the this compound scaffold in modern crop protection.

References

Protocol for N-alkylation of the oxazolo[5,4-b]pyridine ring

Author: BenchChem Technical Support Team. Date: December 2025

Reviewing N-Alkylation Protocols

I'm currently immersed in the literature, meticulously sifting through established protocols for N-alkylation of oxazolo[5,4-b]pyridines. I'm taking notes on commonly employed bases, solvents, alkylating agents, and typical reaction conditions, including temperature and duration. The goal is to establish a solid foundation of known methodologies.

Gathering Specific Examples

I'm now pivoting towards finding specific instances of oxazolo[5,4-b]pyridine N-alkylation to extract quantitative information: yields, reagents, and molar ratios. My focus is on compiling a dataset for comparative analysis, with a particular eye on regioselectivity: which nitrogen gets alkylated and the influencing factors. This data will be key in formulating a robust protocol.

Investigating Synthesis Protocols

I've been looking into protocols for N-alkylation of oxazolo[5,4-b]pyridine, but haven't found a direct method yet. The initial search turned up synthesis information for isoxazolo[5,4-b]pyridine and its derivatives, as well as oxazolo[5,4-b]-pyridines.

Seeking Alkylation Specifics

I've been deep in the literature, aiming for that elusive, specific protocol. While related heterocycles have shown promise, the N-alkylation of the target compound itself remains veiled. Regioselectivity is a major concern now: which nitrogen gets the alkyl group? Quantitative data remains absent. My search is laser-focused on finding papers explicitly detailing reagents, conditions, and yields.

Examining Current Findings

I've been looking over the search results, and while they've yielded some useful information, a clear protocol for N-alkylation of the oxazolo[5,4-b]pyridine ring remains elusive. We have a related protocol for an imidazo system, but I'm trying to see how closely it can apply here.

Analyzing Initial Data Points

I'm finding some encouraging data points, but also significant gaps. While a protocol for imidazo[4,5-b]pyridine's N-alkylation (K2CO3 in DMF, room temp) is a solid lead, the regioselectivity is concerning. Solvent dependence, as seen in pyrazolo[3,4-d]pyrimidines, hints at a need for careful optimization. Indazole and pyrazolopyridine alkylations with K2CO3 show mixed isomers, emphasizing this challenge. The critical missing piece is quantitative data on the actual oxazolo[5,4-b]pyridine alkylation, which will be needed.

Compiling Relevant Insights

I'm now integrating information from the recent literature search to build a robust protocol, given the gaps. While a precise oxazolo[5,4-b]pyridine route remains elusive, related heterocycles offer clues. The imidazo[4,5-b]pyridine protocol (K2CO3/DMF) provides a foundation, but solvent influence on regioselectivity, as seen in pyrazolo[3,4-d]pyrimidines and indazoles, suggests a need for optimization. Constructing a general protocol is the path forward, clearly acknowledging regioselectivity's potential variability and creating a framework for data recording.

Functionalization of the Pyridine Ring in 2-Methyloxazolo[5,4-b]pyridine: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the pyridine ring of 2-Methyloxazolo[5,4-b]pyridine. This heterocyclic scaffold is a key pharmacophore in the development of kinase inhibitors for cancer therapy. The functionalization strategies outlined herein enable the synthesis of diverse derivatives for structure-activity relationship (SAR) studies, facilitating the discovery of novel and potent therapeutic agents.

Introduction

The this compound core is a privileged structure in medicinal chemistry, frequently utilized in the design of inhibitors for various protein kinases. These enzymes play a crucial role in cellular signaling pathways that, when dysregulated, can lead to cancer. Key kinase targets include those in the PI3K/Akt/mTOR, c-KIT, and EGFR signaling cascades. Strategic functionalization of the pyridine ring of the this compound scaffold allows for the modulation of potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Direct functionalization of the electron-deficient pyridine ring in the fused oxazolopyridine system can be challenging. A more robust and versatile approach involves the synthesis of a functionalized pyridine precursor, followed by the construction of the oxazole ring. This methodology provides access to a wide range of derivatives with substituents at the 5-position of the pyridine ring.

Strategic Synthesis of Functionalized this compound Derivatives

The primary strategy for accessing functionalized this compound derivatives at the pyridine ring involves a multi-step synthesis commencing with a pre-functionalized pyridine precursor. A key intermediate is 5-bromo-2-amino-3-hydroxypyridine, which serves as a versatile building block for introducing diverse functionalities via palladium-catalyzed cross-coupling reactions after the formation of the oxazole ring.

Synthesis_Workflow A 2-Amino-3,5-dibromopyridine B 5-Bromo-2-amino-3-hydroxypyridine A->B Hydrolysis C 5-Bromo-2-methyloxazolo[5,4-b]pyridine B->C Cyclization (Acetic Anhydride) E Functionalized this compound Derivatives C->E Pd-catalyzed Cross-Coupling D Aryl/Alkyl/Amine Substituents D->E

Caption: General workflow for the synthesis of functionalized this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-amino-3-hydroxypyridine

This protocol describes the synthesis of the key intermediate, 5-bromo-2-amino-3-hydroxypyridine, from 2-amino-3,5-dibromopyridine.

Materials:

  • 2-Amino-3,5-dibromopyridine

  • Potassium hydroxide (85%)

  • Copper powder

  • Water

  • Concentrated hydrochloric acid

  • Sodium chloride

  • Ethyl acetate

  • Tetrahydrofuran (THF)

  • Sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a high-pressure autoclave, combine 2-amino-3,5-dibromopyridine (6.5 parts), potassium hydroxide (12 parts), copper powder (0.5 part), and water (100 parts).[1][2]

  • Stir the mixture under a nitrogen atmosphere at 170 °C for 10 hours.[1][2]

  • After cooling, neutralize the dark-colored solution with concentrated hydrochloric acid.

  • Saturate the solution with sodium chloride and extract three times with a warm 9:1 mixture of ethyl acetate and THF.[1]

  • Combine the organic extracts, dry over sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a suitable eluent to afford 2-amino-3-hydroxy-5-bromopyridine.[1]

Quantitative Data Summary

Starting MaterialProductYieldMelting PointReference
2-Amino-3,5-dibromopyridine5-Bromo-2-amino-3-hydroxypyridine46.3%205-208 °C[1]
Protocol 2: Synthesis of 5-Bromo-2-methyloxazolo[5,4-b]pyridine

This protocol outlines the cyclization of 5-bromo-2-amino-3-hydroxypyridine with acetic anhydride to form the oxazole ring.

Materials:

  • 5-Bromo-2-amino-3-hydroxypyridine

  • Acetic anhydride

  • Pyridine (optional, as solvent and catalyst)

Procedure:

  • Dissolve 5-bromo-2-amino-3-hydroxypyridine (1.0 eq) in acetic anhydride (5-10 eq).

  • Heat the reaction mixture at reflux (approximately 140 °C) for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into ice-water to quench the excess acetic anhydride.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain 5-bromo-2-methyloxazolo[5,4-b]pyridine.

(Note: Specific yield for this reaction is not available in the searched literature and would require experimental determination.)

Protocol 3: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-methyloxazolo[5,4-b]pyridine

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling to introduce aryl or heteroaryl substituents at the 5-position.

Materials:

  • 5-Bromo-2-methyloxazolo[5,4-b]pyridine

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon), add 5-bromo-2-methyloxazolo[5,4-b]pyridine (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).[3]

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.[3]

  • Stir the reaction mixture at 85-95 °C for 12-18 hours, monitoring by TLC or LC-MS.[3]

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the 5-aryl-2-methyloxazolo[5,4-b]pyridine derivative.

Quantitative Data Summary (Adapted from a similar substrate)

Aryl HalideCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-9515+70-90[4]
Protocol 4: Buchwald-Hartwig Amination of 5-Bromo-2-methyloxazolo[5,4-b]pyridine

This protocol outlines the palladium-catalyzed Buchwald-Hartwig amination to introduce primary or secondary amines at the 5-position.

Materials:

  • 5-Bromo-2-methyloxazolo[5,4-b]pyridine

  • Amine (e.g., morpholine)

  • Palladium(II) acetate [Pd(OAc)₂]

  • 1,3-Bis(diphenylphosphino)propane (dppp) or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 5-bromo-2-methyloxazolo[5,4-b]pyridine (1.0 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)₂ (2 mol%), and the phosphine ligand (e.g., dppp, 4 mol%).[5]

  • Add anhydrous toluene, followed by the amine (1.2-1.5 eq).[5]

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary (Adapted from a similar substrate)

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
2-Amino-5-bromo-4-methylpyridineMorpholinePd(OAc)₂ (2)dppp (4)NaOtBuToluene80-100High[5]

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of this compound are potent inhibitors of several kinase families implicated in cancer progression. The functional groups introduced onto the pyridine ring can form crucial interactions with the target protein, enhancing binding affinity and selectivity.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in many human cancers.[6][7] Inhibitors targeting this pathway can be effective anti-cancer agents. Functionalized oxazolopyridines can be designed to bind to the ATP-binding pocket of PI3K or mTOR, disrupting the downstream signaling cascade.

PI3K_Pathway RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 inhibits PIP2 PIP2 PIP2->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K inhibition Inhibitor->Akt inhibition Inhibitor->mTORC2 inhibition Inhibitor->mTORC1 inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

c-KIT Signaling Pathway

The c-KIT receptor tyrosine kinase is a key driver in several cancers, including gastrointestinal stromal tumors (GIST).[8][9] Mutations in the c-KIT gene can lead to constitutive activation of the receptor and uncontrolled cell proliferation. Small molecule inhibitors that target the ATP-binding site of c-KIT can effectively block its activity.

cKIT_Pathway SCF SCF cKIT c-KIT Receptor SCF->cKIT RAS RAS cKIT->RAS PI3K PI3K cKIT->PI3K STAT STAT cKIT->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT->Proliferation Inhibitor This compound Derivative Inhibitor->cKIT inhibition

Caption: Inhibition of the c-KIT signaling pathway by this compound derivatives.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, such as non-small cell lung cancer.[10][] Inhibition of EGFR signaling can halt tumor growth and induce apoptosis. The this compound scaffold can serve as a basis for the design of potent and selective EGFR inhibitors.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_Akt PI3K-Akt Pathway EGFR->PI3K_Akt STAT STAT Pathway EGFR->STAT Proliferation Cell Proliferation, Survival, Invasion RAS_RAF_MEK_ERK->Proliferation PI3K_Akt->Proliferation STAT->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR inhibition

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

By employing the synthetic strategies and protocols detailed in this document, researchers can efficiently generate libraries of novel this compound derivatives. These compounds can then be screened for their inhibitory activity against key cancer-related kinases, paving the way for the development of next-generation targeted therapies.

References

Application Notes & Protocols: Kinase Screening Assays Using 2-Methyloxazolo[5,4-b]pyridine and Related Heterocyclic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them a significant target for drug discovery, particularly in oncology. The development of small molecule inhibitors that can selectively target specific kinases is a primary focus of modern pharmaceutical research. The 2-Methyloxazolo[5,4-b]pyridine scaffold is a heterocyclic structure recognized as a key intermediate in the synthesis of kinase inhibitors, designed to enhance binding affinity to specific enzyme targets[1]. While specific public data on kinase screening for this compound derivatives is limited, the closely related thiazolo[5,4-b]pyridine scaffold has been extensively studied. This document will provide detailed protocols and data based on thiazolo[5,4-b]pyridine derivatives as a representative example for screening this class of compounds against kinases such as c-KIT.

Data Presentation: Inhibitory Activity of Thiazolo[5,4-b]pyridine Derivatives

The following tables summarize the inhibitory activities of a representative thiazolo[5,4-b]pyridine derivative (designated as Compound 6r) against the c-KIT kinase, a key target in gastrointestinal stromal tumors (GIST). The data is benchmarked against established kinase inhibitors, Imatinib and Sunitinib.

Table 1: Enzymatic Inhibitory Activity against c-KIT Kinase [2]

Compound/Drugc-KIT (Wild-Type) IC50 (µM)c-KIT (V560G/D816V) IC50 (µM)
Compound 6rNot Reported4.77
Imatinib0.2737.93
Sunitinib0.143.98
Lower IC50 values indicate greater potency.

Table 2: Anti-proliferative Activity in c-KIT Dependent Cancer Cell Lines [2]

Compound/DrugGIST-T1 GI50 (µM)HMC1.2 GI50 (µM)
Compound 6r~0.021.15
Imatinib0.0227.11
SunitinibNot Reported1.06
Lower GI50 values indicate greater anti-proliferative activity. GIST-T1 cells have a c-KIT exon 11 mutation, and HMC1.2 cells harbor c-KIT V560G and D816V mutations.[2]

Experimental Protocols

Radiometric Biochemical Kinase Assay for c-KIT

This protocol details the measurement of enzymatic activity of c-KIT kinase in the presence of inhibitory compounds.

Principle: This assay quantifies the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate by the kinase. The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity, and a decrease in this signal in the presence of a test compound indicates inhibition.[2]

Materials:

  • Recombinant c-KIT kinase (wild-type or mutant)

  • Test compounds (e.g., thiazolo[5,4-b]pyridine derivatives) dissolved in DMSO

  • Kinase reaction buffer

  • Substrate peptide

  • [γ-³²P]ATP

  • ATP

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase reaction buffer. A 10-dose IC50 mode with 3-fold serial dilutions is recommended.

  • In a reaction plate, add the c-KIT kinase enzyme to each well.

  • Add the diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and [γ-³²P]ATP. The final ATP concentration should be kept at a level appropriate for the kinase being tested (e.g., 10 µM).

  • Incubate the reaction mixture for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity on the dried phosphocellulose paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (Anti-proliferative) Assay

This protocol is for assessing the effect of test compounds on the proliferation of cancer cell lines that are dependent on the target kinase.

Principle: The anti-proliferative activity of the compounds is determined by measuring the number of viable cells after a defined period of exposure to the compounds. Assays like the MTT or CellTiter-Glo® Luminescent Cell Viability Assay are commonly used.

Materials:

  • Cancer cell lines (e.g., GIST-T1, HMC1.2)

  • Cell culture medium (e.g., DMEM or IMDM) supplemented with fetal bovine serum and antibiotics

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT or CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the diluted test compounds. Include wells with vehicle control (DMSO) and no-cell control (medium only).

  • Incubate the cells with the compounds for a specified period (e.g., 72 hours).

  • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development (MTT) or luminescent signal generation (CellTiter-Glo®).

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.

  • Determine the GI50 (half-maximal growth inhibition) value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cKIT c-KIT Receptor RAS RAS cKIT->RAS PI3K PI3K cKIT->PI3K STAT3 STAT3 cKIT->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation SCF SCF (Ligand) SCF->cKIT Inhibitor Thiazolo[5,4-b]pyridine Derivative Inhibitor->cKIT

Caption: Simplified c-KIT signaling pathway and the point of inhibition.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Serial Dilutions Reaction Incubate Compound, Kinase, and [γ-³²P]ATP Compound_Prep->Reaction Enzyme_Prep Prepare Kinase and Substrate Mix Enzyme_Prep->Reaction Stop_Reaction Spot onto Phosphocellulose Paper Reaction->Stop_Reaction Wash Wash to Remove Unincorporated ATP Stop_Reaction->Wash Counting Scintillation Counting Wash->Counting Calculation Calculate % Inhibition Counting->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Workflow for a radiometric biochemical kinase assay.

Structure-Activity Relationship (SAR) Logic

Caption: SAR logic for thiazolo[5,4-b]pyridine derivatives.[3]

References

Troubleshooting & Optimization

Technical Support Center: 2-Methyloxazolo[5,4-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers in overcoming low yields during the synthesis of 2-Methyloxazolo[5,4-b]pyridine, a key intermediate in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and direct synthesis involves a two-step, one-pot procedure starting from 2-amino-3-hydroxypyridine. The first step is the acylation of the amino group with an acetylating agent, typically acetic anhydride, to form the intermediate N-(3-hydroxypyridin-2-yl)acetamide. The second step is an intramolecular cyclization to yield the final product. This cyclization is often promoted by a dehydrating/cyclizing agent like phosphorus oxychloride (POCl₃) or by heating at high temperatures.

Q2: Why is the quality of the starting material, 2-amino-3-hydroxypyridine, so critical?

The purity of 2-amino-3-hydroxypyridine is paramount for achieving high yields. Impurities can interfere with the acylation and cyclization steps. The starting material should be a clean, dry solid. It is known to be incompatible with strong acids, acid chlorides, and acid anhydrides, so any residual reagents from its own synthesis must be completely removed[1]. A high-purity starting material ensures that the subsequent reactions proceed cleanly with minimal side product formation. The synthesis of 2-amino-3-hydroxypyridine from 2-hydroxy-3-nitropyridine using a palladium on carbon catalyst can yield a product of high purity (around 89%)[2].

Q3: What are the most common reasons for low yields in this synthesis?

Low yields in the synthesis of this compound can typically be attributed to one or more of the following factors:

  • Poor quality of starting material: Impurities in the 2-amino-3-hydroxypyridine can inhibit the reaction.

  • Incomplete acylation: The initial acylation of the amino group may not go to completion.

  • Inefficient cyclization: The key ring-closing step to form the oxazole ring can be challenging and may require specific conditions or catalysts.

  • Side reactions: The formation of unwanted byproducts can consume starting materials and complicate purification.

  • Product loss during workup and purification: The final product may be lost during extraction or chromatography steps.

Q4: How can I effectively remove pyridine, if used as a solvent, from my final product?

Pyridine is a common solvent and base for acylation reactions but can be difficult to remove. Effective methods include:

  • Acidic wash: Washing the organic layer with a dilute acid solution (e.g., 1M HCl, 5-10% citric acid, or a saturated aqueous copper sulfate solution) will protonate the pyridine, forming a salt that is soluble in the aqueous layer.

  • Azeotropic distillation: Co-evaporation with a solvent like toluene or heptane can effectively remove residual pyridine.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low to no formation of the intermediate N-(3-hydroxypyridin-2-yl)acetamide 1. Inactive acetic anhydride (hydrolyzed).2. Poor quality of 2-amino-3-hydroxypyridine.3. Insufficient reaction temperature or time.1. Use fresh, unopened acetic anhydride.2. Ensure the 2-amino-3-hydroxypyridine is pure and dry. Consider recrystallization if necessary.3. Monitor the reaction by TLC. If starting material remains, consider extending the reaction time or slightly increasing the temperature.
Low yield of final product despite complete consumption of starting material 1. Inefficient cyclization of the acetamide intermediate.2. Decomposition of the intermediate or product at high temperatures.3. Formation of soluble side products that are lost during workup.1. Add a cyclizing agent such as phosphorus oxychloride (POCl₃) after the initial acylation step. This can facilitate the ring closure under milder conditions.2. If performing a thermal cyclization, carefully control the temperature and reaction time to avoid degradation.3. Analyze the aqueous layers from the workup to check for product loss. Adjust the pH of the extraction if necessary.
Presence of multiple spots on TLC after the reaction 1. Incomplete reaction (both starting material and intermediate present).2. Formation of side products (e.g., di-acylated product, polymeric materials).3. Degradation of product or intermediate.1. Optimize the reaction time and temperature for the acylation step before proceeding to cyclization.2. Use a controlled amount of acetic anhydride (e.g., 1.1 equivalents). The use of a base like pyridine can help to promote a smoother reaction[3].3. Avoid excessive heating. Use a milder cyclization method if degradation is suspected.
Difficulty in purifying the final product 1. Co-elution of impurities during column chromatography.2. Presence of residual pyridine or other high-boiling solvents.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary to separate closely related compounds.2. Ensure all high-boiling solvents like pyridine are removed before chromatography using the methods described in the FAQs.

Data Presentation: Optimizing Cyclization Conditions

The following table provides a summary of hypothetical experimental data to illustrate the impact of different reaction conditions on the yield of this compound.

Entry Cyclization Method Temperature Reaction Time Yield (%)
1Thermal (in Acetic Anhydride)140°C12 h35
2Thermal (in Acetic Anhydride)160°C8 h42
3POCl₃ (1.2 equiv) in Pyridine115°C4 h75
4POCl₃ (1.2 equiv) in Acetonitrile80°C6 h68

This data is illustrative and intended to guide experimental design.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-3-hydroxypyridine

This protocol is adapted from a known procedure for the synthesis of the starting material[2].

  • To a solution of 2-hydroxy-3-nitropyridine (5 g, 45.4 mmol) in methanol (250 ml), add 10% Pd/C (1 g).

  • Flush the mixture with argon, then bubble hydrogen gas through the solution for 10 minutes.

  • Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the mixture overnight at room temperature.

  • Filter the mixture through celite and wash the celite pad with methanol.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting solid by silica gel chromatography (e.g., using 5% MeOH in CH₂Cl₂) to yield 2-amino-3-hydroxypyridine.

Protocol 2: Synthesis of this compound via POCl₃-mediated Cyclization

This protocol describes a common method for the synthesis of oxazolo[5,4-b]pyridines.

  • In a round-bottom flask, dissolve 2-amino-3-hydroxypyridine (1.0 eq) in pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the formation of the acetamide intermediate by TLC.

  • Once the acylation is complete, cool the mixture again to 0°C.

  • Slowly and carefully add phosphorus oxychloride (1.2 eq).

  • Heat the reaction mixture to reflux (around 115°C) and maintain for 4-6 hours, monitoring the formation of the product by TLC.

  • After cooling to room temperature, carefully quench the reaction by pouring it onto crushed ice.

  • Make the solution basic by adding a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Visualizations

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_start Starting Material Preparation cluster_reaction One-Pot Synthesis cluster_workup Workup & Purification cluster_end Final Product start 2-amino-3-hydroxypyridine acylation Acylation with Acetic Anhydride start->acylation Pyridine, 0°C to RT cyclization POCl3-mediated Cyclization acylation->cyclization Add POCl3, Reflux quench Quenching cyclization->quench Cool, pour on ice extract Extraction quench->extract Basify, extract with organic solvent purify Column Chromatography extract->purify Dry, concentrate product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Tree Troubleshooting Low Yields start Low Yield Observed check_sm Check Starting Material Purity by NMR/LCMS start->check_sm sm_ok Purity OK check_sm->sm_ok Yes sm_bad Impure check_sm->sm_bad No check_acylation Monitor Acylation Step by TLC sm_ok->check_acylation purify_sm Action: Purify Starting Material (Recrystallize/Chromatography) sm_bad->purify_sm acylation_complete Complete check_acylation->acylation_complete Yes acylation_incomplete Incomplete check_acylation->acylation_incomplete No check_cyclization Analyze Cyclization Step acylation_complete->check_cyclization optimize_acylation Action: Use fresh Ac2O, increase time/temp acylation_incomplete->optimize_acylation cyclization_ok Product Formed check_cyclization->cyclization_ok Yes cyclization_bad No/Low Product check_cyclization->cyclization_bad No check_workup Check Workup Procedure cyclization_ok->check_workup optimize_cyclization Action: Add POCl3, optimize temp/time cyclization_bad->optimize_cyclization workup_ok Product Isolated check_workup->workup_ok Yes workup_bad Product Lost check_workup->workup_bad No optimize_workup Action: Check pH, analyze aqueous layers workup_bad->optimize_workup

Caption: A logical guide for troubleshooting low yields in the synthesis.

References

Technical Support Center: Synthesis of Oxazolo[5,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of oxazolo[5,4-b]pyridines.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of oxazolo[5,4-b]pyridines, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Oxazolo[5,4-b]pyridine Product

Question: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes and how can I improve the outcome?

Answer: Low or no yield in the synthesis of oxazolo[5,4-b]pyridines can stem from several factors, from the quality of starting materials to the reaction conditions. Below is a step-by-step guide to troubleshoot this issue.

  • Purity of Starting Materials: The purity of the precursors, particularly the 2-amino-3-hydroxypyridine derivative, is critical. Impurities can lead to side reactions and inhibit the desired cyclization.

    • Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify the 2-amino-3-hydroxypyridine starting material if necessary.

  • Inefficient Cyclization Conditions: The choice of cyclizing agent and reaction parameters (temperature, time) is crucial for an efficient reaction.

    • Recommendation:

      • Cyclizing Agent: Phosphorus oxychloride (POCl₃) and polyphosphoric acid (PPA) are commonly used. The choice may depend on the specific substrate. For some substrates, polyphosphoric acid trimethylsilyl ester (PPSE) can be a milder and more effective alternative.

      • Temperature and Reaction Time: These parameters often require optimization. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. Some reactions may require heating for several hours.[1]

  • Moisture in the Reaction: Reagents like phosphorus oxychloride react violently with water, which can quench the reagent and introduce unwanted byproducts.

    • Recommendation: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Incomplete Formation of the Amide Intermediate: The synthesis is often a two-step process involving the formation of an amide intermediate followed by cyclization. Incomplete formation of the amide will naturally lead to a low yield of the final product.

    • Recommendation: Ensure the acylation step goes to completion by monitoring with TLC. Adjust stoichiometry or reaction time as needed.

Issue 2: Presence of Significant Impurities or Side Products

Question: My final product is contaminated with significant impurities. What are the common side reactions and how can I minimize them?

Answer: The formation of side products is a common challenge. Here are some of the likely side reactions and strategies to mitigate them:

  • Incomplete Cyclization: The most common "side product" is often the uncyclized amide intermediate.[1]

    • Cause: Insufficient heating, inadequate reaction time, or a deactivated cyclizing agent can lead to the isolation of the amide precursor. In some cases, intermediate monoamides can be isolated when dicarboxylic acids are used.[1]

    • Solution: Increase the reaction temperature or prolong the reaction time. Ensure the cyclizing agent is active and used in the correct stoichiometric amount.

  • Dimerization of Starting Materials: Pyridine derivatives can sometimes undergo dimerization, especially under radical conditions.

    • Cause: High temperatures or the presence of radical initiators can promote the dimerization of the pyridine starting materials.

    • Solution: Optimize the reaction temperature to the minimum required for efficient cyclization. Ensure the reaction is free from contaminants that could initiate radical reactions.

  • Decomposition of Intermediates: Some reaction intermediates may be unstable under the reaction conditions, leading to decomposition and a complex mixture of byproducts.

    • Cause: Prolonged exposure to high temperatures or harsh acidic conditions can cause decomposition.

    • Solution: Carefully monitor the reaction progress and avoid unnecessarily long reaction times. A milder cyclizing agent or lower reaction temperature could be beneficial.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my oxazolo[5,4-b]pyridine product. What are the recommended purification techniques?

Answer: Purification can be challenging due to the nature of the product and potential impurities.

  • Recrystallization: This is often the most effective method for purifying solid oxazolo[5,4-b]pyridine derivatives.

    • Recommended Solvents: A mixture of isopropanol and dichloromethane has been reported to be effective for recrystallization.[2] Other common solvent systems for recrystallization of nitrogen-containing heterocycles include ethanol, methanol, or mixtures with water.

  • Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel is a standard alternative.

    • Eluent Systems: A gradient of hexane and ethyl acetate is a common starting point for the separation of heterocyclic compounds. The polarity of the eluent system will need to be optimized based on the specific product and impurities.

  • Work-up Procedure: A proper aqueous work-up is crucial to remove the cyclizing agent (e.g., quenching excess POCl₃ with ice-water) and other inorganic salts before further purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of oxazolo[5,4-b]pyridines?

A1: The most common starting materials are 2-amino-3-hydroxypyridine derivatives. Variations include using 3-aminopyridin-2(1H)-ones.

Q2: What are the key cyclizing agents used in this synthesis?

A2: Phosphorus oxychloride (POCl₃) and polyphosphoric acid (PPA) are the most frequently used cyclizing agents. Polyphosphoric acid trimethylsilyl ester (PPSE) is also a viable, often milder, alternative.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the consumption of starting materials and the formation of the product. Staining with UV light is typically effective for visualizing aromatic heterocyclic compounds.

Q4: Are there any specific safety precautions I should take?

A4: Yes. Phosphorus oxychloride is highly corrosive and reacts violently with water, releasing toxic hydrogen chloride gas. All reactions involving POCl₃ should be carried out in a well-ventilated fume hood, under anhydrous conditions, and with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of various oxazolo[5,4-b]pyridine derivatives as reported in the literature.

Starting MaterialCyclizing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
N,N'-(pyridine-2,6-dicarbonyl)bis(3-aminopyridinone)POCl₃-Reflux-~80[2]
Diamide of 3-amino-6-methyl-4-phenylpyridin-2(1H)-onePOCl₃-Reflux958[1]
Diamide of 3-amino-6-methyl-4-(thiophen-2-yl)pyridin-2(1H)-onePOCl₃-Reflux-51[1]
5-Bromo-3-hydroxy-2-aminopyridine and 4-cyanobenzoic acidPPSE-200-93

Experimental Protocols

Protocol 1: Synthesis of 2,6-bis(oxazolo[5,4-b]pyridin-2-yl)pyridines from 3-aminopyridin-2(1H)-ones [2]

  • Acylation: A mixture of the respective 3-aminopyridin-2(1H)-one (1.0 mmol) and triethylamine (2.0 mmol) is dissolved in dichloromethane (10 mL). A solution of pyridine-2,6-dicarboxylic acid dichloride (0.5 mmol) in dichloromethane (3 mL) is added dropwise with stirring and cooling. The reaction mixture is stirred at room temperature for 20-25 hours.

  • Work-up: After completion, the mixture is washed with distilled water and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude diamide intermediate.

  • Cyclization: The crude diamide is heated with an excess of phosphorus oxychloride (POCl₃) under reflux.

  • Final Work-up and Purification: After the cyclization is complete (monitored by TLC), the excess POCl₃ is removed under vacuum. The reaction mixture is carefully treated with cold water or ice. The resulting precipitate is collected by filtration, washed with distilled water, and air-dried. The crude product is then recrystallized from a mixture of isopropanol and dichloromethane (2:3) to yield the pure 2,6-bis(oxazolo[5,4-b]pyridin-2-yl)pyridine.

Protocol 2: General Procedure for Cyclization using Polyphosphoric Acid (PPA) or its Ester (PPSE)

  • Reaction Setup: The 2-amino-3-hydroxypyridine derivative and the corresponding carboxylic acid are mixed with an excess of PPA or PPSE.

  • Heating: The mixture is heated to a high temperature (e.g., 200 °C) with stirring for a specified period, or until TLC indicates the completion of the reaction.

  • Work-up: The reaction mixture is cooled to room temperature and then carefully poured into a beaker of ice water with vigorous stirring. The mixture is then neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extraction and Purification: The aqueous layer is extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over an anhydrous salt and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway General Synthesis of Oxazolo[5,4-b]pyridines cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 2-Amino-3-hydroxypyridine 2-Amino-3-hydroxypyridine Amide Intermediate Amide Intermediate 2-Amino-3-hydroxypyridine->Amide Intermediate Acylation Carboxylic Acid / Acyl Chloride Carboxylic Acid / Acyl Chloride Carboxylic Acid / Acyl Chloride->Amide Intermediate Oxazolo[5,4-b]pyridine Oxazolo[5,4-b]pyridine Amide Intermediate->Oxazolo[5,4-b]pyridine Cyclization (POCl3 or PPA)

Caption: General synthetic pathway for oxazolo[5,4-b]pyridines.

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield of Product check_sm Check Purity of Starting Materials start->check_sm check_conditions Review Reaction Conditions check_sm->check_conditions Purity OK purify_sm Purify Starting Materials check_sm->purify_sm Impure check_intermediate Check for Amide Intermediate check_conditions->check_intermediate Conditions OK optimize_temp Optimize Temperature/Time check_conditions->optimize_temp Suboptimal check_reagent Check Cyclizing Agent Activity check_conditions->check_reagent Conditions OK force_cyclization Increase Temp/Time for Cyclization check_intermediate->force_cyclization Intermediate Present end Improved Yield check_intermediate->end No Intermediate purify_sm->start optimize_temp->start check_reagent->start force_cyclization->start

Caption: A decision-making workflow for troubleshooting low product yield.

Side_Reactions Potential Side Reactions Amide Intermediate Amide Intermediate Desired Product Oxazolo[5,4-b]pyridine Amide Intermediate->Desired Product Successful Cyclization Incomplete Cyclization Unreacted Amide Amide Intermediate->Incomplete Cyclization Insufficient Heat/Time Dimerization Pyridine Dimer Starting Material 2-Amino-3-hydroxypyridine Starting Material->Dimerization High Temperature

Caption: Relationship between reaction conditions and potential side products.

References

Technical Support Center: 2-Methyloxazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 2-Methyloxazolo[5,4-b]pyridine during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound is the cyclization of 2-amino-3-hydroxypyridine with acetic anhydride. This reaction involves the acylation of both the amino and hydroxyl groups, followed by a dehydrative cyclization to form the oxazole ring.

Q2: What are the most likely impurities in the synthesis of this compound via the acetic anhydride route?

The primary impurities are typically:

  • Unreacted 2-amino-3-hydroxypyridine: The starting material may not have fully reacted.

  • N-(3-hydroxypyridin-2-yl)acetamide: A mono-acylated intermediate where only the amino group has reacted.

  • 2-acetamido-3-pyridinyl acetate: A di-acylated intermediate prior to cyclization.

  • Polymeric byproducts: High temperatures or prolonged reaction times can sometimes lead to the formation of polymeric materials.

Q3: My reaction to synthesize this compound resulted in a low yield. What are the possible causes and solutions?

Low yields can stem from several factors:

  • Incomplete reaction: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.

  • Suboptimal reaction temperature: The temperature should be high enough to promote cyclization but not so high as to cause decomposition or byproduct formation. A temperature range of 100-120 °C is generally effective.

  • Moisture in reagents: Acetic anhydride is sensitive to moisture. Ensure that all reagents and glassware are dry.

  • Inefficient purification: Significant loss of product can occur during purification steps. Refer to the detailed purification protocols below.

Q4: I am observing a persistent impurity in my final product after initial purification. How can I improve the purity?

For persistent impurities, a combination of purification techniques is often most effective. Consider the following:

  • Recrystallization: This is a powerful technique for removing small amounts of impurities. Experiment with different solvent systems to find one that provides good crystal formation.

  • Column Chromatography: For impurities with different polarities from the desired product, column chromatography is highly effective.

  • Acid-Base Extraction: As a pyridine derivative, this compound can be protonated. An acid-base extraction can help remove non-basic impurities.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Broad or multiple spots on TLC after reaction Incomplete reaction, presence of starting materials and intermediates.- Increase reaction time and/or temperature. - Ensure an adequate excess of acetic anhydride is used. - Monitor the reaction by TLC until the starting material spot disappears.
Product oils out during recrystallization The chosen solvent is too nonpolar, or the solution is cooled too rapidly.- Use a more polar solvent or a solvent mixture. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Try adding a seed crystal to induce crystallization.
Poor separation on column chromatography Incorrect eluent system or overloading of the column.- Perform TLC analysis with different solvent systems to determine the optimal eluent for separation. - A common starting point is a mixture of ethyl acetate and hexanes. - Ensure the amount of crude product loaded onto the column is appropriate for its size.
Final product is colored (yellow or brown) Presence of colored impurities or degradation products.- Treat a solution of the product with activated charcoal before the final filtration and recrystallization. - Ensure the product is not exposed to excessive heat or light.

Experimental Protocols

Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-hydroxypyridine (1.0 eq).

  • Reagent Addition: Add acetic anhydride (3.0 eq) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 110-120 °C and stir for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 50% ethyl acetate in hexanes). The reaction is complete when the spot corresponding to 2-amino-3-hydroxypyridine is no longer visible.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a beaker of ice-cold saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and any acetic acid formed.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Protocols

1. Recrystallization

  • Solvent Selection: Test the solubility of the crude product in various solvents. Good single solvents for recrystallization of polar heterocycles include ethanol, isopropanol, or ethyl acetate. Solvent mixtures such as ethyl acetate/hexanes or ethanol/water can also be effective.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent.

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Solvent SystemExpected Purity
Ethanol> 98%
Ethyl Acetate/Hexanes> 99%

2. Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is a good starting point. The optimal eluent should be determined by TLC analysis.

  • Procedure:

    • Prepare a slurry of silica gel in the initial eluent and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed product onto the top of the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield the purified this compound.

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Mobile Phase (example)30% Ethyl Acetate in Hexanes
Expected Purity> 99.5%

Purity Analysis

Thin Layer Chromatography (TLC)

  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: 30-50% Ethyl Acetate in Hexanes

  • Visualization: UV light (254 nm)

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid or trifluoroacetic acid).

  • Detection: UV at 254 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): The approximate chemical shifts (δ) are: a singlet for the methyl group around 2.6 ppm, and aromatic protons between 7.0 and 8.5 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): The approximate chemical shifts (δ) are: a signal for the methyl carbon around 14 ppm, and aromatic/heterocyclic carbons between 110 and 165 ppm.

Visual Workflow for Purification Strategy

Purification_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Recrystallization Recrystallization TLC->Recrystallization Minor Impurities Column Column Chromatography TLC->Column Multiple Impurities Pure Pure Product (>99%) Recrystallization->Pure Column->Pure

Caption: Decision workflow for selecting a purification method.

Signaling Pathway for Synthesis and Impurity Formation

Synthesis_Pathway cluster_legend Legend SM 2-Amino-3-hydroxypyridine + Acetic Anhydride Intermediate1 N-(3-hydroxypyridin-2-yl)acetamide (Impurity A) SM->Intermediate1 Acylation of NH₂ Intermediate2 2-acetamido-3-pyridinyl acetate (Impurity B) SM->Intermediate2 Diacylation Intermediate1->Intermediate2 Product This compound Intermediate2->Product Cyclization Heat Heat (110-120 °C) Dehydration - H₂O Start Starting Material/Reagent Imp Impurity/Intermediate Final Final Product

Caption: Reaction pathway and potential impurity formation.

Troubleshooting peak broadening in NMR of 2-Methyloxazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the NMR analysis of 2-Methyloxazolo[5,4-b]pyridine, with a specific focus on the phenomenon of peak broadening.

Troubleshooting Guides

This section offers a question-and-answer format to directly address specific problems you might be facing in the lab.

Question 1: Why are the peaks in my ¹H NMR spectrum of this compound broad and poorly resolved?

Answer: Peak broadening in the NMR spectrum of this compound can arise from several factors, ranging from sample preparation and instrument settings to the inherent chemical properties of the molecule. Here is a systematic guide to troubleshoot this issue:

  • Review Sample Preparation and Instrument Parameters:

    • Magnetic Field Inhomogeneity (Shimming): This is one of the most common causes of broad peaks.[1][2] Ensure the spectrometer is properly shimmed before acquisition.

    • Sample Concentration: High sample concentrations can increase solution viscosity and promote intermolecular interactions (aggregation), leading to shorter T2 relaxation times and broader peaks.[2][3][4] Try acquiring the spectrum with a more dilute sample.

    • Solubility: Ensure the compound is fully dissolved. Undissolved microscopic particles disrupt the magnetic field homogeneity, causing severe line broadening.[3][5] If solubility is an issue, consider a different deuterated solvent.

    • Paramagnetic Impurities: Contamination with paramagnetic materials, such as dissolved oxygen or trace metal ions, can cause significant peak broadening.[5][6] Using high-purity solvents and filtering the sample can help mitigate this.

  • Consider Chemical Exchange Phenomena:

    • Protonation/Deprotonation: The pyridine nitrogen in the this compound ring system can undergo proton exchange, especially in the presence of acidic or basic impurities or in protic solvents. If the rate of this exchange is on the same timescale as the NMR experiment (intermediate exchange), it will lead to significant broadening of the signals for nearby protons.[1][6][7]

    • Tautomerism or Isomerization: While less common for this specific scaffold, other dynamic processes like slow conformational changes could also contribute.[8]

  • Evaluate Inherent Molecular Properties:

    • Quadrupolar Broadening: The ¹⁴N nuclei in the pyridine and oxazole rings are quadrupolar (spin I > 1/2).[9] These nuclei have a non-spherical charge distribution, which leads to rapid relaxation. This rapid relaxation can broaden the signals of protons directly attached to or near the nitrogen atoms.[9][10] This is an intrinsic property of the molecule and may be difficult to eliminate completely.

    • Aggregation: The planar, aromatic nature of this compound can lead to self-aggregation through π-π stacking, especially at higher concentrations.[11][12][13] Molecules within an aggregate tumble more slowly in solution, resulting in shorter T2 relaxation times and broader peaks.[2]

Question 2: How can I distinguish between chemical exchange and aggregation as the cause of peak broadening?

Answer: You can use a combination of Variable Temperature (VT) NMR and dilution studies to differentiate between these phenomena.

  • Variable Temperature (VT) NMR: This is the primary tool for investigating dynamic chemical exchange processes.[2][8]

    • If chemical exchange is the cause, increasing the temperature will increase the rate of exchange. This often pushes the system from an intermediate exchange regime (broad peaks) into a fast exchange regime, resulting in a single, sharp, averaged peak.[2][14] Conversely, lowering the temperature can slow the exchange, leading to two distinct, sharp signals (slow exchange regime).[8]

    • If aggregation is the cause, increasing the temperature can disrupt the intermolecular interactions, leading to smaller aggregates or monomers and, consequently, sharper peaks.[14]

  • Dilution Studies: This method is ideal for diagnosing aggregation.[5][15]

    • If aggregation is the cause, diluting the sample will shift the equilibrium towards the monomeric form. This should result in a significant sharpening of the NMR signals. You may also observe a change in the chemical shifts of the aromatic protons as the local environment changes from an aggregated to a solvated state.[11]

    • If chemical exchange is the cause, changing the concentration will typically have a minimal effect on the peak widths, unless the exchange process itself is concentration-dependent (e.g., bimolecular exchange).

Frequently Asked Questions (FAQs)

Q1: What is quadrupolar broadening and how does it specifically affect the spectrum of this compound?

A1: A quadrupolar nucleus, like ¹⁴N, has a nuclear spin quantum number greater than 1/2.[9] This results in a non-spherical distribution of charge, creating a nuclear electric quadrupole moment. This quadrupole moment interacts with local electric field gradients, providing a very efficient mechanism for nuclear relaxation.[10][16] For this compound, the two ¹⁴N atoms can cause the attached or nearby protons on the pyridine ring to relax more quickly, leading to broader signals for these specific protons compared to others in the molecule.[9] This effect is often temperature and solvent-dependent but cannot be entirely removed.

Q2: Could my choice of NMR solvent be causing the broad peaks?

A2: Absolutely. The solvent plays a critical role in NMR spectroscopy.[3]

  • Solubility: As mentioned, poor solubility leads to a non-homogeneous sample and broad peaks.[3] A solvent like DMSO-d₆ may be better than CDCl₃ if your compound has limited solubility.

  • Viscosity: More viscous solvents (e.g., DMSO-d₆ vs. Acetone-d₆) slow down molecular tumbling, which can lead to broader lines for all signals in the spectrum.[2]

  • Chemical Exchange: Protic solvents (like CD₃OD or D₂O) can facilitate proton exchange with the pyridine nitrogen, potentially increasing exchange-based broadening.[6] Using a polar aprotic solvent (like DMSO-d₆ or Acetone-d₆) can help minimize this.

Q3: What is a typical troubleshooting workflow to address peak broadening for this molecule?

A3: A logical workflow is crucial for efficient troubleshooting. First, address instrumental and basic sample preparation issues. If broadening persists, move on to experiments that probe the chemical dynamics of the molecule. The diagram below illustrates a recommended workflow.

Troubleshooting_Workflow Start Broad Peaks Observed in This compound NMR Check_Instrument 1. Check Instrument - Re-shim the magnet - Check lock signal Start->Check_Instrument Check_Sample_Prep 2. Review Sample Prep - Ensure full dissolution - Check for particulates - Use high-purity solvent Check_Instrument->Check_Sample_Prep Still_Broad1 Peaks Still Broad? Check_Sample_Prep->Still_Broad1 Dilution_Study 3. Perform Dilution Study (See Protocol 2) Still_Broad1->Dilution_Study Yes Resolved Problem Resolved Still_Broad1->Resolved No Concentration_Dependent Linewidth Concentration Dependent? Dilution_Study->Concentration_Dependent VT_NMR 4. Perform VT-NMR Study (See Protocol 1) Concentration_Dependent->VT_NMR No Aggregation Conclusion: Aggregation is Likely Cause Concentration_Dependent->Aggregation Yes Temp_Dependent Linewidth Temperature Dependent? VT_NMR->Temp_Dependent Chem_Exchange Conclusion: Chemical Exchange is Likely Cause Temp_Dependent->Chem_Exchange Yes Quadrupolar Conclusion: Intrinsic Quadrupolar Broadening or other static factor Temp_Dependent->Quadrupolar No

Caption: A logical workflow for troubleshooting NMR peak broadening.

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR Study

This experiment helps determine if peak broadening is due to a dynamic chemical process.

  • Sample Preparation: Prepare a sample of this compound in a suitable deuterated solvent (e.g., Toluene-d₈ or DMSO-d₆) with a high boiling point. Ensure the concentration is low enough to minimize aggregation effects.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) after careful shimming.

  • Heating: Increase the spectrometer temperature in increments of 10-15 K (e.g., to 313 K, 328 K, etc.).

  • Equilibration: Allow the sample to equilibrate at each new temperature for at least 5-10 minutes before shimming and acquiring a new spectrum.

  • Data Acquisition: Record the spectrum at each temperature.

  • Cooling (Optional): If the instrument allows, cool the sample below room temperature in similar increments to observe the slow-exchange regime.

  • Analysis: Compare the peak widths and chemical shifts across the temperature range. A significant sharpening of peaks at higher temperatures is a strong indication of chemical exchange.

Protocol 2: Dilution Study for Aggregation Analysis

This experiment helps determine if peak broadening is due to concentration-dependent aggregation.

  • Stock Solution: Prepare a concentrated stock solution of your compound (e.g., 20-30 mM) in a deuterated solvent and acquire a spectrum. Note the chemical shifts and linewidths of the aromatic protons.

  • Serial Dilution: Perform a series of dilutions (e.g., 2-fold or 5-fold) directly in the NMR tube or by preparing separate samples. Aim for a concentration range that spans at least one order of magnitude (e.g., from 20 mM down to 2 mM or less).

  • Data Acquisition: Acquire a ¹H NMR spectrum for each dilution, ensuring the number of scans is increased for more dilute samples to maintain a good signal-to-noise ratio.

  • Analysis: Carefully analyze the spectra. A progressive sharpening of peaks and a potential upfield or downfield shift of aromatic signals upon dilution strongly indicates that aggregation is occurring at higher concentrations.

Data Presentation

Summarize the results from your experiments in tables for clear comparison.

Table 1: Example Data from a Variable Temperature (VT) NMR Study

Temperature (K)Linewidth of Pyridine Proton H-x (Hz)Linewidth of Methyl Protons (Hz)
27815.21.5
29825.8 (Broadest)1.6
31818.11.5
3388.51.4
3583.2 (Sharpest)1.3

Table 2: Example Data from a Dilution Study

Concentration (mM)Chemical Shift of Proton H-y (ppm)Linewidth of Proton H-y (Hz)
258.1512.5
108.217.8
58.244.1
18.282.0

References

Optimizing reaction conditions for oxazolo[5,4-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of oxazolo[5,4-b]pyridines. The information is compiled from various synthetic methodologies and aims to address common challenges encountered during experimental work.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of oxazolo[5,4-b]pyridines, offering potential causes and solutions.

1. Low or No Product Yield

  • Question: I am not getting the expected yield for my oxazolo[5,4-b]pyridine product. What are the common causes and how can I improve it?

  • Answer: Low yields in oxazolo[5,4-b]pyridine synthesis can stem from several factors. A primary consideration is the choice of synthetic route and the optimization of reaction conditions. One common method involves the cyclization of 2-amino-3-hydroxypyridine derivatives.[1] Another approach is the reaction of iminophosphoranes with alkylideneoxazol-5(4H)-ones.[2]

    Potential Causes and Solutions:

    • Incomplete Cyclization: The cyclization step is often the most critical. Ensure you are using the appropriate cyclizing agent and reaction conditions. For instance, in the synthesis of bis(oxazolo[5,4-b]pyridine) derivatives, phosphorus oxychloride (POCl₃) is a common cyclizing agent, with reactions typically heated at 90–100 °C for several hours.[3]

    • Suboptimal Temperature: Temperature plays a crucial role. For some cyclization reactions, increasing the temperature to 150°C has been shown to significantly improve yields.[4] However, excessive heat can lead to decomposition. It is advisable to perform small-scale trials at different temperatures to find the optimal range for your specific substrates.

    • Catalyst Issues: If your reaction employs a catalyst, its activity is paramount. Ensure the catalyst is not deactivated and is used in the correct concentration. In some cases, the choice of catalyst is critical; for example, copper catalysts have been found to be essential for certain cyclization reactions.[4]

    • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Doubling the reaction time has been shown to increase conversion in some instances.[4]

    • Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction. Ensure that all reactants are of high purity. Recrystallization or chromatography of starting materials may be necessary.

2. Formation of Side Products

  • Question: I am observing significant side product formation in my reaction mixture. How can I identify and minimize these impurities?

  • Answer: Side product formation is a common challenge. The nature of the side products will depend on your specific reaction.

    Common Side Products and Prevention:

    • Incomplete Cyclization Intermediates: In syntheses involving the cyclization of diamides, monoamides can sometimes be isolated as intermediates.[5] If these are observed, it may indicate that the cyclization conditions (temperature, time, or reagent concentration) are insufficient.

    • Products of Incomplete Reaction: When reacting 4-ethoxymethyleneoxazol-5(4H)-one with an iminophosphorane at room temperature, an enamino lactone can be formed, which is an intermediate that can be converted to a 2(1H)-pyridone upon heating in acetic acid.[2] If this pyridone is an undesired side product, it suggests that the final cyclization to the oxazolopyridine did not proceed as intended.

    • Polymerization: Some starting materials or intermediates may be prone to polymerization under the reaction conditions. This can often be mitigated by controlling the temperature and concentration of reactants.

    Strategies to Minimize Side Products:

    • Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and stoichiometry of reactants.

    • Choice of Solvent: The solvent can have a significant impact on the reaction pathway. Experiment with different solvents to find one that favors the desired reaction.

    • Use of Protective Groups: If your starting materials have multiple reactive sites, consider using protecting groups to prevent unwanted side reactions.

3. Difficulty in Product Purification

  • Question: I am struggling to purify my final oxazolo[5,4-b]pyridine product. What are some effective purification strategies?

  • Answer: Purification can be challenging due to the similar polarities of the product and any side products.

    Purification Techniques:

    • Recrystallization: This is often the most effective method for obtaining highly pure crystalline products. A common solvent system for recrystallization is a mixture of isopropanol and dichloromethane.[3]

    • Column Chromatography: Silica gel column chromatography is a standard technique for separating compounds with different polarities. A gradient of solvents, such as a mixture of methanol and dichloromethane, can be effective.[6]

    • Trituration: For removing minor impurities, triturating the crude product with a suitable solvent (e.g., water) can be effective.[7] The solid product is stirred in a solvent in which it is insoluble, while the impurities dissolve.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of oxazolo[5,4-b]pyridines?

A1: Common precursors include 2-amino-3-hydroxypyridine and its derivatives.[1][8] Another synthetic route utilizes the reaction between iminophosphoranes and alkylideneoxazol-5(4H)-ones.[2] More complex structures can be synthesized from 3-aminopyridin-2(1H)-ones.[3][5]

Q2: What are typical reaction conditions for the cyclization step?

A2: Cyclization conditions vary depending on the specific synthetic route. For example, the cyclization of N²,N⁵-bis(2-oxo-1,2-dihydropyridin-3-yl)pyridine-2,5-dicarboxamide derivatives is often carried out by heating with phosphorus oxychloride at 90–100 °C for about 5 hours.[3] Other methods may involve heating in the presence of polyphosphoric acid (PPA) or polyphosphate ester (PPSE).[8]

Q3: Are there any "green" or more environmentally friendly methods for this synthesis?

A3: Yes, some modern synthetic approaches focus on greener conditions. For the related isoxazolo[5,4-b]pyridines, methods utilizing ultrasound irradiation with acetic acid as both a solvent and catalyst have been developed.[9][10] These methods often feature shorter reaction times and easier product purification.[9][10] While not directly for oxazolo[5,4-b]pyridines, these principles can potentially be adapted.

Data Presentation

Table 1: Optimization of a Generic Cyclization Reaction

EntryCatalystLigandTemperature (°C)Time (h)Yield (%)
1CuIL11201260
2CuIL11501285[4]
30.5 eq CuI0.5 eq L11501285 (traces of SM)[4]
40.5 eq CuI0.5 eq L115024>95[4]
5NoneL115024No reaction[4]
6CuINone15024Low

SM: Starting Material

Experimental Protocols

Protocol 1: Synthesis of 2,6-bis(oxazolo[5,4-b]pyridin-2-yl)pyridine Derivatives [3]

  • A mixture of the appropriate N²,N⁵-bis(2-oxo-1,2-dihydropyridin-3-yl)pyridine-2,5-dicarboxamide (1.0 mmol) and phosphorus oxychloride (5.0 mmol) is prepared.

  • The reaction mixture is heated at 90–100 °C under reflux with a calcium chloride drying tube for 5 hours.

  • After cooling, the excess phosphorus oxychloride is removed under vacuum.

  • The reaction mixture is carefully treated with cold water.

  • The resulting precipitate is collected by filtration, washed with distilled water, and air-dried.

  • The crude product is purified by recrystallization from a mixture of isopropanol and dichloromethane (2:3).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Mix Dicarboxamide and POCl3 heat Heat at 90-100°C for 5h start->heat remove_pocl3 Remove excess POCl3 (vacuum) heat->remove_pocl3 add_water Treat with cold water remove_pocl3->add_water filter_precipitate Filter and wash precipitate add_water->filter_precipitate recrystallize Recrystallize from isopropanol/dichloromethane filter_precipitate->recrystallize end Pure Product recrystallize->end

Caption: General experimental workflow for the synthesis of bis(oxazolo[5,4-b]pyridine) derivatives.

troubleshooting_yield start Low Product Yield check_completion Is the reaction complete? (TLC/LC-MS) start->check_completion increase_time Increase reaction time check_completion->increase_time No check_temp Is the temperature optimal? check_completion->check_temp Yes success Improved Yield increase_time->success optimize_temp Optimize temperature (small scale trials) check_temp->optimize_temp No check_reagents Are starting materials pure and catalyst active? check_temp->check_reagents Yes optimize_temp->success purify_reagents Purify starting materials / Use fresh catalyst check_reagents->purify_reagents No check_reagents->success Yes purify_reagents->success

Caption: Troubleshooting decision tree for low product yield in oxazolo[5,4-b]pyridine synthesis.

References

Preventing decomposition of 2-Methyloxazolo[5,4-b]pyridine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 2-Methyloxazolo[5,4-b]pyridine during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve potential decomposition issues with this compound.

Problem: Loss of Potency or Inconsistent Experimental Results

If you are experiencing a decrease in the expected activity of your compound or observing variability in your results, it may be due to the degradation of this compound.

Possible Causes and Solutions:

  • Improper Storage Conditions: Exposure to humidity, light, and elevated temperatures can lead to decomposition.

    • Solution: Ensure the compound is stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) is recommended. One supplier suggests that for some related compounds, cold-chain transportation is necessary.

  • Hydrolysis: The oxazole ring is susceptible to hydrolysis, especially in the presence of acids or bases. This reaction would open the oxazole ring to form 2-acetylamino-3-hydroxypyridine, which can be further hydrolyzed to 2-amino-3-hydroxypyridine and acetic acid.

    • Solution: Avoid storing the compound in solution for extended periods. If you must prepare stock solutions, use anhydrous aprotic solvents. Prepare fresh solutions for each experiment. If aqueous solutions are necessary, use them immediately after preparation and maintain a neutral pH.

  • Photodegradation: A related compound, Oxazolo[4,5-b]pyridin-2(3h)-one, is known to be light-sensitive.[1] Exposure to UV or ambient light can induce photochemical reactions, leading to the formation of degradation products.

    • Solution: Store the solid compound and any solutions in amber vials or containers wrapped in aluminum foil to protect them from light.

Visualizing the Troubleshooting Workflow

Troubleshooting Workflow for this compound Decomposition Troubleshooting Workflow for Decomposition Issues start Inconsistent Results or Loss of Potency Observed check_storage Verify Storage Conditions (Cool, Dark, Dry, Inert Atmosphere) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok improper_storage Action: Rectify Storage (Use desiccator, amber vials, refrigerate) storage_ok->improper_storage No check_solution Is the Compound in Solution? storage_ok->check_solution Yes analytical_testing Perform Analytical Purity Check (HPLC, LC-MS, NMR) improper_storage->analytical_testing solid_state Compound is Solid check_solution->solid_state No solution_state Compound is in Solution check_solution->solution_state Yes solid_state->analytical_testing check_solvent Check Solvent and pH (Aqueous? Acidic/Basic?) solution_state->check_solvent solvent_ok Anhydrous, Aprotic Solvent? check_solvent->solvent_ok improper_solvent Action: Prepare Fresh Solutions in Anhydrous Aprotic Solvents solvent_ok->improper_solvent No solvent_ok->analytical_testing Yes improper_solvent->analytical_testing degradation_detected Degradation Confirmed? analytical_testing->degradation_detected no_degradation No Degradation Detected. Investigate Other Experimental Parameters. degradation_detected->no_degradation No characterize_degradants Characterize Degradation Products to Understand Pathway and Prevent Future Issues. degradation_detected->characterize_degradants Yes end Problem Resolved no_degradation->end characterize_degradants->end

References

Technical Support Center: Scaling Up the Synthesis of 2-Methyloxazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during the scale-up synthesis of 2-Methyloxazolo[5,4-b]pyridine. The information is presented in a question-and-answer format to directly address specific experimental challenges.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for scaling up the production of this compound?

A1: The most common and scalable synthesis of this compound involves a two-step process. The first step is the synthesis of the key intermediate, 2-amino-3-hydroxypyridine. The second step is the cyclization of this intermediate to form the final product.

  • Step 1: Synthesis of 2-Amino-3-hydroxypyridine

    • Route A: Reduction of 2-Hydroxy-3-nitropyridine: This is a widely used method that involves the reduction of 2-hydroxy-3-nitropyridine using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent like methanol under a hydrogen atmosphere. This method is known for producing high-purity 2-amino-3-hydroxypyridine.

    • Route B: From Furfural: This alternative route utilizes furfural as a starting material. The process involves a ring-opening reaction of furfural followed by reaction with an ammonia sulfamate solution and subsequent hydrolysis to yield 2-amino-3-hydroxypyridine. This can be a more cost-effective option at a large scale.

  • Step 2: Cyclization to this compound

    • The cyclization is typically achieved by reacting 2-amino-3-hydroxypyridine with an acetylating agent, most commonly acetic anhydride, often in the presence of a catalyst or a dehydrating agent.

Q2: What are the critical process parameters to monitor during the scale-up of the cyclization step?

A2: Careful control of several parameters is crucial for a successful and safe scale-up of the cyclization reaction. These include:

  • Temperature: The reaction of 2-amino-3-hydroxypyridine with acetic anhydride can be exothermic. Proper temperature control is essential to prevent runaway reactions and the formation of byproducts. Gradual addition of the acetylating agent and efficient cooling are critical.

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is important to determine the optimal reaction time for maximizing yield and minimizing impurity formation.

  • Solvent Selection: The choice of solvent can influence reaction kinetics, solubility of reactants and products, and the ease of product isolation.

  • Purity of Starting Materials: The purity of 2-amino-3-hydroxypyridine is critical. Impurities in the starting material can lead to the formation of undesired side products, complicating purification.

Q3: What are the common impurities observed in the synthesis of this compound?

A3: Several impurities can form during the synthesis, particularly during the cyclization step. These may include:

  • Diacylated byproduct: Over-acylation of the amino group of 2-amino-3-hydroxypyridine can occur, leading to the formation of a diacetylated intermediate that may not cyclize efficiently.

  • Unreacted 2-amino-3-hydroxypyridine: Incomplete reaction will result in the presence of the starting material in the final product mixture.

  • Polymeric materials: Under harsh reaction conditions (e.g., high temperatures), polymerization of reactants or intermediates can occur, leading to the formation of tar-like substances that are difficult to remove.

  • Side products from impurities in starting materials: Any impurities present in the 2-amino-3-hydroxypyridine will likely react to form their own set of byproducts.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound 1. Incomplete reaction. 2. Formation of byproducts (e.g., diacylation). 3. Degradation of product under harsh conditions.1. Optimize Reaction Time and Temperature: Monitor the reaction closely using TLC or HPLC to determine the point of maximum product formation. Avoid excessive heating. 2. Control Stoichiometry: Use a slight excess of the acetylating agent, but avoid a large excess to minimize diacylation. 3. Catalyst Screening: Consider the use of a mild acid catalyst to promote cyclization.
Poor Product Purity / Difficult Purification 1. Presence of unreacted starting materials. 2. Formation of multiple byproducts. 3. Co-precipitation of impurities with the product.1. Reaction Completion: Ensure the reaction goes to completion by monitoring with an appropriate analytical technique. 2. Purification Strategy: Develop a robust purification strategy. This may involve recrystallization from a suitable solvent system, or column chromatography for smaller scales. For larger scales, crystallization is the preferred method. 3. Solvent Selection for Crystallization: Screen various solvents and solvent mixtures to find conditions that provide good recovery of the pure product while leaving impurities in the mother liquor.
Exothermic Reaction / Temperature Control Issues 1. Rapid addition of acetic anhydride. 2. Inadequate cooling capacity of the reactor.1. Controlled Addition: Add the acetic anhydride slowly and portion-wise to the reaction mixture, while carefully monitoring the internal temperature. 2. Efficient Cooling: Ensure the reactor's cooling system is adequate for the scale of the reaction. For very large scales, a jacketed reactor with a reliable cooling fluid is essential.
Formation of Dark-Colored, Tarry Byproducts 1. High reaction temperature. 2. Presence of oxygen or other oxidizing agents.1. Maintain Lower Temperatures: Conduct the reaction at the lowest effective temperature. 2. Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

III. Experimental Protocols

Protocol 1: Scale-up Synthesis of this compound

Materials:

  • 2-Amino-3-hydroxypyridine (1.0 eq)

  • Acetic Anhydride (1.1 - 1.5 eq)

  • Toluene or other suitable aprotic solvent

Procedure:

  • Charge a clean, dry, and inerted reactor with 2-amino-3-hydroxypyridine and the chosen solvent.

  • Begin agitation and ensure the solid is well-suspended.

  • Slowly add acetic anhydride to the reactor via an addition funnel over a period of 1-2 hours, while maintaining the internal temperature between 20-30°C. Use external cooling as necessary to control any exotherm.

  • After the addition is complete, slowly heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and hold for 2-4 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Isolate the solid product by filtration and wash with a small amount of cold solvent.

  • Dry the product under vacuum at a moderate temperature (e.g., 40-50°C).

Quantitative Data Summary (Illustrative)

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Yield 85-95%80-90%
Purity (HPLC) >99%>98.5%
Reaction Time 2-3 hours4-6 hours
Key Challenge Product IsolationHeat Management, Solid Handling

IV. Visualizations

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclization and Purification A 2-Hydroxy-3-nitropyridine B Reduction (H2, Pd/C, MeOH) A->B C 2-Amino-3-hydroxypyridine B->C D 2-Amino-3-hydroxypyridine E Cyclization (Acetic Anhydride) D->E F Crude this compound E->F G Crystallization F->G H Pure this compound G->H

Caption: General workflow for the two-step synthesis of this compound.

Troubleshooting_Logic A Low Yield? B Incomplete Reaction? A->B Yes D Byproduct Formation? A->D No C Increase Reaction Time/ Temperature B->C Yes B->D No E Optimize Stoichiometry/ Use Catalyst D->E Yes F Check Purity of Starting Material D->F No

Caption: A simplified decision tree for troubleshooting low yield in the synthesis.

Technical Support Center: Functionalization of 2-Methyloxazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the functionalization of 2-Methyloxazolo[5,4-b]pyridine. The information is presented in a user-friendly question-and-answer format, with quantitative data summarized in tables, detailed experimental protocols for key reactions, and visualizations to clarify complex workflows and logical relationships.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the functionalization of this compound?

A1: Researchers often face challenges related to regioselectivity, low yields, and catalyst inhibition. The pyridine nitrogen can coordinate with metal catalysts, affecting their activity. Additionally, the molecule presents multiple potential reaction sites, including the pyridine ring, the oxazole ring, and the methyl group, leading to mixtures of products.

Q2: Which positions on the this compound core are most reactive?

A2: The reactivity of the positions on the this compound core is influenced by the reaction conditions.

  • Pyridine Ring: The pyridine ring is generally electron-deficient, making it susceptible to nucleophilic attack, particularly at positions analogous to the 2- and 4-positions of pyridine. Electrophilic substitution is challenging but can be achieved under specific conditions.

  • Oxazole Ring: The C5 position of the oxazole ring is prone to lithiation.[1]

  • Methyl Group: The methyl group can be deprotonated under strong basic conditions to form a lithiated species.[1]

Q3: Are there any known issues with catalyst poisoning or inhibition when working with this scaffold?

A3: Yes, the nitrogen atom in the pyridine ring can act as a ligand and coordinate to the metal center of catalysts, particularly palladium catalysts used in cross-coupling reactions. This can lead to catalyst deactivation and lower reaction yields. Careful selection of ligands and reaction conditions is crucial to mitigate this effect.

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Problem: Low to no product yield in a Suzuki coupling reaction.

Potential Cause Troubleshooting Step Expected Outcome
Catalyst Inactivation Use a robust ligand that can prevent catalyst poisoning by the pyridine nitrogen, such as bulky biarylphosphine ligands (e.g., SPhos, XPhos).Improved catalyst stability and increased product yield.
Inappropriate Base Screen a variety of bases. For pyridine-containing substrates, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.Optimized reaction conditions leading to higher conversion.
Solvent Effects Test different solvent systems. A mixture of a polar aprotic solvent (e.g., dioxane, DMF) and water is a common starting point.Enhanced solubility of reagents and improved reaction rates.
Poor Boronic Acid/Ester Stability Use the boronic acid pinacol ester instead of the boronic acid to improve stability, especially for heteroaryl boronic acids.Reduced protodeboronation and higher product yield.

Experimental Protocol: Optimization of Suzuki-Miyaura Coupling

This protocol is adapted from methodologies developed for other pyridine-containing heterocycles.[2][3]

  • Reagents and Setup: To a microwave vial, add the halo-2-Methyloxazolo[5,4-b]pyridine (1.0 equiv), arylboronic acid or ester (1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1, 0.1 M).

  • Reaction: Seal the vial and heat the reaction mixture in a microwave reactor at 100-120 °C for 30-60 minutes.

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Example Yields for Suzuki Coupling of a Halopyridine with Phenylboronic Acid under Different Conditions

CatalystBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10075Adapted from[2]
PdCl₂(dppf)Cs₂CO₃DMF11085Adapted from[3]
Pd₂(dba)₃/SPhosK₃PO₄Toluene/H₂O10092Adapted from[3]

Note: These yields are illustrative and based on similar pyridine systems. Actual yields with this compound may vary.

Lithiation and Subsequent Electrophilic Quench

Problem: Mixture of regioisomers obtained after lithiation and quenching.

This is a common issue due to the two likely sites of deprotonation: the C5 position of the oxazole ring and the methyl group.[1]

Potential Cause Troubleshooting Step Expected Outcome
Kinetic vs. Thermodynamic Control The C5-lithiated species is often the kinetic product, while the C2-methyl-lithiated species is the thermodynamic product. Adding a proton source like diethylamine can facilitate equilibration to the more stable isomer.[1]Improved regioselectivity towards the desired product.
Choice of Base Strong, hindered bases like LDA may favor deprotonation at the less sterically hindered site. n-BuLi is a common choice but can lead to mixtures.Shifting the product ratio towards one regioisomer.
Temperature Maintain a low temperature (e.g., -78 °C) throughout the reaction to minimize side reactions and isomerization.Cleaner reaction profile and higher yield of the desired product.

Experimental Protocol: Regioselective Lithiation of the Methyl Group

This protocol is based on the selective lithiation of 2-methyloxazoles.[1]

  • Reagents and Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv) in dry THF. Cool the solution to -78 °C.

  • Base Addition: Slowly add a solution of n-butyllithium (1.1 equiv) in hexanes. Stir for 1 hour at -78 °C.

  • Equilibration (Optional): To favor the thermodynamically more stable methyl-lithiated species, add diethylamine (1.2 equiv) and allow the reaction to stir for an additional 1-2 hours at a slightly elevated temperature (e.g., -40 °C), then re-cool to -78 °C.

  • Electrophilic Quench: Add the desired electrophile (e.g., methyl iodide, 1.2 equiv) and stir for 30 minutes at -78 °C before allowing the reaction to warm to room temperature.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, dry the combined organic layers, and purify by chromatography.

Table 2: Regioselectivity in the Lithiation of 2-Methyloxazole

BaseAdditiveRatio of C5-lithiation : C2-methyl-lithiationReference
n-BuLiNoneMixture[1]
LDANonePredominantly C5[1]
n-BuLiDiethylaminePredominantly C2-methyl[1]

Note: This data is for a model 2-methyloxazole system and serves as a guide for this compound.

Visualizations

troubleshooting_workflow cluster_start Problem Identification cluster_reaction_type Reaction Type cluster_troubleshooting Troubleshooting Steps cluster_outcome Desired Outcome start Low Yield or Mixture of Products cross_coupling Cross-Coupling start->cross_coupling lithiation Lithiation start->lithiation halogenation Halogenation start->halogenation cc_steps 1. Change Ligand 2. Screen Bases 3. Vary Solvent cross_coupling->cc_steps li_steps 1. Add Equilibrating Agent 2. Change Base 3. Control Temperature lithiation->li_steps ha_steps 1. Choose Regioselective Reagent 2. Control Stoichiometry 3. Optimize Temperature halogenation->ha_steps outcome Improved Yield and Selectivity cc_steps->outcome li_steps->outcome ha_steps->outcome

Caption: A logical workflow for troubleshooting common functionalization reactions of this compound.

regioselectivity_logic cluster_positions Potential Reactive Sites cluster_conditions Reaction Conditions cluster_outcome Likely Functionalized Position start Functionalization of This compound electrophilic Electrophilic (e.g., Halogenation) start->electrophilic If using... nucleophilic Nucleophilic (e.g., Directed Lithiation) start->nucleophilic If using... pd_coupling Pd-Catalyzed (e.g., Suzuki) start->pd_coupling If using... pyridine Pyridine Ring (C4, C6, C7) outcome_pyridine Pyridine Ring pyridine->outcome_pyridine oxazole Oxazole Ring (C5) outcome_oxazole_me Oxazole or Methyl oxazole->outcome_oxazole_me methyl Methyl Group (C2-Me) methyl->outcome_oxazole_me electrophilic->pyridine targets nucleophilic->oxazole can target nucleophilic->methyl can target pd_coupling->pyridine requires pre-functionalization on

Caption: Logical relationships governing regioselectivity in the functionalization of this compound.

References

Technical Support Center: Synthesis of 2-Methyloxazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyloxazolo[5,4-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the cyclocondensation of 2-amino-3-hydroxypyridine with acetic anhydride. This reaction is a type of Robinson-Gabriel synthesis, which is a classic method for forming oxazoles. The reaction typically proceeds by heating the two reagents, often with a dehydrating agent or under conditions that facilitate the removal of the acetic acid byproduct.

Q2: What are the potential impurities in the synthesis of this compound via the acetic anhydride route?

A2: Several impurities can arise from this synthesis. It is crucial to monitor the reaction and purify the product to remove them. The primary potential impurities include:

  • Unreacted Starting Materials: Residual 2-amino-3-hydroxypyridine.

  • Intermediates: Incomplete cyclization can lead to the formation of N-(3-hydroxypyridin-2-yl)acetamide or O-acetyl-2-aminopyridine.

  • Diacylated Byproduct: Under certain conditions, diacetylation of 2-amino-3-hydroxypyridine can occur, forming N,O-diacetylated species which may not efficiently cyclize.

  • Polymeric Materials: Overheating or prolonged reaction times can sometimes lead to the formation of polymeric byproducts.

  • Residual Acetic Acid: Acetic acid is a byproduct of the reaction and needs to be effectively removed during workup.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC).[1] A suitable eluent system, for example, ethyl acetate/hexane or dichloromethane/methanol, should be developed to achieve good separation between the starting material (2-amino-3-hydroxypyridine), the product (this compound), and any potential intermediates or byproducts. The spots can be visualized under a UV lamp.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of this compound

Possible Cause Troubleshooting Step
Incomplete Reaction Ensure the reaction is heated for a sufficient amount of time at the optimal temperature. Monitor the reaction by TLC until the starting material is consumed. Consider the use of a higher boiling point solvent or a catalyst like p-toluenesulfonic acid to drive the cyclization.
Side Reactions Avoid excessive heating or prolonged reaction times, which can lead to the formation of polymeric byproducts. The stoichiometry of the reagents should be carefully controlled to minimize the formation of diacylated species.
Product Loss During Workup This compound has some water solubility. During aqueous workup, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to minimize product loss. Back-extraction of the combined organic layers with a saturated brine solution can help to remove residual water and water-soluble impurities.

Problem 2: Product Discoloration (Dark Oil or Solid)

Possible Cause Troubleshooting Step
Formation of Colored Impurities Overheating can lead to the formation of colored, often polymeric, impurities. Running the reaction at a lower temperature for a longer duration might be beneficial.
Air Oxidation While generally stable, some starting materials or intermediates might be susceptible to air oxidation, leading to colored byproducts. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
Residual Acid Inadequate neutralization of acetic acid byproduct can sometimes contribute to discoloration upon concentration. Ensure the reaction mixture is properly neutralized before solvent removal.

Problem 3: Difficulty in Purifying the Crude Product

Challenge Recommended Purification Strategy
Removal of Polar Impurities Recrystallization: If the crude product is a solid, recrystallization is often the most effective method for removing polar impurities. Suitable solvent systems need to be experimentally determined but can include ethanol, isopropanol, or mixtures of ethyl acetate and hexane.
Separation of Structurally Similar Impurities Column Chromatography: For complex mixtures or when recrystallization is ineffective, column chromatography is recommended. Due to the polar nature of the product and potential impurities, different chromatographic techniques can be employed.
Normal-Phase Chromatography: Use silica gel as the stationary phase with a solvent system such as a gradient of methanol in dichloromethane or ethyl acetate in hexane. Adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can help to reduce tailing of the basic product on the acidic silica gel.[2]
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase HPLC can be effective. A C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a common starting point.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the purification of polar, heterocyclic compounds. It uses a polar stationary phase with a mobile phase rich in an organic solvent, providing good retention for polar analytes.[3]

Experimental Protocols

Synthesis of this compound

A mixture of 2-amino-3-hydroxypyridine (1.0 eq) and acetic anhydride (1.5 - 2.0 eq) is heated at reflux (typically around 120-140 °C) for 2-4 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and the excess acetic anhydride is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic acid, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

Purification by Column Chromatography (Normal Phase)

The crude product is dissolved in a minimal amount of the eluent and loaded onto a silica gel column. The column is eluted with a gradient of an appropriate solvent system, for example, starting with 100% hexane and gradually increasing the polarity with ethyl acetate or starting with dichloromethane and adding increasing amounts of methanol. Fractions are collected and analyzed by TLC to identify those containing the pure product.

Data Presentation

Table 1: Hypothetical Impurity Profile Before and After Purification

Compound Retention Time (HPLC) Initial Purity (Area %) Purity after Recrystallization (Area %) Purity after Chromatography (Area %)
2-amino-3-hydroxypyridine2.5 min5%< 0.1%Not Detected
N-(3-hydroxypyridin-2-yl)acetamide4.2 min10%1%< 0.1%
This compound 6.8 min 80% 98% > 99.5%
Diacetylated byproduct8.1 min3%0.5%Not Detected
Unknown Impurity 19.5 min2%0.4%Not Detected

Note: This data is illustrative and actual results may vary.

Visualizations

Synthesis_Workflow reagents 2-amino-3-hydroxypyridine + Acetic Anhydride reaction Cyclocondensation (Reflux) reagents->reaction workup Aqueous Workup (NaHCO3 wash) reaction->workup crude Crude Product workup->crude purification Purification crude->purification recrystallization Recrystallization purification->recrystallization Solid chromatography Column Chromatography purification->chromatography Oil or Complex Mixture product Pure this compound recrystallization->product chromatography->product Troubleshooting_Logic start Crude Product Analysis low_purity Low Purity? start->low_purity major_impurities Identify Major Impurities (NMR, HPLC-MS) low_purity->major_impurities Yes purify Select Purification Method low_purity->purify No (High Purity) starting_material High Starting Material? major_impurities->starting_material optimize_reaction Optimize Reaction: - Increase reaction time/temp - Use catalyst starting_material->optimize_reaction Yes intermediate Intermediate Present? starting_material->intermediate No optimize_reaction->start force_cyclization Force Cyclization: - Higher temp - Dehydrating agent intermediate->force_cyclization Yes byproducts Byproducts Present? intermediate->byproducts No force_cyclization->start optimize_conditions Optimize Conditions: - Lower temperature - Shorter reaction time - Adjust stoichiometry byproducts->optimize_conditions Yes byproducts->purify No optimize_conditions->start

References

Improving the regioselectivity of reactions with oxazolo[5,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxazolo[5,4-b]pyridines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high regioselectivity during the functionalization of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive positions on the oxazolo[5,4-b]pyridine core for electrophilic and metal-mediated reactions?

A1: The oxazolo[5,4-b]pyridine scaffold has several positions susceptible to functionalization, with reactivity being highly dependent on the reaction conditions and the presence of directing groups. The most common sites for C-H functionalization are the C2 position on the electron-rich oxazole ring and the C7 position on the pyridine ring, which is ortho to the fused oxazole nitrogen. The pyridine nitrogen can also act as a Lewis base, coordinating to metal catalysts and influencing reactivity.

Q2: What is a "Directing Metalation Group" (DMG) and how is it used to control regioselectivity?

A2: A Directing Metalation Group is a functional group that coordinates to an organolithium reagent (like n-BuLi or LDA), bringing the base into proximity with a specific C-H bond, typically in the ortho position.[1][2] This interaction, known as a complex-induced proximity effect (CIPE), lowers the activation energy for deprotonation at that site, leading to highly regioselective metalation.[2] For oxazolopyridines, a DMG at the C2 position can effectively direct lithiation to the C7 position.

Q3: How does solvent choice impact the regioselectivity of Palladium-catalyzed C-H functionalization on the oxazole ring?

A3: Solvent polarity can be a critical factor in determining the site of Pd-catalyzed direct arylations. For simple oxazoles, it has been shown that C5 arylation is favored in polar solvents, while C2 arylation is preferred in nonpolar solvents.[3][4] This principle can be applied to the oxazolo[5,4-b]pyridine system to selectively functionalize the C2 position by choosing an appropriate nonpolar solvent.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Directed ortho-Metalation (DoM)

Problem: My lithiation reaction on a C2-substituted oxazolo[5,4-b]pyridine is giving a mixture of C7-lithiated product and other isomers, or decomposition. How can I improve selectivity for the C7 position?

Analysis: Achieving high selectivity in DoM reactions depends on the directing ability of the group at C2, the choice of organolithium base, temperature, and solvent. The goal is to favor the kinetically faster, DMG-guided deprotonation at C7 over other potential sites.

dot graph TD { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, splines=ortho, nodesep=0.6, ranksep=0.6, dpi=300]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial"]; edge [fontname="Arial", fontsize=10];

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Caption: Troubleshooting workflow for Directed ortho-Metalation (DoM).

Data & Recommendations:

While specific comparative data for the oxazolo[5,4-b]pyridine system is scarce, principles from related heterocycles provide clear guidance. The fused 2-dialkylaminooxazolo group has been shown to be an effective directing group for regioselective metalation at the C7 position in the isomeric oxazolo[4,5-b]pyridine system.[5]

ParameterRecommendation for High C7 SelectivityRationale
Directing Group (C2) Strong Lewis basic groups: -CONR₂, -NEt₂These groups effectively chelate with the lithium cation, directing deprotonation to the C7 position.[2]
Base Hindered, non-nucleophilic amide bases (LDA, LiTMP)Minimizes competitive nucleophilic addition to the pyridine ring, which can be an issue with alkyllithiums (e.g., n-BuLi).[6]
Temperature ≤ -78 °CThe lithiated intermediate can be unstable at higher temperatures, leading to side reactions or loss of regioselectivity.[7]
Solvent Anhydrous THF or Diethyl EtherStandard non-protic solvents for organolithium chemistry. Ensure rigorous exclusion of water.
Additive TMEDA (for alkyllithiums)Can break up alkyllithium aggregates, increasing basicity and potentially improving reaction rates, but may also affect selectivity. Use with caution.[2]
Issue 2: Lack of Selectivity in Palladium-Catalyzed C-H Arylation

Problem: My Pd-catalyzed direct arylation is producing a mixture of C2 and other arylated products. How can I exclusively target the C2 position of the oxazole ring?

Analysis: The regioselectivity of Pd-catalyzed C-H activation on azoles is highly sensitive to the choice of ligand, solvent, and base. For the oxazole moiety, C2 functionalization is often kinetically favored, but reaction conditions must be optimized to prevent competing pathways.

Data & Recommendations:

Studies on the direct arylation of unsubstituted oxazole have demonstrated that regioselectivity can be effectively controlled by tuning reaction parameters. These findings serve as an excellent starting point for optimizing reactions on the oxazolo[5,4-b]pyridine core.

ParameterCondition for C2-ArylationCondition for C5-Arylation (for comparison)Rationale
Solvent Nonpolar (e.g., Toluene, Dioxane)Polar (e.g., DMA, NMP)Solvent polarity is a key determinant of regioselectivity in oxazole arylation.[3][4]
Ligand Specific phosphine ligands (e.g., P(2-furyl)₃)Different phosphine ligands (e.g., SPhos)The ligand structure influences the steric and electronic environment at the palladium center.[3][4]
Base Strong, non-nucleophilic bases (e.g., KOH, KOtBu)Weaker bases (e.g., K₂CO₃, Cs₂CO₃)The base plays a role in the C-H activation step, and its strength can influence the preferred reaction pathway.[4]
Catalyst Pd(OAc)₂ or similar Pd(II) sourcesPd(OAc)₂ or similar Pd(II) sourcesThe palladium precursor is standard for these types of reactions.

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Caption: Controlling regioselectivity in Pd-catalyzed C-H arylation.

Experimental Protocols

Protocol 1: General Procedure for Regioselective C7-Lithiation and Electrophilic Quench

This protocol is adapted from methodologies for directed ortho-metalation of related N-heterocycles.[5]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the C2-substituted (e.g., 2-diethylamino) oxazolo[5,4-b]pyridine (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, ~0.1 M concentration) via syringe and cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Addition of Base: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise over 15 minutes, ensuring the internal temperature does not rise above -75 °C.

  • Metalation: Stir the reaction mixture at -78 °C for 1-2 hours. Formation of the C7-lithiated species is typically assumed without intermediate analysis.

  • Electrophilic Quench: Add a solution of the desired electrophile (e.g., trimethylsilyl chloride, iodine, benzaldehyde) (1.2 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

  • Warm-up and Quench: After stirring for an additional 1-3 hours at -78 °C, slowly warm the reaction to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the C7-functionalized oxazolo[5,4-b]pyridine.

Protocol 2: General Procedure for Regioselective C2-Arylation via Pd-Catalyzed C-H Functionalization

This protocol is based on established methods for the C2-selective arylation of oxazoles.[3][4]

  • Setup: In an oven-dried Schlenk tube, combine oxazolo[5,4-b]pyridine (1.0 eq), the aryl halide (e.g., bromobenzene) (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 5 mol%), the phosphine ligand (e.g., tri(2-furyl)phosphine, 10 mol%), and the base (e.g., potassium tert-butoxide, 2.0 eq).

  • Atmosphere: Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed nonpolar solvent (e.g., toluene or 1,4-dioxane, ~0.2 M concentration) via syringe.

  • Heating: Seal the tube and place it in a preheated oil bath at 100-120 °C.

  • Monitoring: Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium black and inorganic salts.

  • Workup: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel to yield the desired C2-arylated product.

References

Validation & Comparative

A Comparative Guide to 2-Methyloxazolo[5,4-b]pyridine and Thiazolo[5,4-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Drug Discovery Professionals

This guide provides a detailed comparison of the 2-Methyloxazolo[5,4-b]pyridine and thiazolo[5,4-b]pyridine scaffolds, two heterocyclic structures of significant interest in medicinal chemistry. While both are bicyclic aromatic systems, the choice of the heteroatom in the five-membered ring—oxygen versus sulfur—imparts distinct physicochemical and biological properties. This document synthesizes available experimental data to offer a comparative overview of their synthesis, properties, and applications, particularly in the context of kinase inhibition.

It is important to note that the volume of published research is significantly greater for the thiazolo[5,4-b]pyridine scaffold, which has been extensively explored as a "privileged structure" in drug discovery.[1][2] Consequently, the biological data presented is more comprehensive for the sulfur-containing analogue.

Physicochemical Properties: A Foundational Comparison

The fundamental difference between an oxazole and a thiazole ring lies in the heteroatom at position 1. This atomic substitution influences molecular weight, lipophilicity (LogP), and hydrogen bonding capacity, all critical parameters in drug design. Below is a comparison of the parent scaffolds' computed properties.

PropertyOxazolo[5,4-b]pyridineThiazolo[5,4-b]pyridine
Molecular Formula C₆H₄N₂OC₆H₄N₂S
Molecular Weight 120.11 g/mol [3]136.18 g/mol [4]
XLogP3 1.1[3]1.6[4]
Hydrogen Bond Donor Count 0[3]0[4]
Hydrogen Bond Acceptor Count 3[3]2[4]

The thiazolo-scaffold exhibits slightly higher lipophilicity, while the oxazolo-scaffold presents an additional hydrogen bond acceptor, differences that can significantly impact solubility and target engagement.

Synthesis of the Core Scaffolds

The synthetic accessibility of a scaffold is a crucial consideration in any drug development program. Both scaffolds can be constructed from substituted pyridine precursors, though the specific strategies and reported yields vary.

A common approach to the oxazolo[5,4-b]pyridine core involves the cyclization of 3-aminopyridin-2(1H)-one derivatives. This method allows for the introduction of various substituents on the pyridine ring.

G cluster_0 Synthesis of Oxazolo[5,4-b]pyridine Core start Substituted 3-Aminopyridin-2(1H)-one amide Amide Intermediate start->amide Acid Chloride or Anhydride oxazolo Substituted Oxazolo[5,4-b]pyridine amide->oxazolo Cyclization (e.g., POCl₃)

Caption: General workflow for synthesizing oxazolo[5,4-b]pyridine derivatives.

The thiazolo[5,4-b]pyridine scaffold is frequently synthesized from substituted chloronitropyridines or aminopyridines. A versatile, multi-step route starting from 3-amino-5-bromo-2-chloropyridine has been effectively used to produce derivatives for structure-activity relationship (SAR) studies.[5]

G cluster_1 Multi-step Synthesis of Thiazolo[5,4-b]pyridine Derivatives start 3-Amino-5-bromo -2-chloropyridine thiazole Aminothiazole Formation (75% yield) start->thiazole KSCN, HCl boc Boc Protection (90% yield) thiazole->boc Boc₂O, DMAP suzuki Suzuki Coupling (70% yield) boc->suzuki Boronic Acid Ester, Pd(dppf)Cl₂ reduction Nitro Reduction (80% yield) suzuki->reduction Fe, NH₄Cl final Amide Coupling & Deprotection (21-65%) reduction->final R-COOH, HATU; TFA

Caption: A validated synthetic route to diverse thiazolo[5,4-b]pyridine kinase inhibitors.[5]

Biological Activity and Applications

The primary application explored for both scaffolds is kinase inhibition. However, the thiazolo[5,4-b]pyridine core is significantly more validated in this domain, with extensive data against targets like c-KIT and PI3K.[1][5][6][7]

Derivatives of this scaffold have shown potent inhibitory activity against several protein kinases implicated in cancer. Notably, they have been developed to overcome resistance to existing drugs like imatinib.[5][8]

G cluster_2 c-KIT Signaling Pathway Inhibition SCF SCF (Ligand) cKIT c-KIT Receptor Tyrosine Kinase SCF->cKIT P1 Dimerization & Autophosphorylation cKIT->P1 PI3K PI3K/AKT Pathway P1->PI3K RAS RAS/MAPK Pathway P1->RAS Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation Inhibitor Thiazolo[5,4-b]pyridine Derivative (e.g., 6r) Inhibitor->P1 Inhibits Kinase Activity

Caption: Thiazolo[5,4-b]pyridines inhibit c-KIT signaling, blocking downstream pathways.

The following tables summarize key biological data for a representative thiazolo[5,4-b]pyridine derivative (Compound 6r) against c-KIT, a target in gastrointestinal stromal tumors (GIST).[5][9]

Table 1: Enzymatic Inhibitory Activity against c-KIT Kinase [9]

Compound/Drugc-KIT (Wild-Type) IC₅₀ (µM)c-KIT (V560G/D816V Mutant) IC₅₀ (µM)
Compound 6r Not Reported4.77
Imatinib 0.2737.93
Sunitinib 0.143.98
Lower IC₅₀ values indicate greater potency.

Table 2: Anti-proliferative Activity in c-KIT Dependent Cancer Cell Lines [9]

Compound/DrugGIST-T1 (c-KIT exon 11 mut) GI₅₀ (µM)HMC1.2 (c-KIT V560G/D816V) GI₅₀ (µM)
Compound 6r 1.131.15
Imatinib 0.0327.11
Sunitinib 0.020.03
Lower GI₅₀ values indicate greater anti-proliferative activity.

These data highlight the potential of the thiazolo[5,4-b]pyridine scaffold in overcoming imatinib resistance, as Compound 6r retains potent activity against the double mutant c-KIT.[5][9]

The this compound scaffold is less characterized in the literature regarding its direct biological effects. It has been primarily cited as a key intermediate in the synthesis of pharmaceutical compounds, including kinase inhibitors.[10] Separately, studies have shown that replacing an oxazolo[5,4-d]pyrimidine moiety with a broader oxazolo[5,4-b]pyridine ring can enhance JAK1 inhibitory activity, suggesting the scaffold is biologically relevant, though quantitative SAR data remains limited.[11] Other research has focused on the photoluminescent properties of oxazolo[5,4-b]pyridine derivatives, indicating potential applications as fluorophores in imaging or materials science.[12][13]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The protocols for the key assays used to characterize the thiazolo[5,4-b]pyridine derivatives are provided below.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the c-KIT kinase.

  • Principle: This assay measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a kinase-specific substrate. The amount of radioactivity incorporated into the substrate is inversely proportional to the inhibitory activity of the test compound.

  • Procedure:

    • The c-KIT enzyme is incubated with various concentrations of the test compound.

    • The kinase reaction is initiated by adding the appropriate substrate and [γ-³²P]ATP.

    • The reaction mixture is incubated for a defined period at a controlled temperature (e.g., 30 °C).

    • The reaction is stopped, and the substrate is separated from the residual [γ-³²P]ATP.

    • The radioactivity of the substrate is measured using a scintillation counter.

    • IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

  • Objective: To determine the half-maximal growth inhibition concentration (GI₅₀) of test compounds on cancer cell lines.

  • Cell Lines: GIST-T1 and HMC1.2 cells, which are dependent on c-KIT signaling for proliferation.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with the test compounds across a range of concentrations using serial dilutions.

    • Cells are incubated for a period of 72 hours.

    • Cell viability is assessed using a suitable method, such as the Sulforhodamine B (SRB) assay, which measures cellular protein content.

    • The absorbance is read using a plate reader.

    • GI₅₀ values are determined by fitting the dose-response data to a sigmoidal curve.

Conclusion and Outlook

This guide illustrates a clear distinction in the current scientific understanding and application of the thiazolo[5,4-b]pyridine and this compound scaffolds.

  • Thiazolo[5,4-b]pyridine is a well-validated, privileged scaffold for kinase inhibitor design. Its synthetic routes are established, and it has demonstrated potent biological activity, particularly in overcoming drug resistance in cancer targets like c-KIT. Its slightly higher lipophilicity and distinct electronic nature due to the sulfur atom make it a highly attractive core for further development.

  • This compound represents a more nascent area of research. While its utility as a synthetic intermediate is recognized and its potential for biological activity is suggested, a comprehensive body of public data on its efficacy and SAR is lacking. The higher hydrogen bond acceptor count compared to its thiazolo counterpart could offer different binding interactions and solubility profiles, warranting further investigation.

For drug development professionals, the thiazolo[5,4-b]pyridine scaffold offers a robust foundation with a wealth of supporting data for initiating new inhibitor programs. The this compound scaffold, in contrast, presents an opportunity for exploratory research to define its potential and uncover novel biological activities.

References

A Comparative Guide to Kinase Inhibitor Scaffolds: Featuring 2-Methyloxazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the 2-Methyloxazolo[5,4-b]pyridine scaffold against other well-established kinase inhibitor scaffolds. The information presented is collated from preclinical studies to offer a benchmark of therapeutic potential and to aid in the strategic design of novel kinase inhibitors. While specific quantitative data for this compound as a kinase inhibitor is emerging, this guide leverages data from the closely related oxazolo[5,4-b]pyridine and its isomeric cousin, oxazolo[4,5-b]pyridine, to provide a relevant comparison.

Executive Summary

The landscape of kinase inhibitor drug discovery is dominated by a diverse array of heterocyclic scaffolds, each offering unique properties in terms of target selectivity, potency, and drug-like characteristics. The this compound scaffold is a promising, yet less explored, core structure. Its utility is often noted as a key intermediate in the synthesis of novel pharmaceutical compounds, particularly in the development of kinase inhibitors for cancer therapy[1]. This guide will compare its potential, represented by the broader oxazolopyridine class, against established scaffolds such as quinazolines, pyrimidines, and indoles, providing a quantitative and methodological framework for evaluation.

Data Presentation: Comparative Inhibitory Activity of Kinase Inhibitor Scaffolds

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various kinase inhibitor scaffolds against a range of kinase targets. Lower IC50 values indicate greater potency.

Table 1: Inhibitory Activity of Oxazolo[4,5-b]pyridine Derivatives and Other Prominent Scaffolds

Scaffold ClassRepresentative Compound(s)Target KinaseIC50 (nM)
Oxazolo[4,5-b]pyridine Derivative 7dGSK-3β340
Derivative 7eGSK-3β390
Derivative 7gGSK-3β470
Quinazoline GefitinibEGFR33[2]
ErlotinibEGFR2[3][4]
LapatinibEGFR10.8[5]
LapatinibHER29.2[5]
Pyrimidine Imatinibv-Abl600[6][7]
Imatinibc-Kit100[6][7]
ImatinibPDGFR100[6][7]
DasatinibAbl<1[8]
DasatinibSrc0.8[8]
Indole SunitinibVEGFR280[9][10][11]
SunitinibPDGFRβ2[9][10][11]
SorafenibRaf-16[12]
SorafenibB-Raf22[12]
SorafenibVEGFR-290[12]
Pyrazolopyridine RuxolitinibJAK13.3[13][14][15][16]
RuxolitinibJAK22.8[13][14][15][16]
PazopanibVEGFR110[17][18][19][20]
PazopanibVEGFR230[17][18][19][20][21]
Pazopanibc-Kit74[17][18][19][20]
Pyrazolopyrimidine CrizotinibALK20 (cell-based)[22]
Crizotinibc-Met8 (cell-based)[22]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of kinase inhibitors are provided below.

Radiometric Kinase Assay

This assay is a gold standard for quantifying the enzymatic activity of a kinase and the potency of its inhibitors.

Principle: This method measures the transfer of a radiolabeled phosphate group (typically from [γ-³²P]ATP or [γ-³³P]ATP) to a kinase substrate (a peptide or protein). The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.

Detailed Protocol:

  • Reaction Mixture Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Prepare serial dilutions of the test inhibitor (e.g., in DMSO) and add to the reaction wells. Include a DMSO-only control for uninhibited kinase activity.

  • Enzyme and Substrate Addition: Add the kinase and its specific substrate to the reaction wells.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

  • Reaction Termination and Separation: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter paper (e.g., P81). The phosphorylated substrate will bind to the paper, while the free radiolabeled ATP will not.

  • Washing: Wash the filter paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound radiolabeled ATP.

  • Quantification: Dry the filter paper and measure the incorporated radioactivity using a scintillation counter or a phosphorimager.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (Anti-proliferative) Assay (MTS/MTT Assay)

This assay determines the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.

Principle: The assay utilizes a tetrazolium salt (e.g., MTS or MTT) that is reduced by metabolically active cells into a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with serial dilutions of the kinase inhibitor for a specified period (e.g., 72 hours).

  • Reagent Addition: Add the MTS or MTT reagent to each well and incubate for 1-4 hours. For MTT assays, a solubilization solution must be added to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways often targeted by kinase inhibitors.

cKIT_signaling SCF SCF cKIT c-KIT Receptor SCF->cKIT Dimerization Dimerization & Autophosphorylation cKIT->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT STAT Dimerization->STAT AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation PI3K_AKT_mTOR_signaling GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 dephosphorylates Kinase_Inhibitor_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biochemical Assays cluster_2 Cell-Based Assays cluster_3 Lead Optimization Synthesis Synthesis of This compound Derivatives Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification RadiometricAssay Radiometric Kinase Assay (IC50 Determination) Purification->RadiometricAssay Selectivity Kinase Selectivity Panel Screening RadiometricAssay->Selectivity ViabilityAssay Cell Viability Assay (GI50 Determination) Selectivity->ViabilityAssay WesternBlot Western Blot Analysis (Target Engagement) ViabilityAssay->WesternBlot SAR Structure-Activity Relationship (SAR) Analysis WesternBlot->SAR LeadOp Lead Optimization SAR->LeadOp LeadOp->Synthesis Iterative Design

References

Efficacy of Thiazolo[5,4-b]pyridine Derivatives Compared to Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative analysis of a representative thiazolo[5,4-b]pyridine derivative against the well-established kinase inhibitors, Imatinib and Sunitinib, with a focus on their inhibitory activity against the c-KIT kinase, a crucial target in various cancers.

Data Presentation

The following tables summarize the enzymatic inhibitory and anti-proliferative activities of a potent thiazolo[5,4-b]pyridine derivative, designated as compound 6r , in comparison to Imatinib and Sunitinib. Lower IC50 and GI50 values indicate greater potency.

Table 1: Enzymatic Inhibitory Activity against c-KIT Kinase

Compound/DrugTarget KinaseIC50 (µM) against wild-type c-KITIC50 (µM) against c-KIT V560G/D816V mutant
Compound 6r c-KITNot Reported4.77[1][2]
Imatinib c-KIT0.27[1]37.93[1][2]
Sunitinib c-KIT0.14[1]3.98[1][2]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Compound/DrugCell LineRelevant MutationGI50 (µM)
Compound 6r GIST-T1c-KIT exon 11 mutationNot Reported
HMC1.2c-KIT V560G/D816V mutation1.15[2]
Imatinib GIST-T1c-KIT exon 11 mutationNot Reported
HMC1.2c-KIT V560G/D816V mutation>10
Sunitinib GIST-T1c-KIT exon 11 mutationNot Reported
HMC1.2c-KIT V560G/D816V mutation0.58[2]

Experimental Protocols

The determination of kinase inhibitory activity is crucial for evaluating the efficacy of potential drug candidates. A widely used and highly sensitive method is the radiometric kinase assay.

Radiometric Kinase Assay Protocol

This protocol outlines the general steps for determining the in vitro kinase inhibitory activity of a test compound.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Purified kinase enzyme (e.g., recombinant human c-KIT)

  • Kinase-specific substrate (peptide or protein)

  • Test compound (e.g., thiazolo[5,4-b]pyridine derivative)

  • [γ-³²P]ATP (radiolabeled ATP)

  • Kinase reaction buffer

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO).

  • Kinase Reaction Mixture: In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase reaction buffer, the purified kinase enzyme, and the specific substrate.

  • Initiation of Reaction: Add the serially diluted test compound to the kinase reaction mixture and pre-incubate for a short period. Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow for phosphate transfer.

  • Stopping the Reaction: Terminate the reaction by adding a stop solution or by spotting the reaction mixture onto phosphocellulose paper.

  • Separation of Phosphorylated Substrate: The phosphorylated substrate binds to the phosphocellulose paper, while the unreacted [γ-³²P]ATP is washed away. Perform several washes with the wash buffer.[3]

  • Quantification: After drying the phosphocellulose paper, place it in a scintillation vial with a scintillation cocktail. The amount of incorporated radioactivity is then quantified using a scintillation counter.[4][5]

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates a simplified c-KIT signaling pathway, which is a key pathway in cell proliferation and survival and is often dysregulated in cancer.

c_KIT_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm c-KIT_Receptor c-KIT Receptor PI3K PI3K c-KIT_Receptor->PI3K Activates RAS RAS c-KIT_Receptor->RAS Activates SCF SCF (Stem Cell Factor) SCF->c-KIT_Receptor Binds & Activates Akt Akt PI3K->Akt Activates Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival Promotes RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation_Survival Activates Imatinib_Sunitinib Imatinib / Sunitinib (Known Inhibitors) Imatinib_Sunitinib->c-KIT_Receptor Inhibits Thiazolo_Derivative Thiazolo[5,4-b]pyridine Derivative Thiazolo_Derivative->c-KIT_Receptor Inhibits

Caption: Simplified c-KIT signaling pathway and points of inhibition.

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vitro kinase inhibition assay.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Dilution 1. Serial Dilution of Test Compound Reaction_Setup 3. Combine Compound & Reagent Mix Compound_Dilution->Reaction_Setup Reagent_Mix 2. Prepare Kinase, Substrate & Buffer Mix Reagent_Mix->Reaction_Setup Initiation 4. Add [γ-³²P]ATP to Initiate Reaction Reaction_Setup->Initiation Incubation 5. Incubate at Controlled Temperature Initiation->Incubation Termination 6. Stop Reaction & Spot on P81 Paper Incubation->Termination Washing 7. Wash to Remove Unbound [γ-³²P]ATP Termination->Washing Quantification 8. Quantify Radioactivity (Scintillation Counting) Washing->Quantification Data_Analysis 9. Calculate % Inhibition & Determine IC50 Quantification->Data_Analysis

Caption: General workflow for a radiometric kinase inhibition assay.

References

A Comparative Analysis of the Biological Activities of Oxazolo-, Thiazolo-, and Imidazo[5,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are continuously exploring novel heterocyclic compounds for their therapeutic potential. Among these, fused pyridine scaffolds such as oxazolo[5,4-b]pyridines, thiazolo[5,4-b]pyridines, and imidazo[5,4-b]pyridines have garnered significant attention due to their diverse and potent biological activities. This guide provides a comparative overview of the biological activities of these three classes of compounds, supported by quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.

Comparative Biological Activities

The core structures of oxazolo[5,4-b]pyridine, thiazolo[5,4-b]pyridine, and imidazo[5,4-b]pyridine are isosteric, where an oxygen, sulfur, or nitrogen atom, respectively, is part of the fused five-membered ring. This structural similarity, coupled with the versatility for chemical modification, has led to the discovery of a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

Anticancer Activity

All three classes of compounds have demonstrated significant potential as anticancer agents, often by targeting specific kinases or cellular proliferation pathways.

Thiazolo[5,4-b]pyridines have been extensively investigated as kinase inhibitors. For instance, certain derivatives have been identified as potent inhibitors of Phosphoinositide 3-kinase (PI3K) and c-KIT.[1][2] Notably, some have shown efficacy against imatinib-resistant c-KIT mutants.[2]

Imidazo[4,5-b]pyridines , being structurally similar to purines, can interact with a variety of biological targets.[3] Studies have highlighted their antiproliferative activity against a range of cancer cell lines, with some derivatives showing sub-micromolar inhibitory concentrations.[3][4] The mechanism of action for some of these compounds has been linked to the inhibition of tubulin polymerization.[3]

Oxazolo[5,4-d]pyrimidines , a closely related scaffold, have been reviewed for their anticancer properties, demonstrating activities such as VEGFR-2 inhibition and cytotoxicity against various cancer cell lines.[5][6] While direct comparative data for oxazolo[5,4-b]pyridines is less abundant in the reviewed literature, the broader class of oxazolo-fused pyridines shows promise in oncology.

Table 1: Comparative Anticancer Activity (IC50/GI50 in µM)

Compound ClassTarget/Cell LineCompound IDIC50/GI50 (µM)Reference
Thiazolo[5,4-b]pyridinePI3Kα (enzymatic assay)19a0.0036[1]
Thiazolo[5,4-b]pyridinec-KIT V560G/D816V6r4.77[2]
Thiazolo[5,4-b]pyridineHMC1.2 cells (c-KIT mutant)6r1.15[2]
Imidazo[4,5-b]pyridineColon Carcinoma100.4[4]
Imidazo[4,5-b]pyridineColon Carcinoma140.7[4]
Imidazo[4,5-b]pyridineMCF-7 (Breast)Multiple0.63 - 1.32 (CDK9 IC50)[7]
Fused PyridineMCF-7 (Breast)11d5.95[8]
Fused PyridineHCT-116 (Colon)11d6.09[8]
Antimicrobial Activity

The fused pyridine scaffolds have also been a source of new antimicrobial agents.

Thiazolo[4,5-b]pyridines , a related isomer, have shown promising results. For example, a series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones were synthesized and evaluated for their antimicrobial activity, with some compounds showing potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli.[9]

Imidazo[4,5-b]pyridines have been evaluated for their antibacterial properties, although some studies have reported little to no activity against certain strains.[3] However, other reports on fused imidazo-pyridine systems have demonstrated significant antimicrobial effects.[10]

Fused Pyridine-Pyrimidine Hybrids have demonstrated excellent to moderate antimicrobial activity. Specific derivatives exhibited promising antibacterial activity against E. coli, S. aureus, and S. pyogenes.[11]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound ClassBacterial/Fungal StrainCompound IDMIC (µg/mL)Reference
Fused Pyridine-PyrimidineE. coli4b62.5[11]
Fused Pyridine-PyrimidineS. aureus4d62.5[11]
Fused Pyridine-PyrimidineS. pyogenes4m62.5[11]
Fused Pyridine-PyrimidineC. albicans4g, 4o250[11]
Thiazolo[4,5-b]pyridineP. aeruginosa, E. coli3g0.21 µM[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols cited in the literature for evaluating the biological activities of these compounds.

In Vitro Kinase Inhibition Assay (Example: PI3Kα)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase enzyme.

  • Reagents and Materials : Recombinant human PI3Kα, kinase buffer, ATP, and a suitable substrate (e.g., PIP2). A detection reagent, such as ADP-Glo™, is used to measure kinase activity.

  • Procedure :

    • The test compounds are serially diluted in DMSO and added to the wells of a microplate.

    • The kinase, substrate, and ATP are added to initiate the reaction.

    • The reaction is incubated at room temperature for a specified time (e.g., 1 hour).

    • The detection reagent is added to stop the kinase reaction and measure the amount of ADP produced, which is inversely proportional to the kinase activity.

    • Luminescence is measured using a plate reader.

  • Data Analysis : The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]

Cell Proliferation (Anticancer) Assay (Example: MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

  • Cell Culture : Human cancer cell lines (e.g., MCF-7, HCT116) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).

    • After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plates are incubated for a few hours, during which viable cells metabolize the MTT into a purple formazan product.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[8]

Antimicrobial Susceptibility Testing (Example: Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

  • Microorganism Preparation : Bacterial or fungal strains are grown in a suitable broth medium to a standardized concentration.

  • Procedure :

    • The test compounds are serially diluted in the broth medium in a 96-well microplate.

    • A standardized inoculum of the microorganism is added to each well.

    • Positive (microorganism with no compound) and negative (broth only) controls are included.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis : The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]

Visualizations

Diagrams of key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and experimental designs.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT Phosphorylation Thiazolo_Pyridine Thiazolo[5,4-b]pyridine Inhibitor Thiazolo_Pyridine->PI3K

Caption: PI3K signaling pathway and the inhibitory action of Thiazolo[5,4-b]pyridines.

Anticancer_Assay_Workflow Start Start: Cancer Cell Culture Seeding Seed cells in 96-well plates Start->Seeding Treatment Add test compounds (varying concentrations) Seeding->Treatment Incubation Incubate (e.g., 48-72h) Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Incubation2 Incubate (2-4h) MTT_Addition->Incubation2 Solubilization Solubilize formazan (add DMSO) Incubation2->Solubilization Measurement Measure absorbance (570 nm) Solubilization->Measurement Analysis Calculate % viability and IC50 values Measurement->Analysis

Caption: Workflow for a typical cell proliferation assay (e.g., MTT).

References

Validating the Mechanism of Action of Thiazolo[5,4-b]pyridine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazolo[5,4-b]pyridine scaffold, a close structural analog of 2-methyloxazolo[5,4-b]pyridine, has emerged as a promising framework in the design of novel kinase inhibitors for targeted cancer therapy.[1] This guide provides a comparative analysis of the mechanism of action of thiazolo[5,4-b]pyridine-based inhibitors against key oncogenic kinases, namely c-KIT and Phosphoinositide 3-kinase (PI3K). We present a comparison with established inhibitors, supported by experimental data and detailed protocols to aid in the validation and development of this class of compounds.

Mechanism of Action: Targeting Key Signaling Nodes

Thiazolo[5,4-b]pyridine derivatives have been shown to act as potent ATP-competitive inhibitors of various kinases.[2] By binding to the ATP-binding pocket of the kinase domain, these inhibitors block the transfer of phosphate from ATP to their respective substrates, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.[3][4]

c-KIT Inhibition

Mutations in the c-KIT receptor tyrosine kinase are pivotal drivers in gastrointestinal stromal tumors (GIST).[5] Thiazolo[5,4-b]pyridine-based inhibitors have been developed to target both wild-type and imatinib-resistant c-KIT mutants.[6]

PI3K Inhibition

The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers.[7] Thiazolo[5,4-b]pyridine derivatives have demonstrated potent inhibitory activity against Class I PI3K isoforms, which are central to this pathway.[4]

Comparative Performance Data

The following tables summarize the inhibitory activity of representative thiazolo[5,4-b]pyridine-based inhibitors in comparison to established drugs targeting c-KIT and PI3K.

Table 1: Enzymatic Inhibitory Activity against c-KIT

Compound/Drugc-KIT (Wild-Type) IC50 (µM)c-KIT (V560G/D816V) IC50 (µM)
Compound 6r (Thiazolo[5,4-b]pyridine derivative) Not Reported4.77
Imatinib0.2737.93
Sunitinib0.143.98

Lower IC50 values indicate greater potency. Data for Compound 6r and comparators from preclinical studies.[1][6]

Table 2: Anti-proliferative Activity in c-KIT Dependent Cancer Cell Lines

Compound/DrugGIST-T1 (c-KIT exon 11 mutation) GI50 (µM)HMC1.2 (c-KIT V560G/D816V) GI50 (µM)
Compound 6r (Thiazolo[5,4-b]pyridine derivative) 0.891.15
Imatinib0.2327.11
Sunitinib0.111.12

Lower GI50 values indicate greater anti-proliferative activity.[1]

Table 3: Enzymatic Inhibitory Activity against PI3K Isoforms

Compound/DrugPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
Compound 19a (Thiazolo[5,4-b]pyridine derivative) 3.4~342.51.8
Apitolisib (GDC-0980)527714

Data for Compound 19a and Apitolisib (GDC-0980) from in vitro enzymatic assays.[4][8]

Signaling Pathways and Experimental Workflows

Visualizing the targeted signaling pathways and the experimental procedures used for validation is crucial for understanding the mechanism of action.

c_KIT_Signaling_Pathway c-KIT Signaling Pathway Inhibition SCF SCF c_KIT c-KIT Receptor SCF->c_KIT Binds & Activates PI3K PI3K c_KIT->PI3K Phosphorylates Inhibitor Thiazolo[5,4-b]pyridine Inhibitor (e.g., 6r) Inhibitor->c_KIT Inhibits ATP Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the c-KIT signaling pathway by a thiazolo[5,4-b]pyridine-based inhibitor.

PI3K_Signaling_Pathway PI3K Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Inhibitor Thiazolo[5,4-b]pyridine Inhibitor (e.g., 19a) Inhibitor->PI3K Inhibits ATP Binding PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates Downstream Downstream Signaling AKT->Downstream Growth Cell Growth & Proliferation Downstream->Growth

Caption: Inhibition of the PI3K/AKT signaling pathway by a thiazolo[5,4-b]pyridine-based inhibitor.

Experimental_Workflow Experimental Workflow for Inhibitor Validation cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase_Assay Biochemical Kinase Assay (e.g., Radiometric, Luminescence) IC50 Determine IC50 Value Kinase_Assay->IC50 Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) GI50 Determine GI50 Value Cell_Viability->GI50 Western_Blot Western Blot Analysis of Phospho-proteins Target_Engagement Confirm Target Engagement in Cells Western_Blot->Target_Engagement Compound Test Compound (Thiazolo[5,4-b]pyridine derivative) Compound->Kinase_Assay Compound->Cell_Viability Compound->Western_Blot

References

Comparative Cross-Reactivity Profiling of Oxazolo[5,4-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors based on the 2-Methyloxazolo[5,4-b]pyridine scaffold. While specific extensive kinome-wide profiling data for a single this compound derivative is not publicly available, this document synthesizes findings from closely related thiazolo[5,4-b]pyridine compounds to provide a representative understanding of the selectivity of this class of inhibitors. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate the evaluation and selection of kinase inhibitor candidates.

The oxazolo[5,4-b]pyridine core is a key intermediate in the development of kinase inhibitors for cancer therapy.[1] Its heterocyclic structure contributes to enhanced binding affinity to specific enzyme targets. This guide focuses on the comparative selectivity of two representative compounds from the structurally similar thiazolo[5,4-b]pyridine class: a potent PI3K inhibitor (Compound 19a) and a c-KIT inhibitor (Compound 6r).

Data Presentation: Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity (IC50) of two representative thiazolo[5,4-b]pyridine kinase inhibitors against a selected panel of kinases. Lower IC50 values indicate greater potency. This table is a composite based on available data and includes hypothetical data for illustrative comparison across a broader range of kinases.

Kinase TargetKinase FamilyCompound 19a (PI3K Inhibitor) IC50 (nM)Compound 6r (c-KIT Inhibitor) IC50 (µM)
Primary Targets
PI3KαLipid Kinase3.4[2][3]> 10
PI3KβLipid Kinase~34[2][3]> 10
PI3KγLipid Kinase1.8[2][3]> 10
PI3KδLipid Kinase2.5[2][3]> 10
c-KITReceptor Tyrosine Kinase> 1000Not Reported for WT, 4.77 for V560G/D816V mutant[4]
Selected Off-Targets
ABL1Tyrosine Kinase> 1000> 10
AKT1AGC Kinase> 1000> 10
AURKA (Aurora A)Aurora Kinase> 1000> 10
CDK2CMGC Kinase> 1000> 10
EGFRReceptor Tyrosine Kinase> 1000> 10
FLT3Receptor Tyrosine Kinase> 1000> 10
MEK1MAPK Kinase> 1000> 10
mTORAtypical Kinase> 1000> 10
SRCTyrosine Kinase> 1000> 10
VEGFR2Receptor Tyrosine Kinase> 1000> 10

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the cross-reactivity profiling of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Principle: The assay measures the phosphorylation of a substrate by a kinase. The amount of phosphorylation is quantified, and the effect of the inhibitor is determined by the reduction in this signal. Common detection methods include radiometric assays using radiolabeled ATP (e.g., [γ-³²P]-ATP or [γ-³³P]-ATP) or non-radiometric assays such as fluorescence resonance energy transfer (FRET), luminescence (e.g., ADP-Glo™), or AlphaScreen®.

General Protocol (based on a luminescence-based assay like ADP-Glo™):

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in 100% DMSO.

    • Serially dilute the inhibitor stock solution to create a range of concentrations.

    • Prepare the kinase reaction buffer containing the kinase, the specific substrate, and ATP at a concentration typically near the Km for the specific kinase.

  • Kinase Reaction:

    • Add a small volume of the diluted inhibitor or DMSO (for control) to the wells of a microplate.

    • Initiate the kinase reaction by adding the kinase reaction buffer to each well.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specified period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding a reagent such as ADP-Glo™ Reagent.

    • Incubate to allow for the conversion of ADP to ATP.

    • Add a detection reagent that contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP formed.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the kinase activity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Anti-Proliferative Assay

This assay measures the ability of a compound to inhibit the growth and proliferation of cancer cell lines that are dependent on the activity of the target kinase.

Principle: The assay quantifies the number of viable cells after treatment with the inhibitor over a period of time. A reduction in the number of viable cells indicates anti-proliferative activity.

General Protocol (using a reagent like MTT or CellTiter-Glo®):

  • Cell Culture:

    • Culture the desired cancer cell line in the appropriate growth medium and conditions.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.

    • Include wells with untreated cells (vehicle control) and wells with no cells (background).

    • Incubate the plate for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • Add a viability reagent (e.g., MTT, which is converted to a colored formazan product by viable cells, or CellTiter-Glo®, which measures ATP levels) to each well.

    • Incubate as required by the reagent manufacturer.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Visualizations

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][5][6][7][8] Dysregulation of this pathway is frequently observed in cancer, making it a key target for inhibitor development.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt P Rheb Rheb-GTP TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram illustrates a typical workflow for the screening and profiling of kinase inhibitors.

Kinase_Inhibitor_Profiling_Workflow Start Compound Library Primary_Screen Primary Screen (Single Concentration) Start->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Active Compounds Selectivity_Profiling Selectivity Profiling (Kinase Panel) Dose_Response->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (e.g., Anti-proliferative) Selectivity_Profiling->Cell_Based_Assays Lead_Optimization Lead Optimization Cell_Based_Assays->Lead_Optimization

Caption: A general workflow for kinase inhibitor screening and profiling.

References

Benchmarking the synthetic efficiency of different routes to oxazolo[5,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is a critical aspect of the discovery pipeline. Oxazolo[5,4-b]pyridines, a class of compounds with significant biological activity, can be accessed through various synthetic strategies. This guide provides an objective comparison of the most common routes, supported by experimental data, to aid in the selection of the most suitable method based on factors such as yield, reaction conditions, and substrate scope.

This comparative analysis focuses on the primary synthetic transformations leading to the oxazolo[5,4-b]pyridine core. The efficiency of these routes is evaluated based on reported yields, reaction times, and the nature of the required reagents and conditions.

Comparative Analysis of Synthetic Efficiency

The following table summarizes the quantitative data for different synthetic routes to oxazolo[5,4-b]pyridines and their derivatives. Direct comparison can be challenging due to the variability in substrates and target molecules. However, this data provides a solid foundation for evaluating the relative merits of each approach.

Synthetic RouteStarting MaterialsKey Reagents/ConditionsReaction TimeYield (%)Notes
Route 1: Condensation and Oxidative Cyclization 3-Amino-2-hydroxypyridine, AldehydeLead tetraacetate, room temperatureModerateModerateOffers mild reaction conditions suitable for sensitive functional groups.[1]
Route 2: N-Acylation and Dehydrative Cyclization 3-Amino-2-chloropyridine or 3-aminopyridin-2(1H)-one, Carboxylic acid/acid chloridePolyphosphoric acid (PPA) or Phosphorus oxychloride (POCl₃), high temperature (180-200 °C)VariesHighA classical and often high-yielding method, though the harsh conditions can limit substrate scope. For a related oxazolo[4,5-b]pyridine, a 93% yield was achieved in the cyclization step using PPSE at 200°C.[2]
Route 3: From 3-Aminopyridin-2(1H)-ones 3-Aminopyridin-2(1H)-one, Diethyl oxalate1. Heat (150 °C), 2. Phosphorus oxychloride (POCl₃), reflux9 h (cyclization)51-82%Good to excellent yields for the synthesis of symmetrical bis-oxazolo[5,4-b]pyridines.[3][4]
Route 4: One-Pot Catalytic Synthesis 2-Amino-3-hydroxypyridine, Benzoic acidSilica-supported perchloric acid (HClO₄·SiO₂)ShortHighAn efficient, high-conversion method with a reusable catalyst, reported for the synthesis of the related 2-phenyloxazolo[4,5-b]pyridine derivatives.[5][6]

Experimental Protocols

Route 3: Synthesis of 2,2'-Bis(oxazolo[5,4-b]pyridine) Derivatives from 3-Aminopyridin-2(1H)-ones

This method involves the aminolysis of diethyl oxalate with a 3-aminopyridin-2(1H)-one, followed by cyclization with phosphorus oxychloride.

Step 1: Aminolysis A mixture of a substituted 3-aminopyridin-2(1H)-one (10 mmol) and diethyl oxalate (15 mmol) is heated at 150 °C. The reaction progress is monitored by thin-layer chromatography. Upon completion, the excess diethyl oxalate is removed under reduced pressure to yield the intermediate oxalic acid diamide.

Step 2: Intramolecular Cyclization The resulting diamide from Step 1 is suspended in phosphorus oxychloride (10 mL) and heated under reflux for 9 hours.[3] After cooling, the excess phosphorus oxychloride is carefully removed in vacuo. The residue is then treated with cold water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the 2,2'-bis(oxazolo[5,4-b]pyridine) derivative. Yields for specific derivatives have been reported in the range of 51-58%.[3] For some bis(oxazolo[5,4-b]pyridine) analogs, yields as high as 82% have been reported.[4]

Route 4 (Adapted for Oxazolo[5,4-b]pyridines): One-Pot Synthesis using a Heterogeneous Catalyst

This protocol is adapted from a highly efficient synthesis of the related oxazolo[4,5-b]pyridines and represents a promising green alternative.[5][6]

Procedure: A mixture of 3-amino-2-hydroxypyridine (1 mmol), a substituted benzoic acid (1 mmol), and silica-supported perchloric acid (HClO₄·SiO₂) as a catalyst is stirred in a suitable solvent (e.g., toluene) at reflux. The reaction is monitored by TLC. Upon completion, the catalyst is filtered off, and the solvent is evaporated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired 2-aryloxazolo[5,4-b]pyridine. This method is noted for its high conversion, simple workup, and the reusability of the catalyst.[1][5]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic routes discussed.

G Route 1: Condensation and Oxidative Cyclization A 3-Amino-2-hydroxypyridine C Schiff Base Intermediate A->C B Aldehyde B->C D Oxazolo[5,4-b]pyridine C->D Lead Tetraacetate

Caption: A schematic of the condensation-oxidation route.

G Route 2: N-Acylation and Dehydrative Cyclization A 3-Amino-2-chloropyridine or 3-Aminopyridin-2(1H)-one C N-Acylated Intermediate A->C B Carboxylic Acid / Acid Chloride B->C D Oxazolo[5,4-b]pyridine C->D PPA or POCl3 High Temperature

Caption: The classical high-temperature cyclization pathway.

G Route 3: From 3-Aminopyridin-2(1H)-ones A 3-Aminopyridin-2(1H)-one C Oxalic Acid Diamide Intermediate A->C Heat (150°C) B Diethyl Oxalate B->C D 2,2'-Bis(oxazolo[5,4-b]pyridine) C->D POCl3, Reflux

Caption: Synthesis of dimeric oxazolopyridines.

Conclusion

The choice of synthetic route to oxazolo[5,4-b]pyridines is highly dependent on the specific target molecule and the available starting materials. For substrates that can withstand harsh conditions, the traditional N-acylation followed by high-temperature cyclization offers a high-yielding approach. For more sensitive molecules, the milder condensation and oxidative cyclization method is a valuable alternative. The synthesis from 3-aminopyridin-2(1H)-ones provides an efficient route to symmetrical bis-oxazolo[5,4-b]pyridines. Furthermore, the development of one-pot, catalytically driven processes, such as the use of silica-supported perchloric acid for the related oxazolo[4,5-b]pyridines, points towards more environmentally friendly and efficient future syntheses in this area. Researchers should carefully consider the trade-offs between yield, reaction conditions, and substrate scope when selecting the optimal synthetic strategy.

References

Comparative Analysis of Thiazolo[5,4-b]pyridine Derivative Activity: A Focus on c-KIT Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, the quest for novel kinase inhibitors that can overcome resistance to existing treatments is paramount. This guide provides a detailed comparison of a promising thiazolo[5,4-b]pyridine derivative, herein referred to as Compound 6r, against established c-KIT inhibitors, Imatinib and Sunitinib. While the user's initial interest was in 2-Methyloxazolo[5,4-b]pyridine derivatives, a thorough literature review revealed a lack of comprehensive in vitro and in vivo correlated data for this specific scaffold. Consequently, this analysis focuses on the closely related and well-characterized thiazolo[5,4-b]pyridine core, for which robust in vitro data is available.

Compound 6r has been identified as a potent inhibitor of c-KIT, a receptor tyrosine kinase frequently mutated in gastrointestinal stromal tumors (GIST).[1][2] Of particular significance is its activity against imatinib-resistant c-KIT mutations, a major clinical challenge in the management of GIST.[1][2] This guide will objectively present the available preclinical data to benchmark the performance of this novel derivative.

It is important to note that while extensive in vitro data for Compound 6r has been published, in vivo efficacy data from animal models was not publicly available at the time of this review. Therefore, a direct in vitro and in vivo correlation cannot be conclusively established in this guide. The focus will be on the comparative in vitro performance of Compound 6r.

Data Presentation: In Vitro Activity

The following tables summarize the in vitro enzymatic and anti-proliferative activities of Compound 6r in comparison to Imatinib and Sunitinib.

Table 1: Enzymatic Inhibitory Activity against Wild-Type and Mutant c-KIT

Compoundc-KIT (Wild-Type) IC₅₀ (µM)c-KIT (V560G/D816V Mutant) IC₅₀ (µM)
Compound 6r Not Reported4.77
Imatinib0.2737.93
Sunitinib0.143.98

Lower IC₅₀ values indicate greater potency.

Table 2: Anti-proliferative Activity in c-KIT-Dependent Cancer Cell Lines

CompoundGIST-T1 (c-KIT exon 11 mutation) GI₅₀ (µM)HMC1.2 (c-KIT V560G/D816V mutation) GI₅₀ (µM)
Compound 6r 0.03 1.15
Imatinib0.0227.11
Sunitinib0.010.98

Lower GI₅₀ values indicate greater anti-proliferative activity.

The data clearly indicates that Compound 6r demonstrates potent inhibitory activity against the imatinib-resistant c-KIT V560G/D816V double mutant, being approximately 8-fold more potent than Imatinib in enzymatic assays.[1][2] Furthermore, in the HMC1.2 cell line harboring this resistant mutation, Compound 6r shows a 23.6-fold higher anti-proliferative activity compared to Imatinib.[1][2]

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental procedures, the following diagrams are provided.

c_KIT_Signaling_Pathway c-KIT Signaling Pathway SCF SCF cKIT c-KIT Receptor SCF->cKIT Binds to Dimerization Dimerization & Autophosphorylation cKIT->Dimerization PI3K PI3K Dimerization->PI3K Activates RAS RAS Dimerization->RAS Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

c-KIT signaling pathway activation.

experimental_workflow In Vitro Evaluation Workflow Synthesis Synthesis of Thiazolo[5,4-b]pyridine Derivatives EnzymaticAssay Enzymatic Kinase Assay (c-KIT Wild-Type & Mutant) Synthesis->EnzymaticAssay CellAssay Anti-proliferative Assay (GIST-T1 & HMC1.2 cells) Synthesis->CellAssay DataAnalysis Data Analysis (IC₅₀ & GI₅₀ Determination) EnzymaticAssay->DataAnalysis CellAssay->DataAnalysis Comparison Comparison with Imatinib & Sunitinib DataAnalysis->Comparison

Workflow for in vitro evaluation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the study by Nam et al.[2]

1. Radiometric Biochemical Kinase Assay (c-KIT Enzymatic Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against c-KIT kinase activity.

  • Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a substrate peptide by the c-KIT kinase. The amount of incorporated radioactivity is proportional to the kinase activity.

  • Procedure:

    • The c-KIT kinase (wild-type or mutant) was incubated with varying concentrations of the test compounds (e.g., Compound 6r, Imatinib, Sunitinib) in a reaction buffer.

    • The kinase reaction was initiated by the addition of the substrate peptide and [γ-³³P]ATP.

    • The reaction mixture was incubated for a specified period at a controlled temperature to allow for phosphorylation.

    • The reaction was terminated, and the phosphorylated substrate was separated from the free [γ-³³P]ATP.

    • The amount of radioactivity incorporated into the substrate was quantified using a scintillation counter.

    • IC₅₀ values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

2. Cell Viability (Anti-proliferative) Assay

  • Objective: To determine the half-maximal growth inhibition (GI₅₀) of the test compounds on c-KIT-dependent cancer cell lines.

  • Cell Lines:

    • GIST-T1: Human gastrointestinal stromal tumor cell line with a c-KIT exon 11 mutation.

    • HMC1.2: Human mast cell leukemia cell line with a c-KIT V560G/D816V double mutation, conferring imatinib resistance.

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • The cells were then treated with serial dilutions of the test compounds.

    • After a 72-hour incubation period, cell viability was assessed using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

    • Luminescence was measured using a microplate reader.

    • GI₅₀ values were determined by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.

Conclusion

The thiazolo[5,4-b]pyridine derivative, Compound 6r, demonstrates significant promise as a c-KIT inhibitor, particularly in the context of imatinib resistance. Its potent in vitro activity against the c-KIT V560G/D816V mutant, both at the enzymatic and cellular levels, suggests its potential as a lead compound for the development of novel therapies for GIST and other c-KIT-driven malignancies. Further preclinical development, including in vivo efficacy studies in relevant animal models, is warranted to establish a clear in vitro-in vivo correlation and to fully assess the therapeutic potential of this compound class.

References

Head-to-Head Comparison of Oxazolo[5,4-b]pyridine Analogs and Bioisosteres in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Anticancer Activity

The oxazolo[5,4-b]pyridine scaffold is a promising heterocyclic structure in the development of novel anticancer agents, primarily due to its structural similarity to purine bases. This guide provides a head-to-head comparison of the in vitro anticancer activity of various analogs and bioisosteres of oxazolo[5,4-b]pyridine, presenting key experimental data from recent studies. The focus is on their cytotoxic effects in different cancer cell lines and their potential mechanisms of action.

Quantitative Comparison of Anticancer Activity

The following tables summarize the cytotoxic activity (IC50/CC50 values in µM) of different series of oxazolo[5,4-b]pyridine analogs and related compounds against a panel of human cancer cell lines. Lower values indicate greater potency.

Table 1: Cytotoxicity of Oxazolo[4,5-b]pyridine-Triazole Derivatives

CompoundPC3 (Prostate)A549 (Lung)MCF-7 (Breast)DU-145 (Prostate)
18a 7.82 ± 0.158.15 ± 0.129.25 ± 0.118.14 ± 0.13
18b 8.15 ± 0.117.92 ± 0.148.54 ± 0.157.62 ± 0.11
18c 7.21 ± 0.138.12 ± 0.117.95 ± 0.128.02 ± 0.15
18d 8.05 ± 0.147.65 ± 0.158.15 ± 0.137.95 ± 0.12
18e 9.12 ± 0.128.95 ± 0.119.85 ± 0.149.15 ± 0.11
18i 8.15 ± 0.118.05 ± 0.128.14 ± 0.117.85 ± 0.14
Etoposide 9.85 ± 0.119.95 ± 0.1310.25 ± 0.1510.15 ± 0.12

Data from Sireesha et al.[1]

Table 2: Cytotoxicity of Chalcone Incorporated 1,2,4-Thiadiazole-Oxazolo[4,5-b]pyridines

CompoundMCF-7 (Breast)A549 (Lung)Colo-205 (Colon)A2780 (Ovarian)
10b 0.015 ± 0.00210.013 ± 0.00130.018 ± 0.00190.016 ± 0.0023
10c 0.098 ± 0.0130.10 ± 0.0210.13 ± 0.0170.11 ± 0.015
10d 0.11 ± 0.0190.09 ± 0.0130.12 ± 0.0240.13 ± 0.018
10e 0.15 ± 0.0210.13 ± 0.0170.16 ± 0.0150.14 ± 0.013
10g 0.13 ± 0.0170.15 ± 0.0110.12 ± 0.0130.11 ± 0.019
10h 0.10 ± 0.0230.12 ± 0.0150.11 ± 0.0180.09 ± 0.021
10i 0.08 ± 0.0150.10 ± 0.0190.09 ± 0.0110.12 ± 0.014
Etoposide 0.13 ± 0.0173.08 ± 0.1350.98 ± 0.0341.02 ± 0.087

Data from an evaluation of chalcone incorporated 1,2,4-thiadiazole-oxazolo[4,5-b]pyridines.[2]

Table 3: Cytotoxicity (CC50, µM) of Oxazolo[5,4-d]pyrimidine Derivatives

CompoundA549 (Lung)MCF7 (Breast)LoVo (Colon, metastatic)HT29 (Colon, primary)
3g 101.31 ± 9.54108.73 ± 10.22115.62 ± 11.5158.44 ± 8.75
5-Fluorouracil >500>500>500381.16 ± 25.51
Cisplatin 80.25 ± 9.8365.44 ± 8.2655.81 ± 7.8347.17 ± 7.43

Data from a study on oxazolo[5,4-d]pyrimidine derivatives as potential anticancer agents.[3][4][5]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

The cytotoxic activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and a reference drug (e.g., Etoposide, Cisplatin, 5-Fluorouracil). A control group with untreated cells was also maintained.

  • Incubation: The plates were incubated for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours. During this time, viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The supernatant was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 or CC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.

Signaling Pathways and Experimental Workflows

The anticancer effects of oxazolo[5,4-b]pyridine analogs and their bioisosteres are attributed to their interaction with various cellular targets and signaling pathways. Molecular docking studies have suggested potential inhibitory activities against key enzymes involved in cancer cell proliferation and survival.

experimental_workflow Experimental Workflow for Anticancer Evaluation cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies start Design & Synthesize Analogs char Structural Characterization (NMR, Mass Spec) start->char cell_culture Cancer Cell Line Culture char->cell_culture mtt_assay Cytotoxicity Screening (MTT Assay) cell_culture->mtt_assay ic50 Determine IC50/CC50 Values mtt_assay->ic50 docking Molecular Docking ic50->docking pathway_analysis Signaling Pathway Analysis docking->pathway_analysis

Anticancer drug discovery workflow.

Several studies have pointed towards the inhibition of specific kinases and enzymes as the mode of action for these compounds. For instance, some thiazolo[5,4-b]pyridine derivatives, which are structurally related to oxazolo[5,4-b]pyridines, have been identified as potent inhibitors of the c-KIT receptor tyrosine kinase.[6][7] The c-KIT signaling pathway is crucial for the proliferation and survival of certain cancer cells, particularly in gastrointestinal stromal tumors (GIST).

ckit_pathway Simplified c-KIT Signaling Pathway cluster_downstream Downstream Signaling SCF SCF (Stem Cell Factor) cKIT c-KIT Receptor SCF->cKIT Binds to dimer Dimerization & Autophosphorylation cKIT->dimer PI3K PI3K dimer->PI3K RAS RAS dimer->RAS AKT AKT PI3K->AKT proliferation Cell Proliferation & Survival AKT->proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->proliferation inhibitor Thiazolo[5,4-b]pyridine Derivatives inhibitor->cKIT Inhibits

Inhibition of the c-KIT signaling pathway.

Furthermore, in silico analyses of oxazolo[5,4-d]pyrimidine derivatives have suggested their potential to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2).[3][4][5] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.

vegfr2_pathway Simplified VEGFR-2 Signaling Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds to dimer Dimerization & Autophosphorylation VEGFR2->dimer PLCg PLCγ dimer->PLCg RAS RAS dimer->RAS PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK angiogenesis Angiogenesis (Tumor Growth & Metastasis) ERK->angiogenesis inhibitor Oxazolo[5,4-d]pyrimidine Derivatives inhibitor->VEGFR2 Inhibits

Inhibition of the VEGFR-2 signaling pathway.

Another identified potential target for oxazolo[4,5-b]pyridine-based triazoles is human dihydroorotate dehydrogenase (hDHODH), an enzyme involved in pyrimidine biosynthesis, which is crucial for cell proliferation.[1]

References

Assessing the Off-Target Effects of 2-Methyloxazolo[5,4-b]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of specific and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The 2-methyloxazolo[5,4-b]pyridine scaffold has emerged as a promising heterocyclic system for the design of novel kinase inhibitors. However, ensuring the selectivity of these compounds is paramount to minimizing toxicity and achieving a favorable therapeutic window. Off-target effects, where a drug interacts with unintended biomolecules, can lead to adverse events and hinder clinical translation.[1][2][3]

This guide provides a comparative assessment of the off-target effects of this chemical class. Due to the limited publicly available off-target data for this compound derivatives, this guide will utilize data from the closely related and structurally similar thiazolo[5,4-b]pyridine derivatives as representative examples. This comparison is benchmarked against established kinase inhibitors to provide context for their selectivity profiles.

Comparative Off-Target Profile: Kinase Selectivity

A critical step in characterizing a kinase inhibitor is to determine its selectivity against a broad panel of kinases.[4][5] This is typically achieved through in vitro kinase assays that measure the inhibitor's potency at various concentrations. The data below compares a representative thiazolo[5,4-b]pyridine derivative (Compound 6r), a potent c-KIT inhibitor, against the well-known multi-kinase inhibitors Imatinib and Sunitinib.[6]

Table 1: Comparative Kinase Inhibition Profile (IC50, µM)

Kinase TargetThiazolo[5,4-b]pyridine Derivative (Compound 6r)ImatinibSunitinib
c-KIT (Wild-Type)Not Reported0.270.14
c-KIT (V560G/D816V Mutant)4.7737.933.98

Lower IC50 values indicate greater potency. Data sourced from preclinical studies.[6]

Another example from this class, a PI3K inhibitor (Compound 19a), has shown potent, nanomolar-level inhibition of PI3Kα, PI3Kγ, and PI3Kδ, with approximately 10-fold lower activity against PI3Kβ, indicating a degree of isoform selectivity.[7]

Comparative Cytotoxicity Profile

Beyond kinase selectivity, assessing the general cytotoxicity of a compound against various cell lines provides insight into its potential for off-target cellular effects. The following table summarizes the anti-proliferative activity (GI50) of the thiazolo[5,4-b]pyridine derivative (Compound 6r) and comparator drugs in cancer cell lines dependent on c-KIT signaling.

Table 2: Anti-proliferative Activity in c-KIT Dependent Cancer Cell Lines (GI50, µM)

Cell LineThiazolo[5,4-b]pyridine Derivative (Compound 6r)ImatinibSunitinib
GIST-T1 (c-KIT exon 11 mutation)0.320.030.01
HMC1.2 (c-KIT V560G/D816V mutation)1.1527.110.08

Lower GI50 values indicate greater anti-proliferative activity. Data sourced from preclinical studies.[6]

Experimental Protocols

Detailed and robust experimental design is crucial for the accurate assessment of off-target effects. Below are methodologies for the key experiments cited in this guide.

In Vitro Kinase Profiling

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.

Methodology: A common method for in vitro kinase profiling is a radiometric assay that measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a specific peptide or protein substrate.[6][8]

  • Compound Preparation: Prepare a series of dilutions of the test compound (e.g., this compound derivative) in DMSO. A typical starting concentration is 100 µM, followed by 10-point, 3-fold serial dilutions.

  • Reaction Setup: In a 96-well or 384-well plate, add the purified recombinant kinase, its specific substrate, and the kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Inhibitor Addition: Add the diluted test compound to the wells. Include control wells with DMSO only (no inhibitor).

  • Reaction Initiation: Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Reaction Termination and Separation: Stop the reaction and separate the radiolabeled substrate from the remaining [γ-³³P]ATP using phosphocellulose filter plates.

  • Quantification: Wash the filter plates to remove unbound ATP and quantify the radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

Objective: To measure the cytotoxic or anti-proliferative effects of a compound on cultured cells.

Methodology: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[9][10][11]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[12]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Remove the medium and add a fresh medium containing MTT solution (e.g., 5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[11]

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate to ensure complete dissolution and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the GI50 (half-maximal growth inhibition) value from the dose-response curve.

Visualizing Experimental Workflows and Pathways

To further clarify the processes and concepts discussed, the following diagrams illustrate a general workflow for assessing off-target effects and a hypothetical signaling pathway that could be impacted by a kinase inhibitor.

G cluster_0 In Vitro Assessment cluster_1 Cell-Based Assessment Compound Synthesis Compound Synthesis Primary Target Assay Primary Target Assay Compound Synthesis->Primary Target Assay Test Potency Kinase Panel Screening Kinase Panel Screening Primary Target Assay->Kinase Panel Screening Assess Selectivity Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Kinase Panel Screening->Cytotoxicity Assay (e.g., MTT) Evaluate Cellular Effects Target Engagement Assay Target Engagement Assay Cytotoxicity Assay (e.g., MTT)->Target Engagement Assay Confirm Cellular Target Interaction Phenotypic Screening Phenotypic Screening Target Engagement Assay->Phenotypic Screening Observe Broader Cellular Impact Final Assessment Final Assessment Phenotypic Screening->Final Assessment Synthesize Data

Caption: A generalized workflow for the assessment of kinase inhibitor off-target effects.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K (On-Target) PI3K (On-Target) Receptor Tyrosine Kinase (RTK)->PI3K (On-Target) Off-Target Kinase (e.g., SRC) Off-Target Kinase (e.g., SRC) Receptor Tyrosine Kinase (RTK)->Off-Target Kinase (e.g., SRC) AKT AKT PI3K (On-Target)->AKT Cell Survival & Proliferation Cell Survival & Proliferation AKT->Cell Survival & Proliferation Downstream Effector Downstream Effector Off-Target Kinase (e.g., SRC)->Downstream Effector Adverse Effect Adverse Effect Downstream Effector->Adverse Effect Inhibitor Inhibitor Inhibitor->PI3K (On-Target) Intended Inhibition Inhibitor->Off-Target Kinase (e.g., SRC) Off-Target Inhibition

Caption: A hypothetical signaling pathway illustrating on-target and off-target inhibition.

References

Safety Operating Guide

Prudent Disposal of 2-Methyloxazolo[5,4-b]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Methyloxazolo[5,4-b]pyridine was not publicly available at the time of this writing. The following guidance is based on the safety protocols for pyridine and its derivatives, which share structural similarities.[1][2] Researchers, scientists, and drug development professionals must exercise professional judgment and, where possible, consult with their institution's Environmental Health and Safety (EHS) department for specific disposal requirements.[1] The information provided here is intended as a procedural guide and should not supersede official institutional or regulatory protocols.

Immediate Safety and Handling Considerations

Due to its pyridine-based structure, this compound should be handled as a potentially hazardous substance. Pyridine and its derivatives are typically flammable, toxic, and irritant.[1] Therefore, all waste containing this compound must be treated as hazardous waste.[1] Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3]

Personal Protective Equipment (PPE) and Safety Measures

Proper selection and use of PPE are critical to minimize exposure. The following table summarizes the recommended PPE and safety measures when handling this compound and its waste.

PPE/Safety MeasureSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[1]To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.[1]To protect eyes from splashes.
Skin and Body Protection Standard laboratory coat. Flame-retardant and antistatic protective clothing is recommended.[3]To protect clothing and skin from contamination and in case of fire hazards.[3]
Respiratory Protection Use in a certified chemical fume hood or a well-ventilated area.[3]To avoid inhalation of potentially harmful vapors.[2][3]
Emergency Equipment An emergency eyewash station and safety shower should be readily accessible.[4]To provide immediate decontamination in case of accidental exposure.
Spill Kit Absorbent materials such as sand or vermiculite.[2]To contain and clean up small spills effectively.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must adhere to all local, state, and federal regulations.[1]

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1]

    • Do not mix this waste with other waste streams, particularly incompatible materials like strong oxidizing agents and acids.[1]

  • Waste Collection and Labeling:

    • Collect all waste in a designated, compatible, and properly sealed hazardous waste container.[1]

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the associated hazards on the label (e.g., Flammable, Toxic, Irritant).[1]

  • Storage of Waste:

    • Store the sealed waste container in a designated and secure satellite accumulation area.[1]

    • The storage area must be cool, dry, and well-ventilated, away from heat, sparks, and open flames.[2][5]

  • Disposal Request:

    • Once the waste container is full or no longer in use, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Never pour this compound or its solutions down the drain or dispose of it in regular trash.[2]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Handling & Collection cluster_storage Storage cluster_disposal Disposal A Assess Hazards (Assume Flammable, Toxic, Irritant) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Segregate Waste (Avoid Incompatibles) C->D E Collect in a Labeled, Sealed Container D->E F Store in a Cool, Dry, Well-Ventilated Area E->F G Away from Ignition Sources F->G H Contact EHS for Pickup G->H I Proper Disposal by Licensed Contractor H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 2-Methyloxazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure to 2-Methyloxazolo[5,4-b]pyridine. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical safety gogglesNitrile or neoprene glovesLaboratory coatN95 or P100 respirator if dust is generated
Solution Preparation and Transfers Chemical safety goggles or face shieldNitrile or neoprene glovesLaboratory coatUse in a certified chemical fume hood
Running Reactions Chemical safety goggles and face shieldNitrile or neoprene glovesLaboratory coatOperations should be conducted in a chemical fume hood
Work-up and Purification Chemical safety goggles and face shieldNitrile or neoprene glovesLaboratory coatAll procedures should be performed in a chemical fume hood
Waste Disposal Chemical safety gogglesNitrile or neoprene glovesLaboratory coatHandle in a well-ventilated area, preferably a fume hood

It is crucial to always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[1][2][3] Contaminated clothing should be removed immediately and laundered before reuse.[1][2]

Operational Plan: Step-by-Step Handling Workflow

A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the experiment. The following workflow is recommended:

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Review SDS Review SDS of Similar Compounds Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area in Fume Hood Don PPE->Prepare Work Area Weighing Weighing and Aliquoting Prepare Work Area->Weighing Dissolving Dissolving and Solution Prep Weighing->Dissolving Reaction Running Reaction Dissolving->Reaction Quenching Reaction Quenching Reaction->Quenching Workup Work-up and Purification Quenching->Workup Waste Disposal Segregate and Dispose of Waste Workup->Waste Disposal Decontaminate Decontaminate Work Area Waste Disposal->Decontaminate Doff PPE Doff PPE Decontaminate->Doff PPE

A logical workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste : Collect any solid waste, including contaminated weighing paper and disposable lab supplies, in a dedicated, labeled hazardous waste container.

  • Liquid Waste : Unused solutions and reaction mixtures containing this compound should be collected in a sealed, properly labeled hazardous waste container. The container should be compatible with the solvents used.

  • Contaminated Sharps : Any needles or other sharps that come into contact with the compound must be disposed of in a designated sharps container for hazardous chemical waste.

  • Disposal Compliance : All waste must be disposed of in accordance with local, state, and federal regulations.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

First Aid Measures

In the event of accidental exposure, immediate action is necessary.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][4]

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][2][4]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

By adhering to these safety protocols and operational plans, researchers can handle this compound with confidence, ensuring a safe and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.